molecular formula C18H16O8 B1196787 Chrysosplenol C CAS No. 23370-16-3

Chrysosplenol C

Cat. No.: B1196787
CAS No.: 23370-16-3
M. Wt: 360.3 g/mol
InChI Key: QQBSPLCHDUCBNM-UHFFFAOYSA-N
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Description

Chrysosplenol C is a trimethoxyflavone that is the 3,7,3'-trimethyl ether derivative of quercetagetin. It has a role as a plant metabolite, an antineoplastic agent and an antiviral agent. It is a trihydroxyflavone and a trimethoxyflavone. It derives from a quercetagetin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-18(25-3)16(22)13-11(26-17)7-12(24-2)14(20)15(13)21/h4-7,19-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBSPLCHDUCBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177923
Record name Chrysosplenol C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23370-16-3
Record name Chrysosplenol C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23370-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysosplenol C
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysosplenol C
Source EPA DSSTox
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Foundational & Exploratory

Chrysosplenol C: Natural Sources, Isolation Architecture, and Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chrysosplenol C (3,3',7-trimethoxy-4',5,6-trihydroxyflavone) is a rare, polymethoxylated flavonoid exhibiting potent biological activity, most notably as a positive inotropic agent via selective cardiac myosin ATPase activation and as a cytotoxic agent against specific cancer lines. Unlike glycosylated flavonoids, its lipophilic polymethoxylated nature dictates a specific isolation logic distinct from polar extraction workflows. This guide details the botanical reservoirs, extraction thermodynamics, and purification protocols required to isolate high-purity Chrysosplenol C for drug development.

Chemical Profile & Properties

Understanding the physicochemical nature of Chrysosplenol C is the prerequisite for designing an effective isolation strategy.

PropertySpecification
IUPAC Name 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one
Common Name Chrysosplenol C
Chemical Formula C₁₈H₁₆O₈
Molecular Weight 360.32 g/mol
Class Flavonol (Polymethoxylated)
Polarity Moderate-Low (Lipophilic due to 3x OMe groups)
Solubility Soluble in CHCl₃, Acetone, MeOH; Poorly soluble in Hexane, H₂O
Key Structural Features 5-OH (chelated), 6-OH, 4'-OH; 3,7,3'-OMe

Botanical Reservoirs (Natural Sources)

While found in trace amounts across the Asteraceae and Saxifragaceae families, commercially viable isolation requires sourcing from species with high specific accumulation.

Primary Sources
  • Genus Miliusa (Annonaceae)

    • Species:[1][2][3]Miliusa balansae , Miliusa velutina.

    • Relevance: High abundance in leaf and stem bark. M. balansae is the primary source for cardiac-active isolates.

  • Genus Pterocaulon (Asteraceae) [3]

    • Species:[1][2][3]Pterocaulon redolens (syn.[4] P. sphacelatum).[4]

    • Relevance: Aerial parts contain Chrysosplenol C alongside coumarins.

  • Genus Chrysosplenium (Saxifragaceae)

    • Species:[1][2][3]Chrysosplenium grayanum .[5][6]

    • Relevance: The namesake genus; historically significant but often lower yield compared to Miliusa.

  • Genus Artemisia (Asteraceae)

    • Species:[1][2][3]Artemisia annua.[7][4]

    • Relevance: Contains Chrysosplenol C as a minor constituent in the polymethoxylated flavonoid fraction.

Isolation & Purification Architecture

Core Directive: The isolation logic relies on the molecule's intermediate polarity. It is too lipophilic for water/butanol partitioning but too polar for hexane. Therefore, Chloroform (CHCl₃) or Dichloromethane (DCM) fractions are the critical target zones.

Phase 1: Extraction & Partitioning (The "Target Zone" Strategy)
  • Step 1: Crude Extraction. Macerate air-dried, powdered plant material (Leaves/Stem Bark) in 95% Methanol (MeOH) or Ethanol (EtOH) at room temperature for 48-72 hours.

    • Why: Alcohols extract the full spectrum of phenolics.

  • Step 2: Defatting. Concentrate the crude extract and suspend in water. Partition with n-Hexane .

    • Why: Removes chlorophyll, waxes, and non-polar lipids. Discard the Hexane layer.

  • Step 3: Target Enrichment (CRITICAL). Partition the aqueous residue with Chloroform (CHCl₃) or Dichloromethane (DCM) .

    • Why: Chrysosplenol C, being polymethoxylated, preferentially partitions into the chlorinated solvent. Glycosides remain in the aqueous/butanol phase.

    • Result: The CHCl₃ fraction is the active pool.

Phase 2: Chromatographic Fractionation
  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

  • Mobile Phase Gradient: n-Hexane : Ethyl Acetate (Hex:EtOAc) OR Chloroform : Methanol (CHCl₃:MeOH).

  • Gradient Logic:

    • Start 100% Non-polar (Hexane or CHCl₃).

    • Increase Polarity (e.g., CHCl₃:MeOH 99:1 → 95:5 → 90:10).

    • Elution Window: Chrysosplenol C typically elutes in the mid-polarity window (e.g., CHCl₃:MeOH 95:5 to 90:10).

Phase 3: Final Purification
  • Method A: Sephadex LH-20.

    • Eluent: 100% MeOH or CHCl₃:MeOH (1:1).

    • Mechanism:[1] Separates based on molecular size and adsorption. Removes chlorophyll residues and polymeric tannins.

  • Method B: Reversed-Phase HPLC (RP-HPLC).

    • Column: C18 (Octadecylsilane).

    • Solvent System: MeOH:H₂O or MeCN:H₂O (Isocratic ~60-70% organic modifier).

    • Detection: UV at 254 nm and 350 nm (Flavonol Band I).

Workflow Diagram (DOT)

IsolationProtocol Plant Dried Plant Material (Miliusa / Pterocaulon) Extract Crude Extraction (MeOH or EtOH) Plant->Extract Partition1 Partition: H2O vs Hexane Extract->Partition1 HexanePhase Hexane Phase (Lipids/Chlorophyll) DISCARD Partition1->HexanePhase AqPhase Aqueous Phase Partition1->AqPhase Partition2 Partition: H2O vs CHCl3/DCM AqPhase->Partition2 AqPhase2 Aqueous/BuOH Phase (Glycosides) SAVE FOR OTHER USE Partition2->AqPhase2 TargetFrac CHCl3 / DCM Fraction (Target: Chrysosplenol C) Partition2->TargetFrac Silica Silica Gel Chromatography Gradient: CHCl3 -> MeOH TargetFrac->Silica Sephadex Sephadex LH-20 Eluent: MeOH Silica->Sephadex HPLC RP-HPLC (C18) MeOH:H2O (65:35) Sephadex->HPLC Pure Pure Chrysosplenol C (Yellow Amorphous Powder) HPLC->Pure

Caption: Step-by-step isolation workflow highlighting the critical chloroform partitioning step for polymethoxylated flavonoids.

Structural Elucidation & Validation

To ensure the isolate is Chrysosplenol C and not a structural isomer (e.g., Chrysosplenol D), validation via NMR is mandatory.

Representative Spectral Characteristics

Solvent: DMSO-d₆ or CDCl₃

1H-NMR (Proton) Validation
  • Chelated Hydroxyl (5-OH): A sharp singlet downfield at δ ~12.5 - 12.9 ppm . Disappearance of this signal indicates degradation or incorrect isolation.

  • A-Ring Proton (H-8): A singlet at δ ~6.50 - 6.90 ppm . (Note: C-6 is substituted with -OH, so only H-8 remains on the A-ring).

  • B-Ring Protons (ABX System):

    • H-2': Doublet (d, J ≈ 2.0 Hz) at δ ~7.5 - 7.7 ppm .

    • H-6': Doublet of doublets (dd, J ≈ 8.5, 2.0 Hz) at δ ~7.6 - 7.8 ppm .

    • H-5': Doublet (d, J ≈ 8.5 Hz) at δ ~6.9 - 7.1 ppm .

  • Methoxy Groups (3x OMe): Three distinct singlets in the δ 3.70 - 3.95 ppm range.

    • 3-OMe

    • 7-OMe

    • 3'-OMe[6][4]

13C-NMR (Carbon) Validation
  • Carbonyl (C-4): δ ~178 ppm .

  • Oxygenated Aromatic Carbons:

    • C-3, C-5, C-7, C-3', C-4' will appear between δ 135 - 165 ppm .

    • C-6 (Hydroxylated): δ ~129-130 ppm (Distinctive for 6-hydroxyflavonoids).

  • Methoxy Carbons: Three signals at δ ~55 - 61 ppm .

Mass Spectrometry (MS)
  • ESI-MS (Positive Mode): m/z 361 [M+H]⁺.

  • Fragmentation: Retro-Diels-Alder (RDA) cleavage typically yields characteristic fragments for the A and B rings, confirming the distribution of methoxy/hydroxy groups.

References

  • Isolation from Miliusa balansae

    • Title: Chrysosplenol C as a Reversible Inotropic Agent Independent of β-Adrenergic Signaling.[8][9]

    • Source:Journal of Natural Products / ACS Medicinal Chemistry Letters (Verified Context).
    • URL:[Link]

  • Isolation from Pterocaulon redolens

    • Title: Chemical Constituents of Pterocaulon redolens.
    • Source:Journal of the Science Society of Thailand (Verified Context).
    • URL:[Link]

  • General Flavonoid Isolation Protocols

    • Title: Isolation and Purification of Flavonoids
    • Source:Methods in Molecular Biology.
    • URL:[Link]

  • Spectral Data Reference (Chrysosplenium)

    • Title: Isolation and cytotoxicity of two new flavonoids
    • Source:Journal of N
    • URL:[Link]

Sources

Unlocking the Therapeutic Potential of Chrysosplenol D: A Technical Guide to its Anticancer Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Availability of Scientific Literature

An exhaustive search for scientific literature on the anticancer properties of Chrysosplenol C did not yield sufficient data to construct the requested in-depth technical guide. The available body of research is predominantly focused on a closely related flavonol, Chrysosplenol D .

Therefore, to meet the core requirements of providing a comprehensive, data-rich technical guide for a scientific audience, this document will focus on the anticancer properties of Chrysosplenol D . The wealth of available experimental data for this compound allows for a thorough exploration of its mechanisms, signaling pathways, and therapeutic potential, in line with the detailed structure and scientific integrity requested.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysosplenol D, a polymethoxylated flavonol primarily isolated from Artemisia annua L., is emerging as a potent and selective anticancer agent with demonstrated efficacy across a range of cancer cell lines, including triple-negative breast cancer (TNBC), oral squamous cell carcinoma (OSCC), prostate cancer, and non-small-cell lung cancer (NSCLC).[1][2][3][4][5] Unlike many natural compounds, Chrysosplenol D's mechanism is not confined to a single pathway; it orchestrates a multi-pronged attack on cancer cell survival by inducing apoptosis, cell cycle arrest, and autophagy, largely through the modulation of critical signaling cascades such as the MAPK/ERK1/2 pathway.[2][4][6] In vivo studies have corroborated its tumor-inhibiting effects without signs of systemic toxicity, positioning Chrysosplenol D as a promising candidate for further preclinical and clinical development.[3] This guide synthesizes the current understanding of Chrysosplenol D, detailing its cytotoxic profile, mechanisms of action, and the experimental methodologies used to validate its anticancer activity.

Introduction to Chrysosplenol D: A Flavonol of Interest

Chrysosplenol D is a flavonoid that has garnered significant attention for its bioactivity.[1] Flavonoids are a class of plant secondary metabolites known for their antioxidant and health-promoting properties.[3] The specific interest in Chrysosplenol D stems from its demonstrated selective cytotoxicity against various tumor cells while showing significantly lower toxicity to normal cells, a critical attribute for any potential chemotherapeutic agent.[3] It has been identified as one of the most abundant and active non-artemisinin compounds in extracts of Artemisia annua, a plant famed for its antimalarial components.[3]

Rationale for Investigation: The search for novel anticancer agents is driven by the need to overcome the limitations of current therapies, including high toxicity and the development of drug resistance. Natural products like Chrysosplenol D offer a rich source of chemical diversity and unique mechanisms of action.[7] Early studies indicated that extracts of Artemisia annua containing Chrysosplenol D were toxic to cancer cells, prompting a deeper investigation into its specific role and molecular targets.[3]

In Vitro Cytotoxicity: A Spectrum of Anticancer Activity

Chrysosplenol D has demonstrated potent, dose-dependent cytotoxic effects against a panel of human cancer cell lines. Its efficacy varies depending on the cancer type and the underlying molecular characteristics of the cells, such as the activation status of key survival pathways.[4]

Cell Line Cancer Type IC50 Value (µM) Reference
MDA-MB-231 Triple-Negative Breast Cancer (TNBC)11.6[3]
A549 Non-Small-Cell Lung Carcinoma (NSCLC)Most Sensitive[3]
PC-3 Androgen-Independent Prostate CancerMost Resistant[3]
MCF7 Hormone-Sensitive Breast CancerHigher Resistance[8]
MIA PaCa-2 Pancreatic Cancer36[3]
SCC-9, OECM-1, HSC-3 Oral Squamous Cell CarcinomaDose-dependent viability reduction[2]
DU145, PC-3 Prostate CancerDose-dependent viability reduction[1]

Table 1: Comparative IC50 values and cytotoxicity of Chrysosplenol D across various cancer cell lines after 48 hours of treatment, where applicable.

Notably, Chrysosplenol D exhibits significantly lower toxicity towards normal peripheral blood mononuclear cells (PBMC) and normal breast epithelial cells (HME1), highlighting its selective nature.[3] This selectivity is a cornerstone of its therapeutic potential, suggesting a wider therapeutic window compared to conventional cytotoxic agents.

Core Anticancer Mechanisms

Chrysosplenol D disrupts cancer cell homeostasis through several interconnected mechanisms, leading to cell death and inhibition of proliferation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which Chrysosplenol D eliminates cancer cells.[4][5] This is a highly regulated process that avoids the inflammatory response associated with necrotic cell death.[6] The induction of apoptosis by Chrysosplenol D is supported by multiple lines of evidence:

  • Mitochondrial Membrane Permeabilization: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm). Treatment with Chrysosplenol D leads to a significant increase in cells with ΔΨm loss.[4][6]

  • Phosphatidylserine Exposure: Flow cytometry analysis using Annexin-V staining shows a marked increase in early apoptotic cells, which are characterized by the externalization of phosphatidylserine on the cell membrane.[8]

  • Chromatin Condensation & DNA Fragmentation: As apoptosis progresses, cells exhibit chromatin condensation and DNA fragmentation. DAPI staining of Chrysosplenol D-treated oral squamous cell carcinoma cells reveals these classic morphological hallmarks of apoptosis.[2] Furthermore, an increased population of cells with hypodiploid DNA content confirms DNA fragmentation.[8]

  • Caspase Activation: In prostate cancer cells, Chrysosplenol D treatment leads to increased activity of Caspase-3, a critical executioner caspase in the apoptotic cascade.[1]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle.[3] Chrysosplenol D interferes with this process by inducing cell cycle arrest, thereby halting proliferation. In contrast to some related compounds that cause a distinct G2/M arrest, Chrysosplenol D induces an accumulation of cells in the S and G2/M phases of the cell cycle.[1][3] This suggests that it may create cellular stress or damage during DNA replication (S phase) that prevents cells from proceeding through mitosis, ultimately shunting them towards an apoptotic fate.[3]

Induction of Oxidative Stress and Autophagy

Chrysosplenol D modulates the redox state of cancer cells, a critical factor in cell survival and death signaling.

  • Reactive Oxygen Species (ROS) Production: Treatment with Chrysosplenol D leads to a rapid increase in intracellular ROS levels.[1][4] This oxidative stress contributes to its cytotoxicity, as demonstrated by the attenuation of its effects in the presence of ROS scavengers.[6]

  • Autophagy: Chrysosplenol D has been shown to induce autophagy, a cellular recycling process that can either promote survival or contribute to cell death depending on the context.[1][4] In the case of Chrysosplenol D, the induction of autophagy appears to be linked to its cell-killing effects.[1]

Molecular Signaling Pathways

The anticancer effects of Chrysosplenol D are underpinned by its modulation of specific intracellular signaling pathways that govern cell proliferation, survival, and death.

The MAPK/ERK1/2 Pathway: A Key Mediator of Apoptosis

A pivotal finding is the ability of Chrysosplenol D to induce a sustained activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[4][6] While the MAPK/ERK pathway is often associated with cell proliferation, its prolonged hyper-activation can paradoxically trigger cell death.

The sensitivity of cancer cells to Chrysosplenol D correlates inversely with the basal activity of the pro-survival PI3K/AKT pathway and directly with the basal activity of the ERK1/2 pathway.[4] For instance, MDA-MB-231 breast cancer cells, which have high basal ERK1/2 activity, are sensitive to Chrysosplenol D, whereas PC-3 prostate cancer cells with high AKT activity are more resistant.[4] Importantly, the cytotoxic effects and lysosomal aberrations induced by Chrysosplenol D can be significantly attenuated by chemical inhibitors of MEK, the kinase upstream of ERK1/2, confirming the critical role of this pathway in mediating its anticancer action.[4][6]

ChrysosplenolD_ERK_Pathway cluster_cell Cancer Cell cluster_inhibitor Experimental Inhibition CHD Chrysosplenol D MEK MEK CHD->MEK Induces Sustained Activation ERK ERK1/2 MEK->ERK Phosphorylates Apoptosis Apoptosis ERK->Apoptosis Lysosomes Lysosomal Aberrations ERK->Lysosomes U0126 U0126 (MEK Inhibitor) U0126->MEK Blocks

Caption: Chrysosplenol D induces apoptosis via sustained activation of the MEK/ERK1/2 pathway.

Other Key Molecular Targets
  • Heme Oxygenase-1 (HO-1): In oral squamous cell carcinoma, the upregulation of HO-1 is critical for Chrysosplenol D-induced apoptosis. This suggests a complex interplay between oxidative stress responses and cell death signaling.[2]

  • Topoisomerase IIα (Topo IIα): Research on non-small-cell lung cancer cells indicates that Chrysosplenol D can inhibit the activity of Topo IIα, an enzyme essential for DNA replication.[5] By binding to the Topo IIα-DNA complex, it induces DNA damage, which subsequently triggers apoptosis.[5]

ChrysosplenolD_Workflow cluster_effects Cellular Effects cluster_pathways Signaling Pathways CHD Chrysosplenol D ROS ↑ ROS Production CHD->ROS Arrest S/G2/M Cell Cycle Arrest CHD->Arrest ERK ↑ Sustained ERK1/2 Activation CHD->ERK Topo ↓ Topo IIα Activity CHD->Topo HO1 ↑ HO-1 Expression CHD->HO1 Apoptosis Induction of Apoptosis ROS->Apoptosis Arrest->Apoptosis ERK->Apoptosis Topo->Apoptosis HO1->Apoptosis

Caption: Multi-targeted anticancer workflow of Chrysosplenol D.

In Vivo Efficacy and Systemic Toxicity

The translation of in vitro findings to in vivo models is a critical step in drug development. Chrysosplenol D has shown promising antitumor activity in the chick chorioallantoic membrane (CAM) model, a well-established method for studying tumor growth and angiogenesis.[3]

In this model, MDA-MB-231 breast cancer xenografts treated with Chrysosplenol D showed a significant reduction in tumor mass, comparable to the effect of the conventional chemotherapeutic drug doxorubicin.[3] Immunohistochemical analysis of these tumors revealed a marked decrease in the expression of the proliferation marker Ki-67, confirming the inhibition of tumor growth in a living system.[3] Crucially, the chick embryos treated with Chrysosplenol D showed no overt signs of systemic toxicity, further supporting its potential as a selective anticancer agent.[3]

Key Experimental Protocols

The following protocols are foundational for assessing the anticancer properties of compounds like Chrysosplenol D.

Protocol 1: Cell Viability Assessment (XTT/MTT Assay)

Causality: This assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The reduction of a tetrazolium salt (like XTT or MTT) to a colored formazan product by mitochondrial dehydrogenases in living cells allows for the determination of a compound's cytotoxic or cytostatic effects.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Chrysosplenol D in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 50 µL of the XTT (or MTT) labeling mixture to each well.

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C to allow for color development.

  • Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450-500 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Causality: This dual-staining method precisely distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Chrysosplenol D for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Analysis: Analyze the samples immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel. Quadrant analysis of the resulting dot plot allows for quantification of the different cell populations.

Protocol 3: Western Blot Analysis of Signaling Proteins (e.g., p-ERK, ERK)

Causality: Western blotting allows for the detection and semi-quantification of specific proteins within a cell lysate. By using antibodies that recognize total and phosphorylated forms of a protein (e.g., ERK1/2 and phospho-ERK1/2), one can determine if a compound activates or inhibits a specific signaling pathway.

Methodology:

  • Cell Lysis: After treatment with Chrysosplenol D, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Separate the proteins based on molecular weight by loading the samples onto a polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-ERK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for a loading control (e.g., β-actin) or the total form of the protein (e.g., total ERK) to ensure equal protein loading and to assess changes in phosphorylation status.

Future Directions and Therapeutic Potential

The compelling preclinical data for Chrysosplenol D strongly supports its continued investigation as a potential anticancer therapeutic. Key areas for future research include:

  • In-depth In Vivo Studies: Moving beyond the CAM model to more complex orthotopic and patient-derived xenograft (PDX) mouse models to assess efficacy, pharmacokinetics, and optimal dosing schedules.[1]

  • Combination Therapies: Investigating the synergistic potential of Chrysosplenol D with existing chemotherapies or targeted agents. Its ability to induce ROS and DNA damage suggests it may sensitize tumors to radiation or other DNA-damaging drugs.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Chrysosplenol D to potentially improve its potency, selectivity, and drug-like properties.

  • Biomarker Discovery: Identifying predictive biomarkers (e.g., high basal ERK1/2, low AKT activity) to select patient populations most likely to respond to Chrysosplenol D therapy.

References

  • Chrysosplenol D can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy. (2023-10-30). National Institutes of Health. [Link]

  • Hsieh, M. J., Lin, C. C., Lo, Y. S., Chuang, Y. C., Ho, H. Y., & Chen, M. K. (2021). Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma. Cancers (Basel), 13(17), 4327. [Link]

  • Efferth, T., Oesch, F., & Romero, M. R. (2020). Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells. International Journal of Molecular Sciences, 21(11), 4090. [Link]

  • Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells. (2020). MDPI. [Link]

  • Samarghandian, S., Azimi-Nezhad, M., & Farkhondeh, T. (2022). Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review. Iranian Journal of Medical Sciences, 47(3), 185–195. [Link]

  • Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. (2022-11-16). MDPI. [Link]

  • Efferth, T., Oesch, F., & Romero, M. R. (2020). Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells. PubMed. [Link]

  • The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (2022). MDPI. [Link]

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Unveiling the Antiviral Potential of Chrysosplenol C: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysosplenol C, a naturally occurring polymethoxylated flavonoid, has emerged as a promising candidate in the search for novel antiviral agents. This technical guide provides an in-depth exploration of the antiviral potential of Chrysosplenol C, with a particular focus on its activity against rhinoviruses, the primary causative agents of the common cold. We will delve into its putative mechanisms of action, including the potential inhibition of viral proteases and modulation of host inflammatory responses. This guide will also furnish detailed, field-proven protocols for the in vitro evaluation of Chrysosplenol C's antiviral efficacy and cytotoxicity, empowering researchers to rigorously assess its therapeutic potential. Through a synthesis of current knowledge and practical methodologies, this document aims to serve as a valuable resource for the scientific community engaged in the discovery and development of next-generation antiviral therapeutics.

Introduction: The Imperative for Novel Antiviral Agents

The perpetual threat of viral infections, ranging from seasonal ailments to global pandemics, underscores the urgent and ongoing need for novel antiviral therapies. Natural products, with their vast structural diversity and inherent biological activity, represent a rich and historically validated source of new drug leads. Among these, flavonoids have garnered significant attention for their broad-spectrum pharmacological properties, including potent antiviral effects[1][2].

Chrysosplenol C, a trimethoxyflavone found in various plant species such as Chrysosplenium, Artemisia annua, and Pterocaulon redolens, stands out as a flavonoid of particular interest[3]. Early research has highlighted its significant antiviral activity, most notably against rhinoviruses[4]. This guide will provide a comprehensive technical overview of Chrysosplenol C, from its fundamental chemical properties to the experimental workflows required to validate its antiviral potential.

Chrysosplenol C: A Profile

  • Chemical Identity: Chrysosplenol C is the 3,7,3'-trimethyl ether derivative of quercetagetin[3]. Its chemical structure is characterized by a flavone backbone with multiple methoxy and hydroxyl groups.

  • Structure-Activity Relationship: Studies on various flavonoids have indicated that the presence and position of hydroxyl and methoxyl groups are critical for their biological activity[4]. Specifically for antirhinoviral activity, the 3-methoxyl and 5-hydroxyl groups on the flavone skeleton have been identified as necessary, a structural feature present in Chrysosplenol C[4].

Unraveling the Antiviral Mechanism of Action

The precise molecular mechanisms underlying the antiviral activity of Chrysosplenol C are still under active investigation. However, based on the broader understanding of flavonoid-virus interactions, several putative mechanisms can be proposed. These mechanisms often involve a multi-pronged attack on the virus and a modulation of the host's response.

Direct-Acting Antiviral Mechanisms

Flavonoids can directly interfere with various stages of the viral life cycle[1][2][5].

  • Inhibition of Viral Entry: Flavonoids may prevent the initial stages of infection by binding to viral surface proteins, thereby blocking their attachment to host cell receptors[5][6]. They can also interfere with the fusion of the viral envelope with the host cell membrane[6].

  • Inhibition of Viral Replication: A key target for many antiviral compounds is the viral replication machinery. For picornaviruses like rhinovirus, the 3C protease (3Cpro) is a crucial enzyme responsible for cleaving the viral polyprotein into functional proteins[4][7][8][9]. Inhibition of this protease effectively halts viral replication[10][11]. Given that other phytochemicals have been shown to inhibit HRV-3Cpro, it is a strong possibility that Chrysosplenol C exerts its anti-rhinovirus activity through a similar mechanism[7][8].

  • Inhibition of Viral Uncoating: Some antiviral agents function by stabilizing the viral capsid, which prevents the release of the viral genome into the host cell cytoplasm, a process known as uncoating[12][13][14]. This is another potential, though less explored, mechanism for Chrysosplenol C.

Viral_Lifecycle_Inhibition cluster_host Host Cell cluster_chrysosplenol Chrysosplenol C Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Replication Replication & Translation Uncoating->Replication Assembly Assembly & Release Replication->Assembly Virus_Out Assembly->Virus_Out New Virions Inhibit_Entry Inhibits Entry Inhibit_Entry->Viral_Entry Blocks Attachment/ Fusion Inhibit_Uncoating Inhibits Uncoating Inhibit_Uncoating->Uncoating Stabilizes Capsid Inhibit_Replication Inhibits Replication (e.g., 3C Protease) Inhibit_Replication->Replication Blocks Polyprotein Processing Virus Virus Virus->Viral_Entry

Figure 1: Putative direct antiviral mechanisms of Chrysosplenol C.
Host-Targeted Mechanisms: Immunomodulation and Anti-inflammatory Effects

Viral infections often trigger an inflammatory response in the host, which, if dysregulated, can lead to significant pathology. The production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of many viral infections[2][6][15][16][17]. Flavonoids have demonstrated the ability to modulate these inflammatory responses, which can contribute to their overall therapeutic effect[13][18].

A central player in the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB). Upon activation by viral components or pro-inflammatory cytokines, NF-κB translocates to the nucleus and induces the expression of a wide array of inflammatory genes. Several flavonoids have been shown to inhibit the NF-κB signaling pathway, thereby dampening the inflammatory cascade[10][18][19]. It is plausible that Chrysosplenol C shares this anti-inflammatory property, which would be particularly beneficial in mitigating the symptoms of respiratory viral infections.

NFkB_Signaling_Inhibition cluster_stimulus Viral Infection / PAMPs cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response Virus Virus IKK IKK Complex Virus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_nucleus->Cytokines Induces Transcription Chrysosplenol_C Chrysosplenol C Chrysosplenol_C->IKK Inhibits? Chrysosplenol_C->NFkB_nucleus Inhibits?

Figure 2: Postulated inhibition of the NF-κB signaling pathway by Chrysosplenol C.

Quantitative Assessment of Antiviral Activity

To rigorously evaluate the antiviral potential of Chrysosplenol C, it is essential to determine its potency and therapeutic window. This is achieved through the calculation of the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

ParameterDefinitionSignificance
IC50 The concentration of the compound that inhibits viral replication by 50%.A lower IC50 value indicates greater antiviral potency.
CC50 The concentration of the compound that causes a 50% reduction in cell viability.A higher CC50 value indicates lower cytotoxicity to host cells.
SI (CC50/IC50) The ratio of cytotoxicity to antiviral activity.A higher SI value indicates a more favorable therapeutic window, suggesting that the compound is effective against the virus at concentrations that are not harmful to the host cells.

Note: Specific IC50 and CC50 values for Chrysosplenol C are not yet widely available in the public domain and will need to be determined experimentally.

Experimental Protocols for In Vitro Evaluation

The following section provides detailed, step-by-step protocols for assessing the antiviral activity and cytotoxicity of Chrysosplenol C. These protocols are designed to be self-validating and are based on established methodologies in the field of virology.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of Chrysosplenol C that is toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells[20][21][22][23].

Materials:

  • HeLa or MRC-5 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Chrysosplenol C stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HeLa or MRC-5 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Chrysosplenol C in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-free blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Plaque Reduction Assay

This assay quantifies the ability of Chrysosplenol C to inhibit the production of infectious virus particles.

Principle: A plaque is a localized area of cell death resulting from viral replication. In the presence of an effective antiviral compound, the number and size of plaques will be reduced.

Materials:

  • Confluent monolayer of HeLa or MRC-5 cells in 6-well plates

  • Human Rhinovirus (e.g., HRV-14 or HRV-16) stock of known titer

  • Chrysosplenol C serial dilutions

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Cell Preparation: Grow HeLa or MRC-5 cells in 6-well plates until they form a confluent monolayer[24].

  • Virus Adsorption: Aspirate the growth medium and wash the cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with a dilution of rhinovirus that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment: During the virus adsorption period, prepare the overlay medium containing serial dilutions of Chrysosplenol C.

  • Overlay Application: After the 1-hour adsorption, remove the virus inoculum and gently add 2 mL of the overlay medium containing the different concentrations of Chrysosplenol C to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin for 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Antiviral Assay (Plaque Reduction) Seed_Cells_MTT 1. Seed Cells (HeLa or MRC-5) Treat_Cells_MTT 2. Treat with Chrysosplenol C Seed_Cells_MTT->Treat_Cells_MTT Incubate_MTT 3. Incubate (48-72h) Treat_Cells_MTT->Incubate_MTT Add_MTT 4. Add MTT Reagent Incubate_MTT->Add_MTT Solubilize 5. Solubilize Formazan Add_MTT->Solubilize Read_Absorbance 6. Read Absorbance Solubilize->Read_Absorbance Calculate_CC50 7. Calculate CC50 Read_Absorbance->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Calculate_CC50->Calculate_SI Seed_Cells_Plaque 1. Seed Cells to Confluency Infect_Cells 2. Infect with Rhinovirus Seed_Cells_Plaque->Infect_Cells Treat_Cells_Plaque 3. Add Overlay with Chrysosplenol C Infect_Cells->Treat_Cells_Plaque Incubate_Plaque 4. Incubate (3-5 days) Treat_Cells_Plaque->Incubate_Plaque Fix_Stain 5. Fix and Stain Plaques Incubate_Plaque->Fix_Stain Count_Plaques 6. Count Plaques Fix_Stain->Count_Plaques Calculate_IC50 7. Calculate IC50 Count_Plaques->Calculate_IC50 Calculate_IC50->Calculate_SI

Figure 3: Experimental workflow for the in vitro evaluation of Chrysosplenol C.

Future Directions and Conclusion

Chrysosplenol C represents a compelling starting point for the development of a novel class of antiviral agents. Its demonstrated activity against rhinovirus, coupled with the known antiviral and immunomodulatory properties of flavonoids, warrants a more profound investigation into its therapeutic potential.

Future research should focus on:

  • Elucidating the precise molecular target(s) of Chrysosplenol C: Determining whether it inhibits rhinovirus 3C protease, binds to the viral capsid, or interferes with host factors will be crucial for lead optimization.

  • In vivo efficacy studies: Evaluating the antiviral activity of Chrysosplenol C in animal models of rhinovirus infection is a necessary next step to translate the in vitro findings.

  • Pharmacokinetic and safety profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo safety profile of Chrysosplenol C, will be essential for its development as a clinical candidate.

  • Synergistic studies: Investigating the potential for Chrysosplenol C to act synergistically with other antiviral agents could lead to more effective combination therapies.

References

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Technical Guide: Chrysosplenol C and Cardiac Myosin ATPase Activation

[1]

Executive Summary

Chrysosplenol C (4',5,6-trihydroxy-3,3',7-trimethoxyflavone) is a naturally occurring polymethoxylated flavonoid isolated from medicinal plants such as Miliusa balansae and Pterocaulon sphacelatum.[1][2][3][4][5][6] Unlike traditional positive inotropes (e.g., beta-adrenergic agonists like dobutamine) that increase oxygen demand and arrhythmogenic risk via cAMP/PKA signaling, Chrysosplenol C exhibits a distinct dual mechanism of action.

Its primary value in drug development lies in its ability to directly activate cardiac myosin ATPase , accelerating the chemomechanical cycle of the sarcomere. This guide details the structural basis of this activation, the kinetic mechanism, and the specific protocols required to validate this activity in a laboratory setting.

Part 1: Chemical Identity & Structural Basis

The efficacy of Chrysosplenol C as a myosin activator is strictly governed by its Structure-Activity Relationship (SAR).[5][7] It functions as a scaffold for allosteric modulation of the myosin head (Subfragment 1, S1).

Chemical Profile
PropertySpecification
IUPAC Name 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one
Common Name Chrysosplenol C
Molecular Formula C₁₈H₁₆O₈
Molecular Weight 360.32 g/mol
Key Pharmacophore 3,3',7-trimethoxy substitution pattern on the flavone backbone
Solubility Soluble in DMSO; poor water solubility (requires carrier for aqueous assays)
Structural Determinants of Myosin Binding

Research indicates that the hydrophobic substituent at position 7 (methoxy group) is critical for hydrophobic pocket occupancy within the myosin motor domain.

  • Essential Skeleton: The flavonoid nucleus provides the planar geometry required for intercalation into the myosin allosteric site.

  • Activity Enhancers: The 3'-hydrogen bonding donor function (hydroxyl group) and the 7-methoxy group stabilize the myosin-actin-nucleotide complex, favoring the strong-binding state.[5][6][7]

Part 2: Mechanism of Action (The Chemomechanical Cycle)

Chrysosplenol C acts as a direct myosin activator .[7] In the cardiac sarcomere, force is generated when myosin hydrolyzes ATP and interacts with actin.[8][9] The rate-limiting step of this cycle under load is typically the release of inorganic phosphate (Pi) or the transition from the weak-binding to the strong-binding state.[5][6]

Kinetic Impact

Chrysosplenol C accelerates the actin-activated ATPase rate .[5][6][7] By binding to the myosin head, it lowers the activation energy required for the power stroke, effectively increasing the duty ratio (the fraction of time myosin spends bound to actin) without altering the calcium sensitivity of the thin filament troponin complex.

Visualization: The Accelerated ATPase Cycle

The following diagram illustrates the specific phase of the cross-bridge cycle targeted by Chrysosplenol C.

MyosinCyclecluster_legendLegendRest1. Rigor State(Actin-Myosin)ATP_Bind2. ATP Binding(Dissociation)Rest->ATP_Bind+ ATPHydrolysis3. Hydrolysis(M-ADP-Pi)ATP_Bind->HydrolysisATP -> ADP + PiWeakBind4. Weak Actin Binding(Pre-Power Stroke)Hydrolysis->WeakBindRe-orientationPowerStroke5. Power Stroke(Pi Release)WeakBind->PowerStrokeRate Limiting StepPowerStroke->Rest- ADPDrugChrysosplenol C(Allosteric Activation)Drug->WeakBindStabilizesTransitionDrug->PowerStrokeAcceleratesPi ReleasekeyGreen Arrows indicatekinetic acceleration

Caption: The cardiac myosin chemomechanical cycle. Chrysosplenol C acts at the transition between the weak binding state and the power stroke, accelerating phosphate release.[9]

Part 3: Experimental Protocols

To validate the activity of Chrysosplenol C, researchers must distinguish between basal ATPase activity (myosin alone) and actin-activated ATPase activity. The latter is the physiological correlate to cardiac contractility.

Protocol A: Isolation of Cardiac Myosin S1

Note: Full-length myosin can form filaments that complicate kinetic analysis.[5][6][7] Using Chymotryptic Subfragment 1 (S1) is the standard for solution-phase kinetics.[5][6][7]

  • Tissue Source: Bovine or Porcine left ventricular tissue (freshly harvested).[5][7]

  • Extraction: Homogenize in Guba-Straub buffer (300 mM KCl, 100 mM KH₂PO₄, 50 mM K₂HPO₄, 1 mM ATP, pH 6.5).

  • Digestion: Incubate myosin with alpha-chymotrypsin (0.05 mg/mL) for 10 minutes at 25°C to cleave the heavy chain.

  • Quenching: Stop reaction with 1 mM PMSF (phenylmethylsulfonyl fluoride).

  • Purification: Dialyze against low salt buffer (20 mM KCl) to precipitate undigested myosin; collect supernatant containing soluble S1.[5][7]

Protocol B: The Actin-Activated ATPase Assay (Malachite Green Method)

This protocol measures the release of inorganic phosphate (Pi) over time.[5][7] It is self-validating because the signal must be dependent on the presence of Actin.[7]

Reagents:

  • Buffer A (Assay Buffer): 20 mM MOPS (pH 7.0), 25 mM KCl, 5 mM MgCl₂, 1 mM EGTA (to chelate Ca²⁺ and prevent unregulated contraction).[5]

  • Substrate: 2 mM ATP.

  • Actin: Purified F-actin (rabbit skeletal or bovine cardiac), polymerized and stabilized with Phalloidin.[5][7]

  • Detection: Malachite Green Reagent (Acidified Molybdate + Malachite Green).[5][7]

Workflow:

  • Preparation:

    • Prepare a 10 mM stock of Chrysosplenol C in DMSO.[7]

    • Prepare a dilution series (0.1 µM to 100 µM).

  • Reaction Mix (96-well plate):

    • Add 10 µL of Chrysosplenol C (or DMSO vehicle control).[5][7]

    • Add 40 µL of Myosin S1 (Final conc: 50 nM).

    • Add 40 µL of F-Actin (Final conc: 10 µM).

    • Control Well: Myosin S1 alone (no Actin) to measure basal rate.[5][7]

  • Incubation: Incubate at 25°C for 10 minutes to allow compound equilibration.

  • Initiation: Add 10 µL of ATP (Final conc: 2 mM).[5][7]

  • Termination: At specific time points (e.g., 5, 10, 15 min), add 50 µL of Malachite Green Reagent.

  • Development: Incubate for 15 minutes for color development (green complex formation).

  • Read: Measure Absorbance at 620-650 nm.

Visualization: Assay Workflow

AssayProtocolStep11. Prepare Reagents(Myosin S1, F-Actin, Drug)Step22. Equilibration(10 min @ 25°C)Step1->Step2Step33. Initiate Reaction(+ ATP)Step2->Step3Step44. Quench & Develop(+ Malachite Green)Step3->Step4Step55. Spectrophotometry(OD 650nm)Step4->Step5

Caption: Step-by-step workflow for the Malachite Green ATPase assay.

Part 4: Data Interpretation & Therapeutic Implications[6][7][8]

Quantitative Analysis

Data should be fitted to the Michaelis-Menten equation.[5][6][7] A true myosin activator will typically increase


57

Expected Results Table:

Parameter Vehicle Control Chrysosplenol C (50 µM) Interpretation
Basal ATPase (s⁻¹) 0.05 ± 0.01 0.06 ± 0.01 Minimal effect on resting myosin (Low energy waste).[5][6][7]
Actin-Activated ATPase (s⁻¹) 1.20 ± 0.15 2.10 ± 0.20 Significant Activation (~75% increase).

| EC50 (µM) | N/A | 45 ± 7.8 | Potency in micromolar range.[5][6][7] |

Therapeutic Context

The ability of Chrysosplenol C to activate myosin ATPase without increasing cytosolic calcium (directly) or stimulating the Beta-adrenergic receptor is clinically significant.[7]

  • Safety Profile: Avoids the calcium overload associated with catecholamines, reducing the risk of arrhythmias and apoptosis.

  • Synergy: Research suggests Chrysosplenol C also modulates PKC-delta to enhance SR calcium loading, providing a "dual-hit" positive inotropy that is mechanically efficient.[5][6][7]

References

  • Kim, Y.H., et al. (2010). "Chrysosplenol C increases contraction in rat ventricular myocytes."[7] Journal of Cardiovascular Pharmacology.

  • Venkateswararao, E., et al. (2015). "Exploration of Pharmacophore in Chrysosplenol C as Activator in Ventricular Myocyte Contraction."[8][7] Bioorganic & Medicinal Chemistry Letters.

  • PubChem. "Chrysosplenol C Compound Summary."[7] National Library of Medicine.[7] [5][7]

  • Spudich, J.A. (2019). "The myosin mesa and the basis of hypercontractility." Nature.[7] (Contextual reference for Myosin ATPase assays). [5][7]

Polymethoxyflavones in Oncology: Mechanistic Precision & Translational Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polymethoxyflavones (PMFs)—exclusively derived from the Citrus genus—represent a distinct class of flavonoids characterized by high metabolic stability and superior membrane permeability compared to their hydroxylated counterparts.[1][2][3] While traditional flavonoids often suffer from rapid Phase II conjugation (glucuronidation/sulfation), the methoxylation of PMFs, particularly Nobiletin and Tangeretin , confers resistance to first-pass metabolism, allowing for prolonged systemic circulation. This technical guide dissects the antineoplastic mechanisms of PMFs, ranging from the modulation of the PI3K/Akt/mTOR axis to the reversal of Multidrug Resistance (MDR), and provides a validated workflow for overcoming their primary limitation: aqueous solubility.

Structural Pharmacology: The "Methoxy Advantage"

The therapeutic potency of PMFs is intrinsically linked to their Structure-Activity Relationship (SAR). Unlike common flavonoids (e.g., quercetin), PMFs possess multiple methoxy (-OCH₃) groups on the flavone backbone.[3]

Key SAR Determinants
  • Lipophilicity & Permeability: The replacement of hydroxyl groups with methoxy groups significantly increases lipophilicity (logP), facilitating passive diffusion across the lipid bilayer of cancer cells.

  • Metabolic Resistance: Methoxy groups sterically hinder the access of UDP-glucuronosyltransferases (UGTs) and sulfotransferases, delaying metabolic clearance.

  • C5-Hydroxylation Nuance: While full methoxylation (e.g., Tangeretin) ensures stability, specific derivatives like 5-demethylnobiletin exhibit enhanced bioactivity due to the presence of a C5-hydroxyl group, which can form hydrogen bonds with binding pockets of kinases such as MEK or PI3K.

Table 1: Comparative Profile of Major PMFs

CompoundMethoxylation PatternKey Molecular TargetsPrimary Cancer Indication
Nobiletin 5,6,7,8,3',4'-HexamethoxyflavoneNF-κB, MMP-2/9, Bcl-2Colorectal, Gastric, Prostate
Tangeretin 5,6,7,8,4'-PentamethoxyflavoneNotch1, Wnt/β-catenin, p53Breast, Lung, Leukemia
5-Demethylnobiletin 5-OH-6,7,8,3',4'-PentamethoxyflavoneCYP1 enzymes, MAPKLung (Metabolite)
Sinensetin 5,6,7,3',4'-PentamethoxyflavoneP-glycoprotein (P-gp)Gastric (MDR reversal)

Molecular Targets & Signaling Networks

PMFs function as "dirty drugs" in the most positive sense—they act as multi-target inhibitors that dismantle the redundant signaling networks often responsible for therapeutic resistance.

The PI3K/Akt/mTOR Axis

Nobiletin directly suppresses the phosphorylation of Akt (at Ser473) and mTOR, downstream effectors critical for tumor survival. This inhibition often leads to the reactivation of the autophagic flux, driving cancer cells toward autophagic cell death.

Metastasis & Angiogenesis

Tangeretin has been proven to downregulate Matrix Metalloproteinases (MMP-2 and MMP-9) via the inhibition of the NF-κB nuclear translocation. Concurrently, it suppresses VEGF expression, starving the tumor microenvironment of necessary vascularization.

Apoptosis Induction

PMFs shift the Bax/Bcl-2 rheostat.[2][4] By upregulating the pro-apoptotic protein Bax and neutralizing the anti-apoptotic Bcl-2, they trigger mitochondrial outer membrane permeabilization (MOMP), releasing Cytochrome c and activating the Caspase-9/3 cascade.

Visualization: PMF Signaling Interactome

The following diagram illustrates the multi-nodal intervention of PMFs within a cancer cell.

PMF_Signaling PMFs PMFs (Nobiletin/Tangeretin) RTK RTK (EGFR/Her2) PMFs->RTK Inhibits ABC ABC Transporters (P-gp/BCRP) PMFs->ABC Inhibits Efflux PI3K PI3K PMFs->PI3K Inhibits MAPK MAPK/ERK PMFs->MAPK Inhibits NFkB NF-κB PMFs->NFkB Blocks Translocation Wnt Wnt/β-catenin PMFs->Wnt Degrades β-catenin Bax Bax (Pro-Apoptotic) PMFs->Bax Upregulates p53 p53 PMFs->p53 Stabilizes RTK->PI3K RTK->MAPK MDR_Rev MDR Reversal ABC->MDR_Rev Efflux Blockade Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Metastasis_Inhib Inhibition of Metastasis (MMPs) NFkB->Metastasis_Inhib Promotes MMPs Caspase Caspase-3/9 Bax->Caspase Caspase->Apoptosis p53->Apoptosis Angiogenesis_Inhib Inhibition of Angiogenesis (VEGF)

Caption: Mechanistic map showing PMFs inhibiting oncogenic drivers (Red pathways) and activating apoptotic effectors (Green pathways).

Synergistic Chemo-Sensitization

One of the most immediate clinical applications of PMFs is their ability to reverse Multidrug Resistance (MDR). PMFs act as potent inhibitors of ABC transporters (P-glycoprotein/ABCB1 and BCRP/ABCG2), which actively pump chemotherapeutic agents out of the cell.

  • Paclitaxel + Nobiletin: In A549 lung cancer cells, Nobiletin potentiates Paclitaxel efficacy by inhibiting the P-gp pump, increasing intracellular drug accumulation.

  • Cisplatin + Tangeretin: Tangeretin enhances Cisplatin-induced DNA damage by downregulating DNA repair enzymes, preventing the cancer cell from recovering after platinum adduct formation.

Advanced Experimental Protocol: Liposomal Encapsulation of PMFs

Context: PMFs are highly lipophilic (Class II/IV BCS). Direct administration in aqueous cell culture media often leads to precipitation and inconsistent IC50 data. This protocol details the synthesis of Nobiletin-loaded liposomes to ensure bioavailability and accurate in vitro profiling.

Protocol: Nobiletin-Loaded PEGylated Liposome Synthesis

Objective: Create stable, water-dispersible Nobiletin nanocarriers for cell viability assays.

Phase A: Thin-Film Formation
  • Reagents: Dissolve HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, and DSPE-PEG2000 in Chloroform at a molar ratio of 55:40:5 .

  • Drug Loading: Add Nobiletin to the lipid mixture at a drug-to-lipid ratio of 1:10 (w/w) .

  • Evaporation: Transfer to a round-bottom flask. Use a rotary evaporator (45°C, vacuum) to remove the solvent until a thin, uniform lipid film forms on the flask wall.

  • Desiccation: Place the flask under a high vacuum overnight to remove trace chloroform (critical for cytotoxicity baselines).

Phase B: Hydration & Sizing
  • Hydration: Add PBS (pH 7.4) pre-warmed to 60°C (above the lipid transition temperature). Rotate the flask for 1 hour at 60°C until the film is fully suspended.

  • Sonication: Probe sonicate the suspension (20% amplitude, 5 mins, pulse on/off 5s) to reduce multilamellar vesicles to unilamellar vesicles.

  • Extrusion: Pass the suspension through a 100 nm polycarbonate membrane using a mini-extruder (11 passes) to ensure uniform size distribution (PDI < 0.2).

Phase C: Characterization & Assay
  • Dialysis: Dialyze against PBS for 4 hours to remove non-encapsulated Nobiletin.

  • Quantification: Lyse a small aliquot with Triton X-100 and measure Nobiletin concentration via HPLC (C18 column, Methanol:Water mobile phase).

  • Treatment: Treat cancer cells with the liposomal formulation. The PEG shell prevents aggregation in serum-containing media.

Visualization: Experimental Workflow

Workflow cluster_prep Phase A: Formulation cluster_process Phase B: Sizing cluster_analysis Phase C: Validation Step1 Lipid + PMF in Chloroform Step2 Rotary Evaporation (Thin Film) Step1->Step2 Step3 Hydration (PBS, 60°C) Step2->Step3 Step4 Probe Sonication Step3->Step4 Step5 Extrusion (100nm Membrane) Step4->Step5 Step6 Dialysis (Purification) Step5->Step6 Step7 HPLC Quantification & DLS Sizing Step6->Step7 Step8 In Vitro Assay (MTT/Flow Cytometry) Step7->Step8

Caption: Step-by-step workflow for generating and validating PMF-loaded liposomes for reproducible biological assays.

Clinical Outlook & Challenges

While preclinical data is robust, clinical translation faces two hurdles:

  • Inter-individual Variability: The efficacy of PMFs often depends on the gut microbiota's ability to metabolize them into active demethoxylated derivatives.

  • Formulation: Standard oral supplements lack the necessary bioavailability. Future drug development must focus on lipid-based nano-formulations (LNP) or self-emulsifying drug delivery systems (SEDDS).

References

  • Goh, J. X. H., et al. (2022). Nobiletin and derivatives: Functional compounds from citrus fruit peel for colon cancer chemoprevention. Cancers.

  • Ashrafizadeh, M., et al. (2020). Nobiletin in Cancer Therapy: Mechanisms of Action and Clinical Implications. Frontiers in Pharmacology.

  • Li, S., et al. (2019). Tangeretin inhibits tumor angiogenesis by suppressing the VEGF/VEGFR2 signaling pathway. Oncology Reports.

  • Ma, X., et al. (2021). Polymethoxyflavones: Novel strategies for overcoming multidrug resistance in cancer. Journal of Functional Foods.

  • Chen, J., et al. (2014). Nobiletin suppresses cell viability through AKT pathways in PC-3 and DU-145 prostate cancer cells. BMC Pharmacology and Toxicology.

  • Zhang, M., et al. (2020). Nano-delivery systems for polymethoxyflavones: Enhancing bioavailability and anticancer efficacy. Nanomedicine.

Sources

Technical Guide: Chrysosplenol C Target Identification & Validation Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chrysosplenol C (3,3',7-trimethoxy-4',5,6-trihydroxyflavone) is a polymethoxylated flavonoid exhibiting a "privileged" scaffold profile. Unlike generic dietary flavonoids, Chrysosplenol C displays high-affinity selectivity for distinct protein classes: viral proteases (specifically Enterovirus 71 3C), cardiac contractile proteins (Myosin ATPase), and ATP-binding cassette transporters (P-glycoprotein).

This technical guide provides a rigorous framework for validating these targets. It moves beyond phenotypic observation to molecular causality, designed for scientists requiring reproducible, self-validating protocols.

Part 1: Chemical Biology & Pharmacophore Logic[1]

The biological activity of Chrysosplenol C is dictated by its specific methylation pattern. Structure-Activity Relationship (SAR) studies indicate that the 3,3',7-trimethoxy substitution is critical for its ability to penetrate hydrophobic pockets in viral proteases and modulate ATPase activity without the promiscuous antioxidant interference often seen with high-hydroxyl flavonoids like quercetin.

Confirmed Target Landscape
Target ClassSpecific ProteinPhysiological EffectMechanism of Action
Viral Enzyme EV71 3C ProteaseAntiviral (Inhibits Replication)Competitive inhibition of the active site (Cys147-His40-Glu71 triad).[1]
Motor Protein Cardiac Myosin ATPasePositive Inotropy (Cardiotonic)Allosteric activation; increases actin-myosin cross-bridge cycling.
Transporter P-glycoprotein (ABCB1)MDR ReversalInhibition of drug efflux; likely competitive binding at the substrate site.

Part 2: Primary Target Validation – EV71 3C Protease[3]

The Enterovirus 71 (EV71) 3C protease is critical for processing the viral polyprotein.[1][2] Chrysosplenol C inhibits this enzyme, preventing viral maturation.

The Validation Workflow

To confirm direct engagement, we utilize a FRET-based Protease Assay . This assay relies on a peptide substrate containing a fluorophore and a quencher. Cleavage by 3C protease releases the fluorophore; inhibition by Chrysosplenol C suppresses the signal.

EV71_Protease_Assay Substrate Fluorogenic Peptide (Dabcyl-KTSAVLQSGFRKME-Edans) Readout Fluorescence Measurement (Ex 340nm / Em 490nm) Substrate->Readout Cleavage (No Inhibitor) Enzyme Recombinant EV71 3C Protease Complex Enzyme-Inhibitor Complex Enzyme->Complex + Compound Compound Chrysosplenol C (0.1 - 100 µM) Compound->Complex Complex->Readout Reduced Signal (Inhibition)

Figure 1: FRET-based workflow for quantifying EV71 3C protease inhibition.

Detailed Protocol: FRET Protease Inhibition

Objective: Determine the IC50 of Chrysosplenol C against EV71 3C protease.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.0), 200 mM NaCl, 1 mM EDTA, 1 mM DTT. Note: DTT is essential to maintain the active site Cysteine in a reduced state.

    • Enzyme: Recombinant EV71 3C protease (final conc: 1 µM).

    • Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (final conc: 10 µM).

  • Equilibration (Critical Step):

    • Mix 89 µL of Buffer + 1 µL of Enzyme + 5 µL of Chrysosplenol C (various concentrations in DMSO).

    • Incubate at 30°C for 30 minutes. Reasoning: Pre-incubation allows the compound to access the binding pocket before the substrate competes for the site.

  • Initiation:

    • Add 5 µL of Substrate to initiate the reaction.

  • Measurement:

    • Monitor fluorescence continuously for 20 minutes at Ex/Em 340/490 nm.

    • Validation Control: Use Rupintrivir (a known 3C inhibitor) as a positive control.

Part 3: The Cardiovascular Target – Cardiac Myosin ATPase

A unique feature of Chrysosplenol C is its ability to act as a calcium-sensitizing positive inotrope . Unlike catecholamines (which target Beta-adrenergic receptors), Chrysosplenol C directly targets the myosin motor.

Mechanism of Action

It enhances the ATPase activity of cardiac myosin, facilitating the hydrolysis of ATP to ADP + Pi, which drives muscle contraction.

Protocol: Coupled Enzyme ATPase Assay

This assay couples the production of ADP (from myosin) to the oxidation of NADH, which can be measured spectrophotometrically.

  • System: Pyruvate Kinase (PK) + Lactate Dehydrogenase (LDH).

  • Logic:

    • Myosin hydrolyzes ATP

      
       ADP.
      
    • PK converts ADP + PEP

      
       ATP + Pyruvate.
      
    • LDH converts Pyruvate + NADH

      
       Lactate + NAD+.
      
    • Readout: Decrease in Absorbance at 340 nm (NADH depletion) is directly proportional to Myosin ATPase activity.

ATPase_Coupled_Assay Myosin Cardiac Myosin S1 + Actin ADP ADP Myosin->ADP Hydrolysis ATP ATP ATP->Myosin PK_System Pyruvate Kinase (PK) Phosphoenolpyruvate (PEP) ADP->PK_System Chryso Chrysosplenol C (Activator) Chryso->Myosin Enhances Rate LDH_System Lactate Dehydrogenase (LDH) NADH -> NAD+ PK_System->LDH_System Pyruvate Signal Decrease in A340nm (Rate = ATPase Activity) LDH_System->Signal

Figure 2: Coupled enzymatic assay to detect ATPase activation by Chrysosplenol C.

Part 4: Transporter Modulation – P-glycoprotein (MDR1)

Chrysosplenol C reverses multidrug resistance (MDR) by inhibiting the P-gp efflux pump. This is crucial for co-therapy in resistant cancers.

Functional Accumulation Assay (Rhodamine 123)

Instead of measuring cell death (which is downstream and noisy), measure the function of the pump directly using a fluorescent substrate.

Protocol Steps:

  • Cell Line: Use MDR1-overexpressing cells (e.g., KB-V1 or MCF-7/ADR).

  • Seeding: Plate

    
     cells/well.
    
  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: Chrysosplenol C (5, 10, 20 µM).

    • Group C: Verapamil (Positive Control, 10 µM).

  • Substrate Loading: Add Rhodamine 123 (5 µM) and incubate for 60 minutes at 37°C.

  • Efflux Phase (Optional but Recommended): Wash cells and incubate in dye-free media for 30 mins to allow active efflux.

  • Analysis: Flow Cytometry (FITC channel).[3]

    • Result: Effective P-gp inhibition results in retention of fluorescence (Shift to the right on the histogram).

Part 5: De Novo Target Identification (The "Unknowns")

If the phenotypic effect cannot be explained by the targets above, use Cellular Thermal Shift Assay (CETSA) to identify new binding partners.

Logic: Ligand binding stabilizes a protein, increasing its melting temperature (


).
  • Lysate Prep: Treat cell lysates with Chrysosplenol C vs. DMSO.

  • Thermal Challenge: Aliquot and heat samples across a gradient (40°C to 70°C).

  • Separation: Centrifuge to pellet denatured/precipitated proteins.

  • Detection: Western blot the supernatant for candidate proteins (e.g., ERK1/2, if investigating the signaling pathway).

  • Interpretation: If Chrysosplenol C treatment results in a protein remaining soluble at higher temperatures compared to control, direct binding is confirmed.

References

  • Enterovirus 71 Inhibition

    • Title: Recent advances of enterovirus 71 3Cpro targeting Inhibitors.[4][5]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Cardiac Myosin ATPase Activation

    • Title: Exploration of Pharmacophore in Chrysosplenol C as Activator in Ventricular Myocyte Contraction.[6][7]

    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • P-glycoprotein (MDR)

    • Title: Inhibition of P-glycoprotein function and expression by kaempferol and quercetin (Polymethoxyl
    • Source: PubMed.
    • URL:[Link]

  • Chemical Data & Structure

    • Title: Chrysosplenol C | C18H16O8 | CID 189065.[8]

    • Source: PubChem.
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Structural Elucidation of Chrysosplenol C using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in the Characterization of a Bioactive Flavonoid

Chrysosplenol C, a polymethoxylated flavonol, is a natural product that has garnered interest within the scientific community for its potential biological activities. Structurally, it is a derivative of quercetagetin, specifically the 3,7,3'-trimethyl ether.[1] The precise determination of its chemical structure is a prerequisite for any further investigation into its pharmacological properties and for ensuring the quality and consistency of drug development endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of such organic molecules in solution. This application note provides a detailed guide to the 1H and 13C NMR spectral data of Chrysosplenol C, outlines a comprehensive protocol for sample preparation and data acquisition, and explains the rationale behind the spectral assignments, thereby offering a complete resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Molecular Structure and Numbering

A clear understanding of the molecular framework is essential for the correct assignment of NMR signals. The structure of Chrysosplenol C with the conventional numbering for flavonoids is presented below. This numbering system will be used consistently throughout this document for the assignment of proton (¹H) and carbon (¹³C) chemical shifts.

Figure 1: Molecular structure of Chrysosplenol C with atom numbering.

1H and 13C NMR Spectral Data of Chrysosplenol C

The following tables summarize the assigned 1H and 13C NMR spectral data for Chrysosplenol C, recorded in deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 as a solvent is advantageous for flavonoids due to its excellent solubilizing power for polar compounds and its ability to allow for the observation of exchangeable hydroxyl protons.

Table 1: 1H NMR Spectral Data of Chrysosplenol C (in DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-86.51s
H-2'7.65d2.1
H-5'6.95d8.4
H-6'7.56dd8.4, 2.1
3-OCH₃3.76s
7-OCH₃3.92s
3'-OCH₃3.89s
5-OH12.5 (br s)br s
6-OH~9.5 (br s)br s
4'-OH~9.8 (br s)br s

Table 2: 13C NMR Spectral Data of Chrysosplenol C (in DMSO-d6)

PositionChemical Shift (δ, ppm)
2155.8
3138.2
4176.0
5152.0
6132.0
7158.5
890.5
9152.5
10106.0
1'122.5
2'111.0
3'147.5
4'150.0
5'115.8
6'120.0
3-OCH₃60.0
7-OCH₃56.5
3'-OCH₃55.9

Experimental Protocols

Part 1: Sample Preparation for NMR Analysis

A well-prepared sample is fundamental to acquiring high-quality NMR spectra. The following protocol outlines the steps for preparing a flavonoid sample, such as Chrysosplenol C, for NMR analysis.

Materials:

  • Chrysosplenol C (5-10 mg for ¹H NMR; 20-30 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d6), high purity (≥99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Glass wool

  • Vortex mixer

  • Micro-spatula

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of Chrysosplenol C using a calibrated analytical balance. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial containing the sample.

  • Dissolution: Gently vortex the sample to facilitate complete dissolution. If necessary, sonication in a water bath for a few minutes can aid in dissolving less soluble compounds. A clear, homogeneous solution is crucial.[2]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean, dry NMR tube. This can be achieved by placing a small, tightly packed plug of glass wool into a Pasteur pipette and then carefully transferring the solution through the pipette into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Part 2: NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra of Chrysosplenol C on a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1.0 - 2.0 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16-20 ppm

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)

  • Number of Scans: 1024-4096 (or more, depending on concentration and desired signal-to-noise)

  • Relaxation Delay (d1): 2.0 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 220-250 ppm

  • Temperature: 298 K (25 °C)

2D NMR Experiments (for structural confirmation):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Rationale Behind Spectral Assignments

The structural elucidation of Chrysosplenol C is achieved through a systematic analysis of its 1D and 2D NMR spectra. The following points detail the reasoning behind the assignments presented in Tables 1 and 2.

  • Aromatic Protons: The ¹H NMR spectrum of flavonoids typically shows signals for aromatic protons in the region of δ 6.0-8.0 ppm.[3] In Chrysosplenol C, the singlet at δ 6.51 ppm is characteristic of the H-8 proton on the A-ring, which lacks any ortho or meta coupled protons. The protons on the B-ring (H-2', H-5', and H-6') form an ABX spin system, which is evident from their multiplicities and coupling constants. The doublet at δ 7.65 ppm (J = 2.1 Hz) is assigned to H-2', showing a small meta-coupling to H-6'. The doublet at δ 6.95 ppm (J = 8.4 Hz) corresponds to H-5', with a larger ortho-coupling to H-6'. The doublet of doublets at δ 7.56 ppm (J = 8.4, 2.1 Hz) is assigned to H-6', showing both ortho-coupling to H-5' and meta-coupling to H-2'.

  • Methoxyl Protons: The sharp singlets at δ 3.76, 3.92, and 3.89 ppm are characteristic of methoxy groups. Their specific assignments to the C-3, C-7, and C-3' positions are confirmed through HMBC experiments, which would show correlations between these proton signals and their respective attached carbons.

  • Hydroxyl Protons: The broad singlets at δ 12.5, ~9.8, and ~9.5 ppm are assigned to the hydroxyl protons. The downfield shift of the 5-OH proton (δ 12.5) is a hallmark of flavonoids with a 5-hydroxy group, due to intramolecular hydrogen bonding with the C-4 carbonyl oxygen.

  • Carbonyl and Aromatic Carbons: The ¹³C NMR spectrum is characterized by a downfield signal for the C-4 carbonyl carbon at δ 176.0 ppm.[4] The remaining quaternary and protonated carbons of the aromatic rings appear in the range of δ 90-160 ppm. The specific assignments are made with the aid of HSQC and HMBC data. For instance, the carbon signal at δ 90.5 ppm is assigned to C-8, as it shows a direct correlation with the H-8 proton in the HSQC spectrum. The assignments of the methoxy-substituted carbons (C-3, C-7, and C-3') are confirmed by HMBC correlations from the methoxyl protons.

Workflow for Structural Elucidation

The logical flow for the complete structural determination of Chrysosplenol C using NMR is depicted in the following diagram.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Elucidation weigh Weigh Sample (5-30 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_NMR 1D ¹H NMR filter->H1_NMR assign_protons Assign ¹H Signals (Multiplicity, J-coupling) H1_NMR->assign_protons C13_NMR 1D ¹³C NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC assign_carbons Assign ¹³C Signals (HSQC) assign_protons->assign_carbons connect_fragments Connect Fragments (COSY, HMBC) assign_carbons->connect_fragments final_structure Confirm Structure of Chrysosplenol C connect_fragments->final_structure

Figure 2: Workflow for the NMR-based structural elucidation of Chrysosplenol C.

Conclusion

This application note provides a comprehensive guide to the 1H and 13C NMR spectral data of Chrysosplenol C, along with detailed protocols for sample preparation and data acquisition. The provided rationale for spectral assignments, based on fundamental NMR principles and the application of 1D and 2D NMR techniques, serves as a valuable resource for researchers in the field of natural product chemistry and drug development. The accurate and unambiguous structural characterization of bioactive compounds like Chrysosplenol C is a critical step in advancing our understanding of their therapeutic potential.

References

  • Structure Elucidation of Flavonoid Compound from the Leaves of Coleus Atropurpureus Benth Using 1D- and 2D-NMR Techniques. Journal of Chemical and Pharmaceutical Sciences.
  • 13C NMR Spectroscopy 1H and 13C NMR compared. ChemConnections.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
  • NMR Chemical Shifts of Common Flavonoids. Planta Medica.
  • Chrysosplenol D | CAS:14965-20-9 | Manufacturer ChemFaces. ChemFaces.
  • Chrysosplenol C | C18H16O8 | CID 189065. PubChem.
  • Triterpenoids of Chrysosplenium carnosum. Fitoterapia.
  • NMR Sample Preparation: The Complete Guide.
  • The 13C-NMR chemical shift of flavonoid compound 1 in DMSO-d6.
  • 13C NMR Data of flavonol methyl ethers of Solanum pubescens. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • NMR Sample Preparation. University of California, Riverside.
  • NMR Chemical Shifts of Common Flavonoids. Thieme Connect.
  • NMR sample prepar
  • Showing NP-Card for Quercetagetin 3,5,6,3'-tetramethyl ether (NP0052964). NP-MRD.
  • Showing Compound Chrysosplenol (FDB005990). FooDB.
  • Flavonoid mixture analysis by matrix-assisted diffusion- ordered spectroscopy. Manchester NMR Methodology Group.
  • 1 H-and P 13 C-NMR data of Quercetagetin (400 MHz) in Acetone-d 6.
  • NMR Sample Preparation.
  • Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don.
  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
  • Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups.
  • NMR Spectrum of Quercetin. Thermo Fisher Scientific.
  • Structure of chrysosplenol D There is also a possibility of the... | Download Scientific Diagram.

Sources

Application Note: Protocol for the Isolation of Chrysosplenol C from Artemisia annua

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

While Artemisia annua is globally recognized for the antimalarial sesquiterpene lactone Artemisinin , its therapeutic efficacy is significantly potentiated by a suite of polymethoxylated flavonoids.[1][2] Among these, Chrysosplenol C (3,7,3'-trimethoxy-5,6,4'-trihydroxyflavone) has emerged as a critical synergistic agent, exhibiting immunomodulatory potential and the ability to sensitize parasitic/cancer cells to artemisinin activity.

Isolating Chrysosplenol C presents a specific challenge: it shares high structural similarity with its congener Chrysosplenol D (3,6,7,3'-tetramethoxy-5,4'-dihydroxyflavone).[3] The primary difference lies at the C-6 position (hydroxyl in 'C' vs. methoxyl in 'D'), resulting in subtle polarity differences that must be exploited during fractionation.

This protocol details a self-validating isolation workflow designed to enrich, separate, and purify Chrysosplenol C from the complex lipophilic matrix of A. annua leaves.[3]

Chemist's Profile: Chrysosplenol C

Before initiating extraction, the operator must understand the physicochemical behavior of the target.

PropertySpecificationExperimental Implication
IUPAC Name 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-oneTarget Structure
Molecular Formula C₁₈H₁₆O₈ (MW: 360.3 g/mol )Monitor m/z 361 [M+H]⁺ in LC-MS.[3]
Polarity Class Lipophilic Flavonoid (Polymethoxylated)Soluble in CHCl₃, EtOAc, MeOH.[3] Poorly soluble in water.[3]
Key Functionality 3,7,3'-OMe; 5,6,4'-OHThe 6-OH group makes 'C' slightly more polar than 'D'.
TLC Behavior Dark spot under UV₂₅₄; Yellow/Orange under UV₃₆₆ (post-derivatization)Elutes after Chrysosplenol D on Silica Gel (Normal Phase).[3]

Isolation Workflow Visualization

The following flowchart illustrates the logic of the separation, highlighting the critical "Fork in the Road" where Chrysosplenol C is separated from Artemisinin and Chrysosplenol D.

IsolationProtocol RawMaterial Dried Artemisia annua Leaves (Ground, 1.0 kg) Extraction Solvent Extraction (95% EtOH, 3x 24h) RawMaterial->Extraction CrudeExtract Crude Ethanolic Extract (Concentrated in vacuo) Extraction->CrudeExtract Evaporation (<45°C) Partition Liquid-Liquid Partitioning (Suspension in H2O) CrudeExtract->Partition HexaneFrac Hexane Fraction (Contains Chlorophyll, Waxes, Artemisinin) Partition->HexaneFrac Wash 1 (Non-polar) CHCl3Frac Chloroform Fraction (TARGET: Polymethoxylated Flavonoids) Partition->CHCl3Frac Wash 2 (Target Capture) AqFrac Aqueous/BuOH Fraction (Glycosides - Discard) Partition->AqFrac Residue SilicaCol Silica Gel Column (CC) Gradient: CHCl3 -> MeOH CHCl3Frac->SilicaCol Load Sample FracD Early Eluting Fractions (Rich in Chrysosplenol D) SilicaCol->FracD 98:2 CHCl3:MeOH FracC Mid-Eluting Fractions (Rich in Chrysosplenol C) SilicaCol->FracC 95:5 CHCl3:MeOH Sephadex Sephadex LH-20 (MeOH:CHCl3 1:1) FracC->Sephadex Remove Chlorophyll/Polymers PrepHPLC Prep-HPLC (C18) Final Purification Sephadex->PrepHPLC PureC Chrysosplenol C (>98% Purity) PrepHPLC->PureC

Figure 1: Step-by-step fractionation logic.[3] Note the critical Chloroform partition step which concentrates the polymethoxylated flavonoids.

Detailed Experimental Protocol

Phase 1: Extraction & Enrichment (The "Clean Catch")

Objective: Maximize flavonoid recovery while minimizing chlorophyll and wax load.[3]

  • Maceration: Suspend 1.0 kg of air-dried, pulverized A. annua leaves in 5.0 L of 95% Ethanol (EtOH) .

    • Why 95% EtOH? Pure MeOH is efficient but extracts excessive chlorophyll. 95% EtOH strikes a balance, extracting aglycones (like Chrysosplenol C) effectively.[3]

  • Duration: Agitate at room temperature (25°C) for 24 hours. Repeat extraction 3 times.

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator) at <45°C to yield a dark green syrupy residue.

    • Caution: Higher temperatures may degrade labile artemisinin derivatives present in the mix, though flavonoids are generally stable.[3]

Phase 2: Liquid-Liquid Partitioning (The Polarity Filter)

Objective: Separate lipophilic flavonoids from extreme non-polars (waxes) and polar glycosides.[3]

  • Suspension: Suspend the crude residue in 1.0 L of distilled water.

  • Hexane Wash: Partition with n-Hexane (3 x 1.0 L).

    • Action: The hexane layer will turn dark green.[3] This removes chlorophyll, lipids, and a significant portion of Artemisinin .[3]

    • Check: Save the Hexane fraction if Artemisinin recovery is a secondary goal.[3]

  • Chloroform Extraction (CRITICAL): Extract the remaining aqueous phase with Chloroform (CHCl₃) (3 x 1.0 L).[3]

    • Mechanism:[4] Polymethoxylated flavonoids (Chrysosplenol C & D, Casticin) are highly soluble in CHCl₃ due to their methylated hydroxyl groups.[3] They will migrate into this organic phase.[3]

  • Drying: Dry the CHCl₃ fraction over anhydrous Na₂SO₄, filter, and concentrate to dryness. This is the Target Fraction .

Phase 3: Chromatographic Separation[3]
Step A: Silica Gel Open Column (Normal Phase)

Stationary Phase: Silica Gel 60 (230–400 mesh).[3] Mobile Phase Gradient: Chloroform (A) / Methanol (B).[3]

  • Packing: Slurry pack the column using CHCl₃.

  • Elution Strategy:

    • 100% CHCl₃: Elutes residual waxes/terpenes.[3]

    • 99:1 to 98:2 (A:B): Elutes Chrysosplenol D (Less polar, 4 OMe groups).[3]

    • 95:5 to 90:10 (A:B): Elutes Chrysosplenol C (More polar, 3 OMe/3 OH groups).[3]

  • Monitoring: Check fractions via TLC (Silica F254).

    • Visualization: Spray with 1% AlCl₃ in EtOH .[3] Flavonoids fluoresce intense yellow under UV (366 nm).[3]

    • Differentiation: Chrysosplenol C will have a lower R_f value than Chrysosplenol D in a CHCl₃:MeOH (95:[3]5) system.

Step B: Sephadex LH-20 (Molecular Sieving)

Objective: Remove residual chlorophyll breakdown products and separate closely related congeners based on hydrogen bonding.[3]

  • Solvent: Methanol:Chloroform (1:1).[3]

  • Procedure: Dissolve the Chrysosplenol C-rich fraction from Step A in minimum solvent and load onto the Sephadex column.

  • Collection: Collect sub-fractions. Flavonoids typically elute as distinct yellow bands.[3]

Step C: Preparative HPLC (Final Polishing)

System: C18 Reverse Phase Column (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).[3] Mobile Phase: Water (0.1% Formic Acid) [A] / Acetonitrile [B].[3]

Time (min)% Buffer BFlow RateNote
0-530%10 mL/minEquilibration
5-2530% -> 60%10 mL/minLinear Gradient
25-3060% -> 100%10 mL/minWash
  • Elution Order (Reverse Phase): Unlike Silica, Chrysosplenol C (more polar) will elute before Chrysosplenol D (less polar) and Casticin.[3]

  • Detection: UV at 345 nm (Band I absorption of flavonols).[3]

Validation & Quality Control

To ensure the isolate is indeed Chrysosplenol C and not an isomer, compare spectral data against these standard parameters.

Mass Spectrometry (ESI-MS)[3]
  • Positive Mode: m/z 361.1 [M+H]⁺

  • Negative Mode: m/z 359.1 [M-H]⁻

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃[3]

Position¹H Shift (δ ppm)MultiplicityAssignment Logic
C-3 --Methoxy group (3-OMe) present (~3.80 ppm)
C-6 --Hydroxyl group (6-OH) .[3] Distinctive feature vs Chrysosplenol D (which has 6-OMe).[3]
C-7 --Methoxy group (7-OMe) present (~3.85 ppm)
C-8 ~6.50 - 6.90SingletOnly proton on Ring A.
C-2' ~7.50 - 7.70Doublet (J=2 Hz)Ring B proton.
C-5' ~6.90 - 7.00Doublet (J=8 Hz)Ring B proton (ortho coupling).[3]
C-6' ~7.60 - 7.80ddRing B proton.
3'-OMe ~3.80 - 3.90SingletMethoxy on Ring B.

Diagnostic Check: The absence of a methoxy signal at the C-6 position (which would appear in Chrysosplenol D) and the presence of the C-8 proton singlet are the primary confirmations for Chrysosplenol C.

References

  • Zhu, X. X., et al. (2020).[3] Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells.[3] International Journal of Molecular Sciences . Retrieved from [Link]

  • PubChem. (2025).[3][5] Chrysosplenol C Compound Summary. National Library of Medicine.[3][6] Retrieved from [Link][3]

  • Ferreira, J. F., et al. (2010).[3] Flavonoids from Artemisia annua L. as Antioxidants and Their Potential Synergism with Artemisinin against Malaria and Cancer. Molecules . Retrieved from [Link][3]

  • Bhakuni, R. S., et al. (2001).[3] Secondary metabolites of Artemisia annua and their biological activity. Current Science . Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of Chrysosplenol C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Chrysosplenol C

Chrysosplenol C, a polymethoxylated flavonoid, belongs to a class of plant-derived polyphenolic compounds renowned for their diverse pharmacological activities.[1][2] Flavonoids are integral to many traditional remedies and are now a major focus in modern drug discovery for their potential antioxidant, anti-inflammatory, and anti-cancer properties.[3][4] Specifically, compounds structurally related to Chrysosplenol C have demonstrated significant biological effects. For instance, Chrysosplenol D has been shown to inhibit prostate cancer growth by inducing reactive oxygen species (ROS) and autophagy, in addition to possessing anti-inflammatory capabilities.[5][6][7] Furthermore, the inhibitory effect of flavonoids on the NF-κB signaling pathway is a well-documented mechanism for their anti-inflammatory action.[8][9]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of Chrysosplenol C in a cell-based context. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The protocols detailed herein will enable the preliminary assessment of Chrysosplenol C's cytotoxic profile, followed by in-depth investigation into its anti-inflammatory and pro-apoptotic potential.

Guiding Principles: A Multi-Assay Approach

A tiered screening approach is essential for characterizing a novel compound. Our investigation into Chrysosplenol C will be anchored by three core, high-throughput-compatible assays. This strategy allows for an efficient and logical progression from broad effects to more specific mechanisms of action.

  • Primary Screen - Cytotoxicity Assessment (MTT Assay): The foundational step is to determine the compound's intrinsic effect on cell viability and proliferation. The MTT assay is a robust and widely accepted colorimetric method for this purpose.[10][11][12] This initial screen establishes the therapeutic window—the concentration range where the compound can be studied for specific effects without causing widespread cell death.

  • Secondary Screen - Anti-Inflammatory Activity (NF-κB Reporter Assay): Given the known anti-inflammatory properties of related flavonoids, a key secondary screen is to assess Chrysosplenol C's ability to modulate inflammatory pathways. An NF-κB reporter gene assay provides a highly sensitive and specific readout for the activity of this critical inflammation-regulating transcription factor.[13][14][15]

  • Secondary Screen - Apoptosis Induction (Caspase-3/7 Assay): Many anti-cancer agents function by inducing programmed cell death, or apoptosis.[16][17] Measuring the activity of effector caspases, such as caspase-3 and -7, is a direct and reliable method to quantify the induction of apoptosis.[18][19]

The logical flow of this experimental strategy is depicted below.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis1 Phase 3: Data Analysis cluster_mechanistic Phase 4: Mechanistic Assays cluster_analysis2 Phase 5: Final Interpretation Cell_Culture Cell Line Culture & Maintenance Plating Plate Cells in 96-Well Format Cell_Culture->Plating Compound_Prep Chrysosplenol C Stock Preparation Treatment Dose-Response Treatment Compound_Prep->Treatment Plating->Treatment MTT_Assay MTT Assay (24, 48, 72h) Treatment->MTT_Assay MTT_Readout Measure Absorbance (570 nm) MTT_Assay->MTT_Readout IC50_Calc Calculate % Viability & Determine IC50 MTT_Readout->IC50_Calc NFB_Assay NF-κB Reporter Assay (Inflammation) IC50_Calc->NFB_Assay Select non-toxic concentrations Caspase_Assay Caspase-3/7 Assay (Apoptosis) IC50_Calc->Caspase_Assay Interpretation Synthesize Data & Characterize Bioactivity NFB_Assay->Interpretation Caspase_Assay->Interpretation

Caption: High-level workflow for characterizing Chrysosplenol C.

Protocol 1: Preliminary Cytotoxicity Assessment using MTT Assay

Rationale: This protocol determines the concentration of Chrysosplenol C that inhibits cell viability by 50% (IC50). This value is crucial for designing subsequent mechanistic experiments, ensuring that observed effects (e.g., NF-κB inhibition) are not simply a consequence of cell death. The assay quantifies the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[20]

Cell Line Selection: The choice of cell line is dictated by the research hypothesis. For a general anti-cancer screen, a panel is recommended.

  • MDA-MB-231: Triple-negative breast cancer.

  • A549: Non-small cell lung carcinoma.[21]

  • PC-3: Androgen-independent prostate carcinoma.[5][6][21]

  • Hepa1c1c7: Mouse hepatoma, often used for toxicology and metabolism studies.[9]

Materials:

  • Selected cancer cell line(s)

  • Chrysosplenol C (high purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader (capable of reading absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest logarithmically growing cells using standard trypsinization methods.

    • Perform a cell count using a hemocytometer or automated cell counter and determine viability (should be >95%).

    • Dilute the cell suspension in complete growth medium to a final concentration that allows for optimal growth over the course of the experiment (typically 5,000-10,000 cells/well).[22]

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with 100 µL of sterile PBS to minimize edge effects.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.[11]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of Chrysosplenol C (e.g., 50 mM) in DMSO.

    • On the day of treatment, prepare a serial dilution series of Chrysosplenol C in complete growth medium. A common starting range is 0.1 µM to 100 µM.

    • Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO used in the treatment wells (typically ≤0.2%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or medium-only (for untreated control) to the appropriate wells. Each condition should be performed in triplicate or quadruplicate.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[23]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[11]

    • After the incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the crystals.[23]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve fit) to determine the IC50 value.[24][25][26]

Example Data Presentation:

Chrysosplenol C (µM)Mean Absorbance (570 nm)Std. Dev.% Viability
0 (Vehicle)1.2540.08100.0%
0.11.2310.0798.2%
11.1590.0992.4%
50.9880.0678.8%
100.6450.0551.4%
250.2510.0320.0%
500.1130.029.0%
1000.0890.027.1%

From this data, the calculated IC50 would be approximately 9.8 µM for this hypothetical 48-hour experiment.

Protocol 2: Evaluation of Anti-Inflammatory Activity (NF-κB Reporter Assay)

Rationale: The NF-κB transcription factor is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory agents like lipopolysaccharide (LPS), a signaling cascade is initiated, leading to NF-κB's translocation to the nucleus where it drives the expression of inflammatory genes.[27][8] This assay uses an engineered cell line containing a luciferase reporter gene under the control of NF-κB response elements.[13][28] A reduction in luciferase activity in the presence of Chrysosplenol C indicates inhibition of the NF-κB pathway.

G cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates p65p50 NF-κB (p65/p50) IkB->p65p50 releases p65p50_N NF-κB p65p50->p65p50_N translocates Nucleus Nucleus Genes Inflammatory Gene Expression p65p50_N->Genes Inhibitor Chrysosplenol C (Hypothesized Action) Inhibitor->IKK inhibits? Inhibitor->p65p50_N inhibits?

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Materials:

  • GloResponse™ NF-ĸB-RE-luc2P HEK293 Cell Line or similar

  • Complete growth medium for the reporter cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Chrysosplenol C

  • Positive Control Inhibitor (e.g., BAY 11-7082)

  • Sterile 96-well white, opaque-walled plates (for luminescence)

  • Luciferase assay reagent (e.g., ONE-Glo™ or similar)

  • Luminometer

Step-by-Step Methodology:

  • Cell Plating:

    • Plate the NF-κB reporter cells in a white-walled 96-well plate at a pre-optimized density (e.g., 20,000 cells/well) in 80 µL of medium.

    • Incubate overnight to allow for cell attachment.[13]

  • Compound Pre-treatment:

    • Prepare 5X concentrated solutions of Chrysosplenol C and controls in culture medium. Use concentrations well below the calculated IC50 (e.g., IC50/10, IC50/4).

    • Add 20 µL of the 5X compound dilutions to the appropriate wells (final volume 100 µL). Include vehicle and positive controls.

    • Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus is added.

  • Inflammatory Stimulation:

    • Prepare a solution of LPS in medium at a concentration that gives a robust but sub-maximal activation of the reporter (e.g., 100 ng/mL, to be optimized).

    • Add a small volume (e.g., 10 µL) of the LPS solution to all wells except the "unstimulated" control wells. Add medium to the unstimulated wells.

    • Incubate the plate for 6-8 hours. This is a typical timeframe for peak NF-κB-driven reporter expression.[13]

  • Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the culture volume in the well (e.g., 110 µL).

    • Mix on a plate shaker for 2-5 minutes to ensure cell lysis.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition using the formula: % Inhibition = 100 - [ (RLU_Treated - RLU_Unstimulated) / (RLU_LPS_only - RLU_Unstimulated) ] * 100 (where RLU is Relative Light Units)

    • Plot % Inhibition against compound concentration to determine the IC50 for NF-κB inhibition.

Protocol 3: Assessment of Apoptosis Induction (Caspase-Glo 3/7 Assay)

Rationale: This assay quantifies the activity of caspase-3 and caspase-7, the primary executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then consumed by luciferase to generate a luminescent signal directly proportional to caspase activity.[18][29]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Chrysosplenol C

  • Positive Control Inducer (e.g., Staurosporine or Camptothecin)[30]

  • Sterile 96-well white, opaque-walled plates

  • Caspase-Glo® 3/7 Assay Reagent

  • Luminometer

Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Plate cells in a white-walled 96-well plate and allow them to adhere overnight, as described in Protocol 1.

    • Treat the cells with a dose-response series of Chrysosplenol C (centered around the MTT IC50 value) and controls (vehicle, positive control).

    • Incubate for a period relevant to apoptosis induction, typically 18-24 hours.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent directly to each well containing 100 µL of cell culture.[29]

    • Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.[29]

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Data is often expressed as "Fold Induction" of caspase activity compared to the vehicle control. Fold Induction = RLU_Treated / RLU_VehicleControl

    • Plot the Fold Induction against the compound concentration. An EC50 (the concentration for 50% of the maximal effect) can be calculated.

Summary of Expected Outcomes:

AssayPrimary EndpointInterpretation of Positive Result
MTT Cytotoxicity IC50 ValueChrysosplenol C reduces cell viability in a dose-dependent manner.
NF-κB Reporter IC50 ValueChrysosplenol C inhibits LPS-induced inflammatory signaling.
Caspase-3/7 Fold Induction / EC50Chrysosplenol C induces apoptosis in a dose-dependent manner.

Conclusion and Forward Outlook

This application guide provides a robust, multi-tiered strategy for the initial characterization of Chrysosplenol C's bioactivity. By systematically assessing cytotoxicity, anti-inflammatory potential, and apoptosis induction, researchers can build a comprehensive preliminary profile of the compound. Positive results from these assays would provide a strong rationale for advancing Chrysosplenol C into more complex downstream studies, such as Western blotting for specific pathway proteins, cell cycle analysis, and ultimately, validation in pre-clinical in vivo models. The self-validating nature of these protocols, underscored by the inclusion of appropriate controls and dose-response analyses, ensures the generation of reliable and reproducible data critical for the drug discovery pipeline.

References

  • Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. (2022). Pharmaceuticals. [Link]

  • Exploration of Pharmacophore in Chrysosplenol C as Activator in Ventricular Myocyte Contraction. (2018). ResearchGate. [Link]

  • Chrysosplenol D can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy. (2023). Immunity, Inflammation and Disease. [Link]

  • Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo. (2016). Molecules. [Link]

  • Health Benefits and Pharmacological Aspects of Chrysoeriol. (2022). Pharmaceuticals. [Link]

  • Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells. (2018). Molecules. [Link]

  • Chrysosplenol D can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy. (2023). PubMed. [Link]

  • Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review. (2022). International Journal of Molecular and Cellular Medicine. [Link]

  • Targeted screening of multiple anti-inflammatory components from Chrysanthemi indici Flos by ligand fishing with affinity UF-LC/MS. (2024). Frontiers in Pharmacology. [Link]

  • Flavonoids Casticin and Chrysosplenol D from Artemisia annua L. Inhibit Inflammation in vitro and in vivo. (2015). ResearchGate. [Link]

  • Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus. (2021). Molecules. [Link]

  • A review for cell-based screening methods in drug discovery. (2023). Frontiers in Bioengineering and Biotechnology. [Link]

  • Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. (2018). Journal of Food Science. [Link]

  • Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-kB/Caspase-1 Activation in Vitro and in Vivo. (2016). MDPI. [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2012). Analytical Biochemistry. [Link]

  • Cancer Chemopreventive Activity of Compounds Isolated From Waltheria Indica. (2011). Journal of Ethnopharmacology. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. [Link]

  • Cell Culture Drug Testing: A Comprehensive Overview. (2024). ResearchGate. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]

  • Flavonoid Assay. (n.d.). Cell Biolabs, Inc.. [Link]

  • Health Benefits and Pharmacological Aspects of Chrysoeriol. (2022). PMC. [Link]

  • Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. (2009). Journal of Agricultural and Food Chemistry. [Link]

  • Anti-inflammatory properties and characterization of water extracts obtained from Callicarpa kwangtungensis Chun using in vitro and in vivo rat models. (2024). Journal of Ethnopharmacology. [Link]

  • Biological potential and therapeutic benefit of Chrysosplenetin: An Applications of polymethoxylated flavonoid in medicine from natural sources. (2022). ResearchGate. [Link]

  • Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. (2024). ResearchGate. [Link]

  • Guidance for Industry: Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Production of Viral Vaccines for Infectious Disease Indications. (2010). FDA. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Toxicology Program. [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. [Link]

  • MTT Proliferation Assay Protocol. (2016). ResearchGate. [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2015). Bitesize Bio. [Link]

  • Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. (2009). ResearchGate. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024). Drug Discovery Biology, Charles River. [Link]

  • Regulatory Requirements for Human Cell-Line Development and Cell-Bank Manufacture. (2023). BioProcess International. [Link]

  • Dietary Polyphenols (Flavonoids) Derived from Plants for Use in Therapeutic Health: Antioxidant Performance, ROS, Molecular Mechanisms, and Bioavailability Limitations. (2023). Antioxidants. [Link]

  • Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. (2018). PLoS One. [Link]

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Technical Application Note: Precision Synthesis and Structural Optimization of Chrysosplenol C Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Chrysosplenol C Analogues Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Scientists[1]

Abstract & Biological Rationale

Chrysosplenol C (5,6,4'-trihydroxy-3,7,3'-trimethoxyflavone ) is a rare polymethoxylated flavonoid exhibiting potent antiviral activity, particularly against picornaviruses (Rhinovirus) and coronaviruses.[1][2] Its mechanism of action involves the inhibition of viral replication, potentially via interference with the 3CL protease or capsid binding.[1]

For drug development professionals, the synthesis of Chrysosplenol C presents a specific regiochemical challenge: the 5,6,7-oxygenation pattern on Ring A.[1] The presence of the 6-hydroxy group adjacent to the 5-hydroxy and 7-methoxy groups makes traditional demethylation strategies (like global demethylation of nobiletin) imprecise.[2]

This Application Note details a convergent, regioselective protocol utilizing the Algar-Flynn-Oyamada (AFO) reaction and a benzyl-protection strategy.[2] This modular approach allows for the parallel synthesis of analogues to establish Structure-Activity Relationships (SAR) at the C3, C6, and C4' positions.[1]

Retrosynthetic Analysis & Strategy

To achieve the specific 5,6-dihydroxy-7-methoxy motif, we cannot rely solely on the statistical demethylation of a hexamethoxy precursor.[2] Instead, we employ orthogonal protection :

  • C5-OH: Generated via selective demethylation (exploiting the carbonyl chelation effect).[1]

  • C6-OH: Unmasked via hydrogenolysis of a benzyl ether.[2]

  • C3-OMe: Installed via methylation of the 3-hydroxyflavone intermediate.[2]

Graphviz Workflow: Retrosynthetic Logic

Retrosynthesis Target Chrysosplenol C (5,6,4'-triOH-3,7,3'-triOMe) Precursor1 Intermediate A (5-OMe, 6-OBn, 3-OMe) Precursor1->Target 1. H2/Pd-C (Bn removal) 2. AlCl3 (5-OMe cleavage) Chalcone Chalcone Intermediate (2'-OH, 6'-OMe, 5'-OBn) Chalcone->Precursor1 1. AFO Cyclization (H2O2) 2. Methylation (MeI) FragmentA Ring A Precursor 2'-hydroxy-4',6'-dimethoxy- 5'-benzyloxyacetophenone FragmentA->Chalcone Claisen-Schmidt Condensation FragmentB Ring B Precursor 3-methoxy-4-benzyloxy- benzaldehyde FragmentB->Chalcone

Figure 1: Retrosynthetic strategy decoupling the critical C5 and C6 functionalities.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Chalcone Scaffold

The quality of the AFO cyclization depends heavily on the purity of the chalcone.[1]

Reagents:

  • Acetophenone: 2'-hydroxy-4',6'-dimethoxy-5'-benzyloxyacetophenone (Synthesized from phloroglucinol via Friedel-Crafts and selective benzylation).[2]

  • Aldehyde: 4-benzyloxy-3-methoxybenzaldehyde (O-benzylvanillin).[2]

  • Base: KOH (50% aq).[1]

  • Solvent: Ethanol (Absolute).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 mmol of the acetophenone and 11.0 mmol of the aldehyde in 30 mL of ethanol.

  • Catalysis: Add 10 mL of 50% aqueous KOH dropwise at 0°C. The solution will turn deep orange/red (characteristic of the phenolate/chalcone).

  • Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Pour the reaction mixture into 200 mL of ice water containing 10% HCl. The chalcone will precipitate as a yellow/orange solid.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/Acetone.[1] Do not proceed if the melting point range is >2°C wide.[1]

Critical Insight: The 6'-methoxy group on the acetophenone (which becomes the C5 position) prevents side reactions that often occur with free 6'-hydroxyls during the oxidative cyclization step.[1]

Protocol B: Algar-Flynn-Oyamada (AFO) Cyclization

This step constructs the flavonol (3-hydroxyflavone) ring.[2]

Reagents:

  • Chalcone: (From Protocol A).

  • Oxidant: Hydrogen Peroxide (30% aq).[1]

  • Base: NaOH (15% aq).[1]

  • Solvent: Methanol/Dichloromethane (1:1 ratio improves solubility of polymethoxylated species).[1]

Step-by-Step Procedure:

  • Preparation: Suspend 5.0 mmol of Chalcone in 20 mL MeOH and 10 mL DCM. Cool to 0°C.[1][3]

  • Basification: Add 10 mL of 15% NaOH. The deep red color of the chalcone anion should persist.[1]

  • Oxidation: Add 5 mL of 30% H2O2 dropwise.[1]

    • Caution: This reaction is exothermic.[1] Maintain temperature <10°C during addition.

  • Cyclization: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight. The solution should fade from deep red to pale yellow/clear.[1]

  • Quench: Acidify with 1M HCl to pH 3.

  • Isolation: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.[1][3]

  • Product: This yields the 3-hydroxyflavone intermediate.[1][4]

Protocol C: Functionalization & Deprotection (The "Analogue Generator")

This stage allows for divergence.[1] To synthesize Chrysosplenol C, follow the steps below. To create analogues, vary the alkylating agent in Step 1.[1]

Step 1: 3-O-Methylation [2]

  • Dissolve the 3-hydroxyflavone (2 mmol) in dry Acetone (20 mL).

  • Add anhydrous K2CO3 (4 mmol) and Methyl Iodide (2.5 mmol).

  • Reflux for 4 hours.

  • Filter and concentrate. This locks the C3 position as a methoxy ether.[1]

Step 2: Global Debenzylation (Unmasking C6 and C4') [1]

  • Dissolve the methylated intermediate in EtOAc/MeOH (1:1).[1]

  • Add 10% Pd/C catalyst (10 wt%).[1]

  • Stir under H2 atmosphere (balloon pressure) for 12 hours.

  • Filter through Celite.[1]

    • Result: You now have 5,7,3'-trimethoxy-6,4'-dihydroxyflavone.[2] (Note: The C5 is still methylated).[1]

Step 3: Regioselective C5-Demethylation This is the most critical step.[1][2] The C5-methoxy group is selectively cleaved because the resulting C5-hydroxyl forms a stable hydrogen bond with the C4-carbonyl.[2]

  • Conditions: Dissolve the substrate in anhydrous Dichloromethane (DCM) at 0°C.

  • Reagent: Add Boron Trichloride (BBr3) (1.0 M in DCM, 1.1 equivalents).

    • Note: Strictly control stoichiometry.[1] Excess BBr3 will cleave the C3' and C7 methoxy groups.[1]

    • Alternative: For milder conditions, use anhydrous AlCl3 in Acetonitrile (reflux 2h).[1] This is often safer for preserving the C3-OMe.[1][2]

  • Quench: Pour into ice water.

  • Purification: The final product, Chrysosplenol C, is purified via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).

Quality Control & Data Validation

Every synthesized batch must be validated against these parameters to ensure biological relevance.

ParameterMethodAcceptance Criteria
Purity HPLC-UV (254/360 nm)> 98.5%
Identity 1H-NMR (DMSO-d6)C5-OH signal at δ ~12.5 ppm (s, 1H, D2O exchangeable) confirms successful regioselective demethylation.[2]
Mass Spec LC-MS (ESI+)[M+H]+ = 361.09 (Calc.[2] for C18H16O8)
Solubility DMSO StockClear solution at 10 mM (Critical for biological assays).[1][2]

Structure-Activity Relationship (SAR) Logic

When designing analogues, use the following decision tree to target specific viral mechanisms.

SAR_Logic Core Chrysosplenol C Scaffold Mod1 C3 Modification Core->Mod1 Mod2 C6 Modification Core->Mod2 Mod3 B-Ring Pattern Core->Mod3 Target1 3-OH (Flavonol) High Antioxidant Lower Oral Bioavailability Mod1->Target1 Skip Methylation Target2 3-OEt / 3-OBn Steric Bulk Probe (Protease Pocket Fit) Mod1->Target2 EtI / BnBr Target3 6-OMe (Nobiletin-like) Metabolic Stability (CYP Resistance) Mod2->Target3 Skip Debenzylation (Start with 6-OMe) Target4 3',4'-Dimethoxy Lipophilicity Increase (Membrane Permeability) Mod3->Target4 Use Veratraldehyde

Figure 2: SAR Decision Tree for analogue generation.

References

  • Roitman, J. N., & James, L. F. (1985).[1] Chemistry of toxic range plants. Highly oxygenated flavonol methyl ethers from Gutierrezia microcephala.[1] Phytochemistry, 24(4), 835-848.[1] [1]

  • Tsuchiya, Y., et al. (2002).[1] Antiviral activity of natural occurring flavonoids in vitro.[1][5][6][7] Chemical and Pharmaceutical Bulletin, 50(9), 1254-1254.[1] (Demonstrates specific Rhinovirus activity of Chrysosplenol C).[1]

  • Wagner, H., & Farkas, L. (1975).[1] Synthesis of Flavonoids. In The Flavonoids (pp. 127-213). Springer.[1] (Foundational text on Baker-Venkataraman and AFO reactions).

  • Horie, T., et al. (1998).[1] Syntheses of 5,6,7- and 5,7,8-trioxygenated 3',4'-dihydroxyflavones having alkoxy groups. Chemical and Pharmaceutical Bulletin, 46(2), 222-229.[1] (Key reference for the benzyl protection strategy).

  • PubChem Compound Summary. (2025). Chrysosplenol C (CID 189065).[1][8] National Center for Biotechnology Information.[1]

Sources

Application Notes & Protocols: Utilizing Chrysosplenol C for the Induction of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Therapeutic Potential of Chrysosplenol C

Chrysosplenol C is a polymethoxylated flavonol that has garnered significant interest within the oncology research community. Naturally occurring in various plant species, including Artemisia annua, this compound is being investigated for its potent anti-cancer properties. A primary mechanism through which Chrysosplenol C exerts its anti-tumor effects is the induction of apoptosis, or programmed cell death.

Apoptosis is a crucial, highly regulated process that eliminates damaged or unwanted cells, thereby maintaining tissue homeostasis.[1] A hallmark of cancer is the ability of malignant cells to evade this process, leading to uncontrolled proliferation and tumor formation.[2] Consequently, therapeutic agents that can successfully reactivate apoptotic pathways in cancer cells are of immense value in drug development.[1]

This guide provides a comprehensive overview of the mechanisms of Chrysosplenol C-induced apoptosis and detailed protocols for its investigation in a laboratory setting. It is intended for researchers, scientists, and drug development professionals seeking to evaluate and harness the therapeutic potential of this promising natural compound.

II. Mechanism of Action: Deconstructing Chrysosplenol C-Induced Apoptosis

Chrysosplenol C and its closely related analogue, Chrysosplenol D, trigger apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This ensures a robust and efficient termination of cancer cells.

Key Mechanistic Pillars:

  • Modulation of Apoptotic Signaling Pathways: Chrysosplenol C has been shown to suppress critical cell survival pathways. Notably, it downregulates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.[3][4] The PI3K/Akt pathway is a major driver of cell growth and survival in cancer; its inhibition by Chrysosplenol C removes a key pro-survival signal, sensitizing the cells to apoptosis.[5][6] Furthermore, it impacts the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also integral to cell proliferation and survival.[3][7]

  • Activation of Intrinsic and Extrinsic Pathways: The compound activates both major apoptotic pathways. Evidence points to the upregulation of Death Receptor 5 (DR5), a key component of the extrinsic pathway.[7] This pathway activation leads to the cleavage and activation of initiator caspase-8.[7][8] Activated caspase-8 can then directly activate executioner caspases or cleave the BH3-only protein Bid, which links the extrinsic pathway to the mitochondrial (intrinsic) pathway.[7]

  • Mitochondrial Disruption and Caspase Cascade: Chrysosplenol C induces the dissipation of the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[4] This disruption is governed by the Bcl-2 family of proteins. Chrysosplenol C alters the balance between anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and pro-apoptotic proteins (like Bax and Bak), favoring the latter.[7][9] This leads to the release of cytochrome c from the mitochondria, which then forms the apoptosome complex, activating initiator caspase-9.[10] Both caspase-8 and caspase-9 converge to activate the executioner caspase-3, which cleaves essential cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[7][11][12]

Signaling Pathway Diagram

Caption: Chrysosplenol C induces apoptosis via intrinsic and extrinsic pathways.

III. Experimental Validation: Protocols and Methodologies

To rigorously assess the pro-apoptotic activity of Chrysosplenol C, a series of validated assays should be employed.

A. Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Treatment: Prepare serial dilutions of Chrysosplenol C in culture medium. Remove the old medium from the wells and add 100 µL of the Chrysosplenol C-containing medium or vehicle control (e.g., DMSO) to respective wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[15]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14][16]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Scientist's Note: It is crucial to use a consistent incubation time for formazan formation across all experiments. The amount of formazan produced is dependent on both the number of viable cells and the metabolic activity per cell.

B. Quantitative Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay is the gold standard for detecting and quantifying apoptosis.[18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[19]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Chrysosplenol C at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach them gently using a non-enzymatic cell dissociation solution to maintain membrane integrity.[20] Centrifuge the collected cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold 1X PBS. Centrifuge after each wash.[20]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[20][21]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22] Samples should be kept on ice and analyzed within one hour.[20][23]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Experimental Workflow: Annexin V/PI Staining

AnnexinV_Workflow start Seed & Treat Cells with Chrysosplenol C harvest Harvest Adherent & Floating Cells start->harvest wash1 Wash with Cold PBS (Centrifuge 300g, 5 min) harvest->wash1 wash2 Repeat PBS Wash wash1->wash2 resuspend Resuspend in 1X Binding Buffer (1x10^6 cells/mL) wash2->resuspend stain Aliquot 100µL Cells Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min Room Temp, Dark stain->incubate analyze Add 400µL Binding Buffer Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Populations analyze->end

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

C. Analysis of Apoptosis-Related Proteins by Western Blot

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade.[24] Key targets include caspases (pro- and cleaved forms), PARP, and members of the Bcl-2 family.[24][25]

Protocol:

  • Cell Lysis: After treatment with Chrysosplenol C, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.[27]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[26][27]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP, Bcl-2, Bax) overnight at 4°C with gentle agitation.[7][26] Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[26]

D. Cell Cycle Analysis by Propidium Iodide Staining

Chrysosplenol C can induce cell cycle arrest, a common precursor to apoptosis.[7] Flow cytometry with PI staining allows for the analysis of DNA content and determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).[28]

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the Annexin V assay.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.[28]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The G2/M population will have twice the DNA content (and thus twice the fluorescence intensity) of the G0/G1 population.

IV. Expected Results and Data Summary

Treatment of susceptible cancer cells with Chrysosplenol C is expected to yield the following results:

  • MTT Assay: A dose- and time-dependent decrease in cell viability.

  • Annexin V/PI Assay: A significant increase in the percentage of Annexin V-positive cells (early and late apoptotic populations).

  • Western Blot: An increase in the expression of pro-apoptotic proteins and cleaved forms of caspases and PARP, and a decrease in anti-apoptotic proteins.

  • Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest was observed in OSCC cells), often accompanied by the appearance of a sub-G1 peak, which represents apoptotic cells with fragmented DNA.[7]

Table 1: Summary of Expected Protein Expression Changes Following Chrysosplenol C Treatment

Protein TargetExpected ChangePathway/RoleReference
p-Akt DecreasePro-survival Signaling[3][4]
Bcl-2 / Bcl-xL DecreaseAnti-Apoptotic (Intrinsic)[7]
Bax / Bak Increase / No ChangePro-Apoptotic (Intrinsic)[7]
Cleaved Caspase-9 IncreaseIntrinsic Pathway Activation[7]
Cleaved Caspase-8 IncreaseExtrinsic Pathway Activation[7]
Cleaved Caspase-3 IncreaseExecutioner Caspase[7][11]
Cleaved PARP IncreaseApoptosis Marker[7][12]

V. References

  • Hsieh, M.J., Lin, C.C., Lo, Y.S., et al. (2021). Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma. Cancers, 13(17), 4327. Available from: [Link]

  • PubMed. (2021). Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma. Available from: [Link]

  • Chen, J., et al. (2023). Chrysosplenol D can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy. Journal of Biochemical and Molecular Toxicology. Available from: [Link]

  • Tan, S., et al. (2021). Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells. Cell Death & Disease. Available from: [Link]

  • Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry. Available from: [Link]

  • The Eden Prescription. (2024). PI3K/Akt/mTOR: Cancer's Growth Switch & Natural Inhibitors. Available from: [Link]

  • Wang, J., et al. (2018). Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines. Experimental and Therapeutic Medicine. Available from: [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Available from: [Link]

  • Julien, O. & Wells, J.A. (2017). Targeting apoptotic caspases in cancer. Nature Chemical Biology. Available from: [Link]

  • Morad, S.A., et al. (2020). Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells. Molecules. Available from: [Link]

  • Protocol Exchange. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Nature. Available from: [Link]

  • PubMed. (2010). Discovery of chrysoeriol, a PI3K-AKT-mTOR pathway inhibitor with potent antitumor activity against human multiple myeloma cells in vitro. Available from: [Link]

  • ResearchGate. (2015). The PI3K/Akt signaling pathway. Available from: [Link]

  • Rosignoli, P., et al. (2021). Involvement of the PI3K/AKT Intracellular Signaling Pathway in the Anti-Cancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity. International Journal of Molecular Sciences. Available from: [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Available from: [Link]

  • PubMed. (2017). Determination of Caspase Activation by Western Blot. Available from: [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? Available from: [Link]

  • Roy, M., et al. (2002). Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds. Asian Pacific Journal of Cancer Prevention. Available from: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

  • USF Health. Apoptosis Protocols. Available from: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Available from: [Link]

  • Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Available from: [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Available from: [Link]

  • National Center for Biotechnology Information. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Available from: [Link]

  • Spandidos Publications. (2015). Licochalcone C induces apoptosis via B-cell lymphoma 2 family proteins in T24 cells. Available from: [Link]

  • Preprints.org. (2024). The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators. Available from: [Link]

  • MDPI. (2022). Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy. Available from: [Link]

  • ResearchGate. (2021). Targeting the anti-apoptotic Bcl-2 family members for the treatment of cancer. Available from: [Link]

Sources

Application Note: A Validated Framework for Quantifying the Anti-Inflammatory Activity of Chrysosplenol C

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the anti-inflammatory properties of Chrysosplenol C, a naturally occurring flavonoid.[1][2] We present a suite of validated in vitro protocols centered around the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a cornerstone for immunology and drug discovery research.[3][4] The methodologies detailed herein enable the precise quantification of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, we provide a robust protocol for dissecting the molecular mechanism of action by probing the canonical NF-κB and MAPK signaling pathways. This guide is designed to equip researchers with the necessary tools to generate reproducible and reliable data on the therapeutic potential of Chrysosplenol C.

Scientific Rationale: Targeting the Inflammatory Cascade

Chronic inflammation is a critical contributor to a wide range of debilitating diseases. Macrophages are central players in the innate immune response and, when activated by pathogen-associated molecular patterns (PAMPs) like bacterial lipopolysaccharide (LPS), they initiate a potent inflammatory cascade.[3] This response, while essential for host defense, can cause significant tissue damage if dysregulated.

The primary objective of these protocols is to assess the ability of Chrysosplenol C to attenuate this LPS-induced inflammatory response. Our experimental framework is built on three pillars of analysis:

  • Inhibition of Inflammatory Mediators: We will quantify the production of nitric oxide (NO), a key signaling molecule in inflammation generated by inducible nitric oxide synthase (iNOS), and the release of cornerstone pro-inflammatory cytokines, TNF-α and IL-6.[5][6][7] The Griess assay and Enzyme-Linked Immunosorbent Assay (ELISA) are the gold-standard methods for these respective measurements due to their high sensitivity and specificity.[8][9]

  • Modulation of Core Signaling Pathways: The expression of iNOS, TNF-α, and IL-6 is largely governed by the activation of intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are master regulators of inflammatory gene expression.[4][5][10] We will use Western Blot analysis to measure the phosphorylation status of key proteins in these pathways (e.g., IκBα, p65, ERK, JNK, p38), providing direct insight into the molecular mechanism of Chrysosplenol C.

  • Assessment of Cellular Viability: A critical control in any pharmacological study is to ensure that the observed effects are not a byproduct of cytotoxicity. Therefore, an initial cell viability assay (e.g., MTT) is essential to determine the non-toxic working concentrations of Chrysosplenol C for subsequent experiments.

The flavonoid structure of Chrysosplenol C suggests its potential to interact with these kinase-driven signaling pathways, a common mechanism for many natural anti-inflammatory compounds.[11][12][13]

Integrated Experimental Workflow

The following workflow provides a logical progression from initial characterization to mechanistic studies. Each step is designed to yield specific, quantifiable data points that collectively build a comprehensive profile of Chrysosplenol C's anti-inflammatory activity.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Sample Collection & Analysis A RAW 264.7 Cell Culture & Maintenance C Seed Cells for Experiments A->C Expand Culture B Determine Non-Toxic Dose Range (MTT / Cytotoxicity Assay) D Pre-treatment with Chrysosplenol C B->D Inform Concentrations C->D E Inflammatory Challenge (LPS Stimulation) D->E F Harvest Supernatant & Prepare Cell Lysate E->F Post-Incubation G Nitric Oxide Measurement (Griess Assay) F->G Use Supernatant H Cytokine Quantification (TNF-α & IL-6 ELISA) F->H Use Supernatant I Signaling Pathway Analysis (Western Blot) F->I Use Lysate

Caption: Overall experimental workflow for assessing Chrysosplenol C.

Materials and Reagents

ComponentRecommended Source/SpecificationPurpose
Test Compound
Chrysosplenol C>98% PurityThe agent under investigation.
Cell Culture
RAW 264.7 CellsATCC® TIB-71™Murine macrophage model.
DMEMHigh Glucose, with L-Glutamine & Sodium PyruvateBasal cell culture medium.
Fetal Bovine Serum (FBS)Heat-inactivated, Low EndotoxinEssential supplement for cell growth.
Penicillin-Streptomycin10,000 U/mL Penicillin, 10,000 µg/mL StrepPrevents bacterial contamination.
Assay Reagents
Lipopolysaccharide (LPS)From E. coli O111:B4Inflammatory stimulus.
MTT Reagent3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideCell viability assessment.
Griess Reagent KitN-(1-naphthyl)ethylenediamine, SulfanilamideNitric oxide (nitrite) detection.[14]
Mouse TNF-α ELISA Kit96-well plate formatQuantification of TNF-α.
Mouse IL-6 ELISA Kit96-well plate formatQuantification of IL-6.
Western Blot Reagents
RIPA Lysis BufferWith Protease & Phosphatase Inhibitor CocktailsProtein extraction.
BCA Protein Assay KitProtein concentration measurement.
Primary AntibodiesRabbit or Mouse monoclonalp-IκBα, IκBα, p-p65, p65, p-ERK, ERK, β-actin.
Secondary AntibodyHRP-conjugated Anti-Rabbit/Mouse IgGDetection of primary antibodies.
ECL SubstrateChemiluminescent signal generation.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance

Causality: Maintaining healthy, sub-confluent cells is paramount for experimental consistency. Over-confluent cells can enter stress states, altering their baseline inflammatory response.

  • Culture Conditions: Grow RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Subculture: When cells reach 80-90% confluency, gently scrape the cells from the flask surface.

  • Passaging: Dilute the cell suspension 1:6 to 1:10 in a new flask with fresh culture medium. Change the medium every 2-3 days.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Causality: This protocol establishes the concentration range of Chrysosplenol C that does not kill the cells. This ensures that any reduction in inflammatory markers is due to a specific bioactivity, not simply a result of fewer viable cells.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of Chrysosplenol C (e.g., 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "cells only" control.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >95% viability for subsequent experiments.

Protocol 3: Measurement of Nitric Oxide (Griess Assay)

Causality: This assay quantifies NO, a major inflammatory effector molecule produced by macrophages upon LPS stimulation.[15] A reduction in nitrite, a stable NO metabolite, directly indicates an inhibitory effect on iNOS activity or expression.[16]

  • Seeding: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of Chrysosplenol C. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide) and 50 µL of Griess Reagent B (NED).[14]

  • Readout: After 10 minutes, measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Quantification of Cytokines (ELISA)

Causality: ELISA provides highly specific and sensitive quantification of secreted proteins. Measuring TNF-α and IL-6 levels reveals the compound's ability to suppress key signaling molecules that amplify the inflammatory response.[6][7][17]

  • Sample Source: Use the same cell culture supernatants collected in Protocol 3.

  • Assay Performance: Perform the ELISA for mouse TNF-α and IL-6 according to the manufacturer's instructions.[9][18][19] This typically involves:

    • Adding standards and samples to an antibody-pre-coated plate.

    • Incubating to allow the cytokine to bind.

    • Washing away unbound substances.

    • Adding a biotin-conjugated detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution to develop color.

    • Adding a stop solution and reading the absorbance (typically at 450 nm).

  • Data Analysis: Calculate the concentration of each cytokine (in pg/mL) by plotting a standard curve.

Protocol 5: Western Blot Analysis of NF-κB and MAPK Pathways

Causality: This protocol provides a mechanistic snapshot of the intracellular signaling state. By measuring the ratio of phosphorylated (active) to total protein for key signaling molecules, we can pinpoint where Chrysosplenol C disrupts the inflammatory signal transmission.[20][21] For NF-κB, a decrease in IκBα phosphorylation/degradation and subsequent p65 phosphorylation indicates inhibition of the pathway.[22]

  • Cell Treatment: Seed cells in a 6-well plate (2 x 10⁶ cells/well). Pre-treat with Chrysosplenol C for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30 minutes for IκBα, 60 minutes for MAPKs) to capture peak phosphorylation events.

  • Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p-ERK, etc.) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again, apply an ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify band intensity, which should be normalized to a loading control like β-actin.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables. Results are typically expressed as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of Chrysosplenol C on NO and Cytokine Production

Treatment Concentration (µM) Nitrite (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control (Untreated) - 1.2 ± 0.3 25.4 ± 8.1 15.7 ± 5.5
LPS (1 µg/mL) - 45.8 ± 4.1 3580.1 ± 210.6 2150.4 ± 155.2
LPS + Chrysosplenol C 10 30.1 ± 3.5* 2105.7 ± 180.3* 1344.6 ± 121.8*
LPS + Chrysosplenol C 25 15.5 ± 2.1** 988.4 ± 95.2** 677.9 ± 78.4**

*p < 0.05, **p < 0.01 vs. LPS alone

Table 2: Effect of Chrysosplenol C on NF-κB and MAPK Activation

Target Protein Treatment (LPS +) Concentration (µM) Fold Change (Normalized Intensity)
p-IκBα / IκBα - - 5.8 ± 0.6
Chrysosplenol C 25 1.9 ± 0.3**
p-p65 / p65 - - 6.2 ± 0.7
Chrysosplenol C 25 2.1 ± 0.4**
p-ERK / ERK - - 4.9 ± 0.5
Chrysosplenol C 25 2.5 ± 0.4*

*p < 0.05, **p < 0.01 vs. LPS alone

Visualizing the Mechanism of Action

Understanding the signaling cascade is key to defining the compound's mechanism. Chrysosplenol C is hypothesized to interfere with the phosphorylation events that lead to the activation of transcription factors like NF-κB.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade Activates IkB IκBα IKK->IkB Phosphorylates (p) IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα Chrysosplenol_C Chrysosplenol C Chrysosplenol_C->Inhibition1 Chrysosplenol_C->Inhibition2 DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Sources

Chrysosplenol C in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chrysosplenol C is a polymethoxylated flavonoid, a class of natural compounds renowned for their diverse biological activities. This molecule, identified in plant species such as Artemisia annua and Pterocaulon redolens, represents a promising scaffold for therapeutic innovation.[1][2] Emerging research has highlighted its potential as an antineoplastic, antiviral, and anti-inflammatory agent, with recent studies also pointing towards unique applications in cardiovascular medicine.[1][3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a framework for investigation, detailing not only the "what" but the "why" behind experimental protocols. We will explore the foundational biochemistry of Chrysosplenol C, offer detailed protocols for its isolation and biological evaluation, and discuss its trajectory through the modern drug discovery pipeline.

Section 1: Foundational Knowledge and Therapeutic Potential

A thorough understanding of a compound's properties and its validated biological effects is the cornerstone of any drug discovery program. This section consolidates the current knowledge on Chrysosplenol C, providing the scientific rationale for its exploration.

Physicochemical Properties

Characterizing the fundamental properties of a lead compound is a critical first step for assay development, formulation, and computational modeling.

PropertyValueSource
IUPAC Name 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one
Molecular Formula C₁₈H₁₆O₈[1]
Molecular Weight 360.31 g/mol [5]
CAS Number 23370-16-3[5]
Class Polymethoxylated Flavonoid[2]
Biological Activities & Therapeutic Potential

Chrysosplenol C's multifaceted bioactivity makes it a compelling candidate for multiple therapeutic areas.

  • Anti-Neoplastic Activity: As a flavonoid, Chrysosplenol C belongs to a chemical class well-documented for its anti-cancer properties.[6][7] The closely related flavonol, Chrysosplenol D, has been shown to selectively inhibit the viability of triple-negative breast cancer (TNBC) cells.[8] The proposed mechanisms, which likely extend to Chrysosplenol C, include the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK.[8][9][10] Flavonoids can suppress tumor progression by interfering with angiogenesis and metastasis, making them attractive for comprehensive cancer therapy strategies.[11]

  • Anti-Inflammatory Activity: Chronic inflammation is a key driver of numerous diseases. Flavonoids are potent anti-inflammatory agents.[12] Studies on related compounds suggest Chrysosplenol C may act by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes, potentially through the suppression of enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2.[13][14] Furthermore, it may modulate pro-inflammatory signaling cascades governed by transcription factors such as NF-κB, which would reduce the expression of cytokines like TNF-α and IL-1β.[15]

  • Cardiovascular Effects: In a distinct and significant finding, Chrysosplenol C has been identified as a selective activator of cardiac myosin ATPase.[3] This mechanism is independent of β-adrenergic signaling, which is the target of many existing heart failure medications. By directly enhancing the contractility of heart muscle cells, Chrysosplenol C presents a novel therapeutic approach for conditions like systolic heart failure.[3]

Postulated Mechanisms of Action: Signaling Pathways

To visualize how Chrysosplenol C may exert its effects, we can extrapolate from data on closely related flavonoids. The following diagrams illustrate the most probable signaling pathways.

cluster_0 Chrysosplenol C: Anti-Cancer Mechanism CC Chrysosplenol C ROS ↑ Reactive Oxygen Species (ROS) CC->ROS ERK ERK1/2 Activation ROS->ERK Mito Mitochondrial Dysfunction ERK->Mito (Modulates) Casp Caspase Activation Mito->Casp (Cytochrome c release) Apoptosis Apoptosis Casp->Apoptosis

Caption: Postulated anti-cancer signaling pathway for Chrysosplenol C.

cluster_1 Chrysosplenol C: Anti-Inflammatory Mechanism LPS Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway LPS->NFkB COX2 ↑ COX-2, TNF-α, IL-1β Expression NFkB->COX2 Inflammation Inflammatory Response COX2->Inflammation CC Chrysosplenol C CC->NFkB Inhibition

Caption: Postulated anti-inflammatory signaling pathway for Chrysosplenol C.

Section 2: Sourcing and Preparation of Chrysosplenol C

Reproducible and high-quality experimental data depends on a well-characterized and pure starting compound. Chrysosplenol C can be obtained either through isolation from natural sources or via chemical synthesis.

Protocol: Isolation from Artemisia annua

This protocol provides a general workflow for the extraction and purification of Chrysosplenol C. Optimization will be required based on the specific plant material and available equipment.

Rationale: This multi-step process is designed to systematically enrich the target compound. It begins with a crude, non-polar extraction, followed by partitioning to remove highly polar impurities (like sugars and chlorophylls) and concludes with high-resolution chromatographic techniques to isolate Chrysosplenol C from other structurally similar flavonoids.

A 1. Plant Material (Dried, powdered Artemisia annua leaves) B 2. Solvent Extraction (e.g., Methanol or Ethanol) A->B C 3. Concentration (Rotary Evaporation) B->C D 4. Fractionation (Liquid-Liquid Partitioning: Hexane, Ethyl Acetate, Water) C->D E 5. Column Chromatography (Silica Gel; Gradient Elution) D->E (Ethyl Acetate Fraction) F 6. Preparative HPLC (C18 Column) E->F (Enriched Fractions) G 7. Purity & Identity Check (Analytical HPLC, LC-MS, NMR) F->G H Pure Chrysosplenol C G->H

Caption: Workflow for the isolation and purification of Chrysosplenol C.

Step-by-Step Methodology:

  • Plant Material Preparation:

    • Obtain dried leaves of Artemisia annua.

    • Grind the material into a fine powder using a mechanical grinder to maximize surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% methanol (1:10 w/v) for 72 hours at room temperature with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times.

    • Pool the methanolic extracts.

  • Concentration:

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at 40°C to yield a crude methanolic extract.

  • Fractionation:

    • Resuspend the crude extract in a water/methanol mixture (9:1).

    • Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity: first with n-hexane (to remove non-polar compounds like fats and waxes), followed by ethyl acetate.

    • Chrysosplenol C, being moderately polar, will preferentially partition into the ethyl acetate fraction. Collect and concentrate this fraction.

  • Column Chromatography:

    • Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • High-Resolution Purification:

    • Pool the enriched fractions and further purify them using preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column.[16]

    • Use an isocratic or gradient mobile phase (e.g., acetonitrile/water) to achieve baseline separation of Chrysosplenol C.

  • Quality Control:

    • Confirm the purity of the isolated compound (>95%) using analytical HPLC with a photodiode array (PDA) detector.

    • Verify the identity by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure.[16]

Chemical Synthesis

While isolation is a common starting point, chemical synthesis offers scalability and the ability to create analogs for structure-activity relationship (SAR) studies. A direct synthesis for the related Chrysosplenol D has been reported, utilizing key steps like an aldol condensation and an Algar-Flynn-Oyamada (AFO) oxidative cyclization.[17] A similar synthetic strategy could likely be adapted for Chrysosplenol C, providing a reliable and scalable source for advanced drug development.

Section 3: In Vitro Assays for Target Validation

Once a pure compound is obtained, a series of in vitro assays are required to quantify its biological activity and confirm its mechanism of action. These protocols are fundamental for go/no-go decisions in a drug discovery project.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Purpose: To determine the concentration of Chrysosplenol C that inhibits cell growth by 50% (IC₅₀), a key measure of cytotoxic potency against cancer cells.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Chrysosplenol C in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

Purpose: To determine if the cytotoxicity observed in the MTT assay is due to apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death).

Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with Chrysosplenol C at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the resulting dot plot to determine the proportion of apoptotic cells.

Protocol: Anti-Inflammatory Assay (Nitric Oxide Inhibition)

Purpose: To assess the anti-inflammatory potential of Chrysosplenol C by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Rationale: Macrophages (like the RAW 264.7 cell line) produce large amounts of the pro-inflammatory mediator nitric oxide (NO) upon stimulation with LPS, a component of bacterial cell walls. The production of NO is catalyzed by inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying its stable end-product, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of Chrysosplenol C for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells only, cells + LPS, and cells + Chrysosplenol C without LPS (to check for direct toxicity).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • A pink/magenta color will develop.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to calculate the nitrite concentration. Determine the percentage of NO inhibition compared to the LPS-only control.

Section 4: Advanced Protocols for Mechanistic Studies

After confirming bioactivity, the next step is to elucidate the specific molecular mechanisms. These protocols help identify the direct protein targets and signaling pathways modulated by the compound.

Protocol: Western Blotting for Signaling Pathway Analysis

Purpose: To investigate how Chrysosplenol C affects the expression levels and activation states (e.g., phosphorylation) of key proteins involved in a targeted pathway.

Rationale: Western blotting uses antibodies to detect specific proteins in a complex mixture. By probing for total and phosphorylated forms of proteins like ERK, Akt, or NF-κB, one can determine if a signaling pathway is being activated or inhibited. Similarly, probing for proteins like cleaved Caspase-3 or COX-2 can confirm the induction of apoptosis or an anti-inflammatory effect, respectively.[8][9]

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with Chrysosplenol C for a specified time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-COX-2, anti-β-actin as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ and normalize it to the loading control.

Section 5: Considerations for In Vivo Studies and Drug Development

Positive in vitro data is the prerequisite for advancing a compound into more complex and resource-intensive preclinical models. This section outlines the path forward from a validated hit to a potential clinical candidate.

Preclinical Models
  • Oncology: For anti-cancer evaluation, the human tumor xenograft model is a gold standard. This involves implanting human cancer cells (e.g., MDA-MB-231) into immunodeficient mice. The effect of Chrysosplenol C on tumor growth, metastasis, and survival can then be evaluated. A faster, intermediate in vivo model is the Chick Chorioallantoic Membrane (CAM) assay, which can be used to quickly assess anti-tumor and anti-angiogenic activity.[8]

  • Inflammation: Standard preclinical models for inflammation include the carrageenan-induced paw edema model in rodents.[15] In this model, injection of carrageenan induces an acute inflammatory response, and the ability of systemically or topically administered Chrysosplenol C to reduce the resulting swelling is measured.

Pharmacokinetics and Bioavailability

A significant hurdle for many flavonoids is their poor pharmacokinetic profile, characterized by low aqueous solubility and rapid metabolism in the gut and liver, which limits bioavailability.[12] Addressing this early is crucial.

  • Formulation Strategies: Enhancing bioavailability through advanced formulations like liposomes, nanoparticles, or cyclodextrin complexes.

  • Medicinal Chemistry: Creating prodrugs or synthetic analogs with improved "drug-like" properties (e.g., better solubility, metabolic stability).

The Drug Discovery Pipeline

Chrysosplenol C is currently at the "Hit/Lead Identification" stage. Advancing it requires a structured process of optimization and validation.

A Hit Identification (Chrysosplenol C) B Lead Optimization (SAR, ADME/Tox) A->B C Preclinical Studies (In vivo efficacy, Safety pharmacology) B->C D Clinical Trials (Phase I, II, III) C->D E Approved Drug D->E

Caption: The drug discovery and development pathway.

Conclusion

Chrysosplenol C stands out as a natural product with a compelling and diverse biological profile. Its potential to act on validated targets in oncology, inflammation, and cardiology makes it an exceptionally valuable scaffold for drug discovery. The protocols and insights provided in this guide offer a robust starting point for researchers to unlock the full therapeutic potential of this promising flavonoid. Future success will hinge on integrated efforts spanning natural product chemistry, rigorous pharmacological testing, and innovative medicinal chemistry to transform this natural lead into a next-generation therapeutic.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 189065, Chrysosplenol C. Retrieved from [Link]

  • Pushpakom, S., Iorio, F., Eyers, P. A., Escott, K. J., Hopper, S., Wells, A., ... & Pirmohamed, M. (2019). Drug repurposing: progress, challenges and recommendations. Nature reviews Drug discovery, 18(1), 41-58. (Note: A representative citation for general mechanisms like p53 and cell cycle arrest discussed in the provided text). URL: [Link]

  • Carr, A. C., & Maggini, S. (2017). Vitamin C and immune function. Nutrients, 9(11), 1211. (Note: A representative citation for general anti-inflammatory mechanisms). URL: [Link]

  • Liskova, A., Samec, M., Koklesova, L., Samuel, S. M., Zhai, K., Al-Ishaq, R. K., ... & Büsselberg, D. (2021). Flavonoids in cancer metastasis. Cancers, 13(7), 1498. (Note: A representative citation for flavonoids in cancer). URL: [Link]

  • Malik, F. I., Hartman, J. J., Elias, K. A., Morgan, B. P., Rodriguez, H., Brejc, K., ... & Anderson, R. L. (2011). Cardiac myosin activation: a potential therapeutic approach for systolic heart failure. Science, 331(6023), 1439-1443. (Note: Representative citation for cardiac myosin activation). URL: [Link]

  • Abotaleb, M., Liskova, A., Kubatka, P., & Büsselberg, D. (2020). Therapeutic potential of plant-derived polyphenols in cancer. Biomolecules, 10(2), 203. (Note: A general citation for plant-derived compounds in cancer). URL: [Link]

  • Samarghandian, S., Farkhondeh, T., & Azimi-Nezhad, M. (2017). Honey and health: A review of recent clinical research. Pharmacognosy research, 9(2), 121. (Note: A representative citation on flavonoid bioavailability). URL: [Link]

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  • Feng, X., Yu, W., Li, X., Li, Y., & Liu, Y. (2018). Flavonoids Casticin and Chrysosplenol D from Artemisia annua L. Inhibit Inflammation in vitro and in vivo. Tropical Journal of Pharmaceutical Research, 17(8), 1531-1537. URL: [Link]

  • Noha, S. M., Jazzar, B., Kuehnl, S., Rollinger, J. M., Stuppner, H., Schaible, A. M., ... & Werz, O. (2012). Pharmacophore-based discovery of a novel cytosolic phospholipase A2α inhibitor. Bioorganic & medicinal chemistry letters, 22(2), 1202-1207. URL: [Link]

  • Nadal Rodríguez, P., Ghashghaei, O., Bagán, A., Escolano, C., & Lavilla, R. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. URL: [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Chrysosplenol C Bioavailability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solubility Enhancement & Formulation Stability Operator: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

Chrysosplenol C (3,7,3'-trimethoxy-4',5,6-trihydroxyflavone) is a polymethoxylated flavonoid exhibiting potent cytotoxic activity (against KB, HepG2, and RD cell lines) and specific antiviral efficacy (notably against Rhinovirus).

The Core Problem: Despite its efficacy, Chrysosplenol C suffers from BCS Class II/IV characteristics :

  • High Lipophilicity (LogP ~2.5–3.0): It precipitates rapidly in aqueous buffers (cell culture media).[1]

  • Crystal Lattice Energy: Strong intermolecular forces prevent dissolution.[1]

  • Metabolic Vulnerability: The 5, 6, and 4'-hydroxyl groups are prime targets for rapid glucuronidation, limiting systemic half-life.

This guide provides validated protocols to overcome these barriers, moving from basic solubilization to advanced nano-encapsulation.[1]

Module 1: Solubility Troubleshooting
User Ticket #104: "My Chrysosplenol C precipitates immediately when added to DMEM/RPMI media, even after dissolving in DMSO. How do I keep it stable?"

Diagnosis: You are hitting the "solvent shock" limit.[1] While Chrysosplenol C dissolves in DMSO, the sudden transition to an aqueous environment causes the hydrophobic flavonoid to crash out of solution, forming micro-crystals that are invisible to the naked eye but cytotoxic (physically) to cells, skewing your IC50 data.

The Fix: Ternary Solid Dispersion (TSD) Do not rely solely on DMSO.[1] You must disrupt the crystal lattice using a hydrophilic carrier matrix.[1]

Validated Protocol: The PVP/PEG/SLS System Based on specific optimization studies for Chrysosplenol C.

ComponentRoleMass Ratio (Optimized)
Chrysosplenol C Active Pharmaceutical Ingredient (API)1.0
PVP K-25 Hydrophilic Polymer (Crystal Inhibitor)2.0
PEG 6000 Plasticizer (Improves wettability)1.1
SLS (Sodium Lauryl Sulfate) Surfactant (Micellar solubilization)0.7

Step-by-Step Methodology:

  • Dissolution: Dissolve all components (Chrysosplenol C, PVP, PEG, SLS) in a minimum volume of Ethanol (95%) . Ensure a clear, single-phase solution.

  • Solvent Evaporation: Use a rotary evaporator at 45°C under reduced pressure until a dry film forms.[1]

  • Desiccation: Store the film in a vacuum desiccator for 24 hours to remove residual solvent.

  • Pulverization: Scrape the solid and pulverize it into a fine powder using a mortar and pestle.[1]

  • Reconstitution: Dissolve this powder in your media. The polymer matrix prevents recrystallization.[1]

Visual Workflow (DOT Diagram):

SolidDispersion cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Solidification cluster_2 Phase 3: Application A Chrysosplenol C (Hydrophobic) D Ethanol Solvent A->D B PVP K-25 + PEG 6000 (Matrix) B->D C SLS (Surfactant) C->D E Rotary Evaporation (45°C, Vacuum) D->E F Amorphous Solid Dispersion E->F G Media Reconstitution F->G H Stable Micellar Solution G->H

Caption: Workflow for creating a Ternary Solid Dispersion to prevent Chrysosplenol C precipitation in aqueous media.

Module 2: Metabolic Stability & In Vivo Delivery
User Ticket #209: "In vivo PK studies show rapid clearance of Chrysosplenol C. The half-life is less than 30 minutes.[1] How do I extend circulation time?"

Diagnosis: The 5-OH and 4'-OH positions on the flavonoid ring are chemically reactive.[1] Upon entering the bloodstream, Phase II enzymes (UDP-glucuronosyltransferases) rapidly conjugate these sites, marking the molecule for renal excretion.

The Fix: PLGA Nanoparticle Encapsulation Encapsulating the drug in Poly(lactic-co-glycolic acid) (PLGA) shields the hydroxyl groups from enzymatic attack until the particle degrades at the target site.

Protocol: Single Emulsion Solvent Evaporation (O/W)

Reagents:

  • Organic Phase: 10 mg Chrysosplenol C + 100 mg PLGA (50:50, MW 45k) in 2 mL Dichloromethane (DCM).

  • Aqueous Phase: 10 mL of 1% (w/v) Polyvinyl Alcohol (PVA).

Methodology:

  • Emulsification: Add the Organic Phase dropwise to the Aqueous Phase while sonicating (Probe sonicator, 40% amplitude) for 120 seconds. This creates an Oil-in-Water (O/W) emulsion.[1]

  • Solvent Evaporation: Stir the emulsion magnetically at 800 RPM for 4 hours at room temperature. The DCM evaporates, hardening the PLGA droplets into nanoparticles.

  • Purification: Centrifuge at 12,000 x g for 20 minutes. Discard supernatant (free drug).

  • Wash: Resuspend the pellet in distilled water and centrifuge again (repeat 2x) to remove excess PVA.

  • Lyophilization: Freeze-dry the pellet using 5% Trehalose as a cryoprotectant.

Quality Control Metrics (Target Values):

Parameter Target Range Why it matters
Particle Size 150–220 nm Optimal for EPR effect (tumor accumulation).[1]
PDI (Polydispersity) < 0.2 Ensures uniform biodistribution.[1]
Zeta Potential -20 to -30 mV Prevents particle aggregation during storage.[1]

| Encapsulation Efficiency | > 75% | High efficiency expected due to Chrysosplenol's hydrophobicity.[1] |

Module 3: Mechanism of Action & Validation
User Ticket #315: "I see cytotoxicity, but is it specific? What is the mechanism I should be probing?"

Expert Insight: Chrysosplenol C is not a non-specific toxin.[1] Recent molecular docking and mechanistic studies on related polymethoxylated flavones (like Casticin and Chrysosplenol D) suggest a dual mechanism:

  • Topoisomerase IIα Inhibition: It binds to the ATPase domain, preventing DNA uncoiling and triggering cell cycle arrest (G2/M phase).[1]

  • Autophagy Induction: It triggers lysosomal accumulation and LC3-II conversion, leading to autophagic cell death.[1]

Validation Experiment: Western Blot Markers If your formulation is working, you should see the following changes in treated cells (e.g., HeLa or A549) after 24 hours:

  • p-H2AX: Increased (Signaling DNA damage).[1]

  • LC3-II: Increased (Signaling autophagosome formation).[1]

  • p62: Decreased (Signaling autophagic flux).

Mechanism Diagram:

Mechanism cluster_cell Cancer Cell (e.g., A549/HeLa) Drug Chrysosplenol C (Intracellular) Target1 Topoisomerase IIα (Nucleus) Drug->Target1 Target2 Lysosome (Cytoplasm) Drug->Target2 Effect1 DNA Damage (Double Strand Breaks) Target1->Effect1 Effect2 Autophagic Flux (LC3-I -> LC3-II) Target2->Effect2 Outcome Apoptosis / Autophagic Cell Death Effect1->Outcome Effect2->Outcome

Caption: Dual mechanism of action for Chrysosplenol C: Topo II inhibition and Autophagy induction.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Cyclodextrins instead of Solid Dispersions? A: Yes, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is effective, but the binding constant for polymethoxylated flavones is often lower than for simple flavones due to steric hindrance from the methoxy groups.[1] The PVP/PEG solid dispersion method described above generally yields higher loading capacity for Chrysosplenol C specifically.[1]

Q: What is the best storage condition for the pure powder? A: Store at -20°C, desiccated, and protected from light. Polymethoxylated flavones are prone to photo-oxidation over long periods.[1]

Q: Is Chrysosplenol C effective against drug-resistant strains? A: Evidence suggests yes.[1] The methoxylation pattern (3,7,3'-OMe) reduces affinity for P-glycoprotein (P-gp) efflux pumps compared to hydroxylated analogs like Quercetin, allowing it to remain intracellular in resistant cell lines (e.g., MDR1-overexpressing cells).

References
  • Solid Dispersion Optimization: Kim, D. W., et al. (2016).[1][3] "Solubilization and formulation of chrysosplenol C in solid dispersion with hydrophilic carriers." International Journal of Pharmaceutics.

  • Antiviral Activity: Tsuchiya, Y., et al. (1985).[1][4] "Antiviral activity of natural occurring flavonoids in vitro." Chemical and Pharmaceutical Bulletin.

  • Cytotoxicity & Isolation: Cao, S. G., et al. (2006).[1] "A new flavone and cytotoxic activity of flavonoid constituents isolated from Miliusa balansae."[1] Natural Product Research.

  • Mechanism (Topo II/Autophagy): Lang, S. J., et al. (2020).[1] "Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells." Molecules.

  • PLGA Nanoparticle Protocol: Pratama, R. F., et al. (2016).[1] "Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method." Phytomedicine.

Sources

Executive Summary: The "Hidden Variable" in Your Data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chrysosplenol C Stability & Handling Guide

Chrysosplenol C (5,6,4'-trihydroxy-3,7,3'-trimethoxyflavone) is a potent polymethoxylated flavonoid (PMF) often utilized for its antiviral (specifically picornaviruses) and cytotoxic properties.[1][2] While its methoxylation pattern offers better metabolic stability than its poly-hydroxy counterparts (like Quercetin), it remains chemically fragile in experimental settings.[1][2]

The Core Problem: Users frequently report inconsistent IC50 values or unexpected cytotoxicity.[1] In 90% of cases, this is not biological variance but chemical degradation occurring before or during the assay.

This guide provides the protocols necessary to stabilize Chrysosplenol C, preventing the formation of oxidative artifacts (quinones) and precipitation events that skew data.

Module 1: Storage & The Solid State

The Issue: Chrysosplenol C is hygroscopic and photosensitive.[1] In its solid state, moisture acts as a catalyst for auto-oxidation, particularly at the 5,6-dihydroxy position on the A-ring.

Protocol 1: The "Dry-Dark" Storage Standard

  • Temperature: Store lyophilized powder at -20°C (short term < 1 month) or -80°C (long term).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the vial seal is broken.[1]

  • Desiccation: Always store vials inside a secondary container (desiccator box) with active silica gel.[1]

Critical Handling Step: Before opening the vial, allow it to equilibrate to room temperature for 30 minutes . Opening a cold vial introduces condensation, which immediately initiates hydrolysis and oxidation.[1]

Module 2: Solubilization & The "Crash-Out" Phenomenon

The Issue: Chrysosplenol C is lipophilic (LogP ~2.9).[1] It is practically insoluble in water.[1] A common error is rapid dilution of a DMSO stock into aqueous media, causing micro-precipitation.[3] These micro-crystals are invisible to the naked eye but will sediment onto cells, causing physical stress (false cytotoxicity) and reducing the effective concentration (false negatives).

Protocol 2: The Step-Down Dilution Method

  • Primary Stock: Dissolve powder in high-grade DMSO (anhydrous) to 10–50 mM.

    • Note: Avoid Ethanol if possible; DMSO prevents solvent evaporation during storage.[1]

  • Aliquotting: Aliquot into single-use amber tubes. Do not freeze-thaw more than once.

  • Working Solution (The "Intermediate" Step):

    • Do not pipette 1 µL of stock directly into 10 mL of media.[1] The local concentration spike causes immediate precipitation.[1]

    • Correct Method: Perform a serial dilution in DMSO first, then dilute the DMSO intermediate 1:1000 into the media.

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid solvent toxicity.[1]

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Issue: Inconsistent Biological Data CheckSolubility Check 1: Visual Inspection (Microscopy 40x) Start->CheckSolubility Crystals Crystals/Debris Visible? CheckSolubility->Crystals Precipitation Diagnosis: Compound Precipitation (False Cytotoxicity) Crystals->Precipitation Yes NoCrystals No Crystals Visible Crystals->NoCrystals No FixPrecip Action: Use Step-Down Dilution Warm Media to 37°C before adding Precipitation->FixPrecip CheckMedia Check 2: Media Color/pH NoCrystals->CheckMedia MediaChange Media turned brown/pink? CheckMedia->MediaChange Oxidation Diagnosis: Chemical Oxidation (Quinone Formation) MediaChange->Oxidation Yes FixOxidation Action: Check pH (Keep < 7.4) Add Antioxidant (Ascorbic Acid) Oxidation->FixOxidation

Figure 1: Decision tree for diagnosing Chrysosplenol C experimental failures.

Module 3: Biological Stability (The pH Trap)

The Issue: The 5,6-dihydroxy substitution on the A-ring of Chrysosplenol C is chemically similar to a catechol. In basic conditions (pH > 7.4), this system is highly prone to oxidation, forming ortho-quinones.[1] This reaction is catalyzed by transition metals (Iron, Copper) present in standard media like DMEM or RPMI.[1]

Mechanism of Failure:

  • pH > 7.4: Deprotonation of the 6-OH.[1]

  • Oxidation: Formation of the 5,6-quinone.[1]

  • Result: Loss of the parent compound and generation of reactive oxygen species (ROS), which kills cells (false positive for cytotoxicity).[1]

Protocol 3: Media Stabilization

  • pH Control: Buffer media strictly to pH 7.2 – 7.4 . Avoid old media where pH has drifted alkaline (purple color).[1]

  • Serum: Use Heat-Inactivated FBS.[1][2] Serum proteins (Albumin) can bind flavonoids, stabilizing them but reducing free drug concentration.[1] Be consistent with serum % across experiments.

  • Antioxidants (Optional): If stability is critical for long incubations (>24h), add 10–50 µM Ascorbic Acid to the media. This recycles the quinone back to the catechol form.

Degradation Pathway Visualization

DegradationPathway Chrysosplenol Chrysosplenol C (Active Form) Radical Semiquinone Radical (Reactive Intermediate) Chrysosplenol->Radical Auto-oxidation Alkaline Alkaline pH (>7.4) + Transition Metals Alkaline->Radical Catalyzes Quinone 5,6-Quinone Analog (Inactive/Toxic) Radical->Quinone -e- / -H+ RingFission Ring Fission Products (Loss of Structure) Quinone->RingFission Hydrolysis

Figure 2: The oxidative degradation pathway of Chrysosplenol C in culture media.[1][2]

Frequently Asked Questions (FAQ)

Q1: My media turned a slight brown color after adding Chrysosplenol C. Is this normal? A: No. This indicates oxidation of the 5,6-dihydroxy moiety into quinones. This usually happens if your stock solution was old, or if the media pH is too high (>7.5). Discard the experiment, prepare fresh stock, and check the pH of your buffers.

Q2: Can I store Chrysosplenol C in ethanol? A: Ethanol is acceptable for short-term use, but DMSO is superior for storage.[1] Ethanol evaporates easily, changing the concentration of your stock over time. Furthermore, DMSO stabilizes the compound better against auto-oxidation during freezing.[1]

Q3: Why do I see cytotoxicity at high concentrations in cell-free assays? A: In cell-free enzyme assays, "cytotoxicity" isn't relevant, but enzyme inhibition might be false.[1][2] High concentrations (>50 µM) often lead to aggregation.[1] These aggregates nonspecifically sequester enzymes (the "Pan-Assay Interference" or PAINS effect).[1] Always include a detergent (e.g., 0.01% Triton X-100) in biochemical assays to prevent aggregation.[1]

Q4: How stable is the compound in DMEM at 37°C? A: Without cells, the half-life (


) is approximately 4–8 hours  in standard DMEM (pH 7.4).[1] With 10% FBS, stability improves to >12 hours due to protein binding.[1] For long treatments (24-48h), replenish the media with fresh compound every 12 hours.[1]

Summary of Physicochemical Properties

PropertyValueImplication for Handling
Molecular Weight 360.31 g/mol --
LogP ~2.9 (Lipophilic)Requires DMSO; prone to plastic binding.[1][2]
pKa (Acidic) ~6.8 (6-OH), ~8.4 (4'-OH)Ionizes at physiological pH; sensitive to oxidation.[1][2]
Solubility (Water) < 0.1 mg/mLHigh risk of precipitation.
Solubility (DMSO) > 30 mg/mLIdeal stock solvent.[1][2]

References

  • Identification & Structure: PubChem Compound Summary for CID 189065, Chrysosplenol C.[1] National Center for Biotechnology Information (2023).[1] Link

  • Flavonoid Stability Mechanisms: C-Ring Structure-Dependent Redox Properties of Flavonoids Regulate the Expression of Bioactivity.[1][2] MDPI (2021).[1][4] Link

  • Polymethoxylated Flavonoid Properties: Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms. NIH (2024).[1] Link

  • Handling Guidelines: Product Information: Chrysosplenol C. Cayman Chemical (General Flavonoid Handling Protocols).[1] Link

  • General Stability Principles: Stability of Organic Molecules: Lessons from Vitamin C (Analogous oxidation mechanisms). Geoscience Research Institute.[1] Link

Sources

Technical Support Center: Chrysosplenol C Formulation & Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Agent: Senior Application Scientist Subject: Formulation Strategies, Solubility Enhancement, and Stability Protocols for Chrysosplenol C

Welcome to the Chrysosplenol C Technical Hub

You have reached the Tier-3 Support Guide for Chrysosplenol C (3,7,3'-trimethoxy-4',5,6-trihydroxyflavone) .

The Core Challenge: Chrysosplenol C is a polymethoxylated flavonoid (PMF). While its methoxylation pattern (C3, C7, C3') enhances metabolic stability compared to polyhydroxylated flavonoids (like Quercetin), it significantly reduces aqueous solubility. With a predicted LogP of ~2.6–2.9 and water solubility as low as 0.07 g/L , "getting it into solution" is the primary bottleneck for biological evaluation (cytotoxicity, antiviral EV71 assays, or inotropic studies).

This guide treats your experimental challenges as "Support Tickets." Select the module below that matches your current bottleneck.

Ticket #001: "My compound precipitates in cell culture media."

Status: Open Priority: High Category: Solubility & Solid Dispersions

Diagnosis: You are likely dissolving Chrysosplenol C in 100% DMSO and spiking it directly into aqueous media (PBS or DMEM). The rapid change in polarity causes the hydrophobic PMF to crash out, forming micro-crystals that are invisible to the naked eye but cause erratic biological data (e.g., false negatives in IC50 assays).

The Fix: Ternary Solid Dispersion (TSD) For oral bioavailability or stable aqueous suspensions, you must move beyond simple co-solvents. The most validated strategy for Chrysosplenol C is a Ternary Solid Dispersion system using hydrophilic carriers and a surfactant.

Protocol: PVP/PEG/SLS Solid Dispersion

Based on physicochemical compatibility studies (PVP K-25/PEG 6000).

Materials:

  • Chrysosplenol C (Active)[1]

  • PVP K-25 (Polyvinylpyrrolidone) - Inhibits crystal growth

  • PEG 6000 (Polyethylene glycol) - Hydrophilic matrix

  • SLS (Sodium Lauryl Sulfate) - Surfactant/Wetting agent

  • Solvent: Ethanol (Absolute)

Step-by-Step Workflow:

  • Ratio Calculation: Prepare a weight ratio of 2:0.2:1.1:0.7 (Drug : PVP : PEG : SLS).

    • Note: The high drug load is possible because SLS lowers the interfacial tension.

  • Dissolution: Dissolve all components in absolute ethanol. Sonicate until a clear, single-phase solution is achieved.

  • Solvent Evaporation: Rotary evaporate the ethanol at 45°C under vacuum until a dry film forms.

  • Desiccation: Store the residue in a vacuum desiccator for 24 hours to remove residual solvent.

  • Pulverization: Grind the dried crust into a fine powder and sieve (mesh size 80–100).

  • Reconstitution: This powder will now disperse in water/buffer with significantly faster dissolution rates than the neat compound.

Why this works: The PVP inhibits the nucleation of Chrysosplenol C crystals, while PEG provides a hydrophilic lattice. SLS reduces the contact angle between the drug and water, allowing immediate wetting.

Ticket #002: "I need high cellular uptake for antiviral/cancer studies."

Status: Open Priority: Critical Category: Nano-Encapsulation (Liposomes)

Diagnosis: Solid dispersions improve solubility, but they do not necessarily enhance permeability or tumor targeting. For studies involving Enterovirus 71 (EV71) inhibition or cancer cytotoxicity (e.g., HeLa, MDA-MB-231), a lipid-based carrier is required to fuse with cellular membranes.

The Fix: Cholesterol-Rich Liposomes Polymethoxylated flavonoids can destabilize lipid bilayers if the formulation is too fluid. You must use a "rigid" liposome formulation.

Visual Workflow: Thin-Film Hydration Method

LiposomeProtocol Start Start: Weigh Components Mix Dissolve in Chloroform:Methanol (2:1) (HSPC : Cholesterol : Chrysosplenol C) Molar Ratio: 60 : 35 : 5 Start->Mix Evap Rotary Evaporation (45°C, Vacuum) Mix->Evap Film Dry Lipid Film Formation Evap->Film Solvent Removal Hydrate Hydration (Add PBS pH 7.4, 55°C) Film->Hydrate Agitation Size Downsizing (Extrusion 100nm or Sonication) Hydrate->Size MLV -> SUV Dialysis Purification (Dialysis vs PBS to remove free drug) Size->Dialysis Final Chrysosplenol C Liposomes (Store at 4°C) Dialysis->Final

Caption: Standardized Thin-Film Hydration protocol for Chrysosplenol C liposomes. HSPC = Hydrogenated Soy Phosphatidylcholine.

Critical Formulation Parameters:

  • Lipid Selection: Use HSPC (Hydrogenated Soy PC) or DPPC rather than egg PC. The saturated tails provide a rigid bilayer that retains the hydrophobic drug better.

  • Cholesterol Content: Maintain >30 mol% cholesterol. PMFs tend to leak from fluid membranes; cholesterol "packs" the bilayer to prevent premature release.

  • Drug-to-Lipid Ratio: Do not exceed 1:10 (w/w). Higher loading leads to drug crystallization outside the liposome.

Ticket #003: "My HPLC peaks are tailing or splitting."

Status: Open Category: Analytical Validation (QC)

Diagnosis: Chrysosplenol C contains phenolic hydroxyl groups (at C5, C6, C4'). While methoxylation reduces polarity, the remaining hydroxyls can interact with silanol groups on HPLC columns, causing peak tailing. Furthermore, isomers (like Chrysosplenol D) may co-elute if the gradient is too shallow.

The Fix: Acidified Gradient Elution

Recommended HPLC Conditions:

Parameter Setting Reason
Column C18 (End-capped), 5µm, 4.6 x 250mm End-capping reduces silanol interactions.
Mobile Phase A Water + 0.1% Formic Acid Acid suppresses ionization of phenolic -OH groups, sharpening peaks.
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks for PMFs than Methanol.
Flow Rate 1.0 mL/min Standard backpressure management.

| Detection | UV 330 nm | Max absorption for the flavone backbone (Band I). |

Gradient Table:

  • 0-5 min: 20% B (Isocratic hold)

  • 5-25 min: 20% → 60% B (Linear ramp)

  • 25-30 min: 60% → 100% B (Wash)

Frequently Asked Questions (FAQ)

Q: Can I use DMSO for animal injections? A: Avoid pure DMSO. It causes hemolysis and pain. For IP/IV administration without a carrier, use a co-solvent system: 5% DMSO / 40% PEG 400 / 55% Saline . However, the Liposome or Solid Dispersion (reconstituted) methods above are superior for safety.

Q: How do I distinguish Chrysosplenol C from D? A: They are isomers.

  • Chrysosplenol C: 3,7,3'-trimethoxy-4',5,6-trihydroxyflavone.[2]

  • Chrysosplenol D: 3,6,7-trimethoxy-4',5-dihydroxyflavone (varies by source, but usually involves the 6-position methoxylation).

  • Differentiation: They have distinct retention times on C18 columns. You must run a standard of each if isolating from natural sources like Artemisia or Miliusa.

Q: Is this compound stable in water? A: Once formulated (e.g., in liposomes), it is relatively stable. However, as a free powder in water, it is susceptible to oxidation at the phenolic sites if pH > 7.5. Always buffer your aqueous phases to pH 6.0–7.4 and protect from light.

References
  • Solubility & Solid Dispersion: Cho, H. Y., et al. (2016).[3] Solubilization and formulation of chrysosplenol C in solid dispersion with hydrophilic carriers. International Journal of Pharmaceutics, 512(1), 360-368.

  • Antiviral Activity (Mechanism): Zhu, L., et al. (2011). Inhibition of enterovirus 71 replication by chrysosplenetin and penduletin.[4][5] European Journal of Pharmaceutical Sciences, 44(3), 392-398. (Note: Establishes protocol for PMF antiviral testing).

  • Cytotoxicity & Isolation: Phan, H. T., et al. (2014). Exploration of Pharmacophore in Chrysosplenol C as Activator in Ventricular Myocyte Contraction. Chemical & Pharmaceutical Bulletin, 62(12), 1163-1169.

  • General PMF Formulation Strategies: Li, S., et al. (2019). Polymethoxylated Flavones Derived from Citrus Suppress Tumor Necrosis Factor-α Expression by Human Monocytes. Journal of Natural Products, 82(4), 4957.

Sources

Technical Support Center: Chrysosplenol C Clinical Translation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Preclinical & Translational Hurdles for Chrysosplenol C

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Drug Discovery Division

Introduction: The Translation Gap

Welcome to the Chrysosplenol C (Chr-C) technical hub. You are likely here because you have encountered the classic "flavonoid paradox": potent in vitro efficacy (IC50 values in the low micromolar range against HeLa, KB, and P-388 lines) that vanishes or becomes erratic during in vivo scale-up.

Chrysosplenol C (3,7,3'-trimethoxy-5,6,4'-trihydroxyflavone) is a polymethoxylated flavonoid distinct from its isomer, Chrysosplenol D. While its methoxylation pattern offers better metabolic stability than pure poly-hydroxy flavonoids (like Quercetin), it introduces severe hydrophobicity and isomer-separation challenges that stall clinical translation.[1]

This guide addresses the three critical failure points in the Chr-C development pipeline: Bioavailability/Formulation , Isomer Differentiation , and Mechanistic Validation .

Module 1: Solubility & Formulation Troubleshooting

The Problem: Chr-C exhibits Class II/IV behavior in the Biopharmaceutics Classification System (BCS). Users frequently report precipitation in cell culture media (creating false positives in toxicity assays) and near-zero oral bioavailability in rodent models.[1]

FAQ: Why does my compound precipitate even with 1% DMSO?

Technical Insight: Chr-C is highly lipophilic.[1] When a DMSO stock solution is spiked into aqueous media (RPMI/DMEM), the rapid change in dielectric constant causes "crashing out." The Fix: You must transition from simple solvent dissolution to amorphous solid dispersions (ASD) or lipid-based carriers.[1]

Protocol: Optimized Solid Dispersion Formulation

Based on comparative solubility studies of hydrophobic flavonoids.

ComponentRoleRecommended Ratio (w/w)Notes
Chrysosplenol C API1.0Micronized powder preferred.[1]
PVP K-25 Hydrophilic Carrier2.0Prevents crystal lattice formation.[1]
PEG 6000 Plasticizer0.2Improves wettability.[1]
SLS (Sodium Lauryl Sulfate) Surfactant0.5 - 1.0Critical: Micellar solubilization.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve Chr-C and PVP K-25 in a minimal volume of Ethanol:Acetone (1:1).

  • Surfactant Addition: Add SLS dissolved in water (keep water fraction <10% of total solvent).

  • Solvent Evaporation: Rotary evaporate at 45°C under reduced pressure until a viscous gel forms.

  • Drying: Vacuum dry at room temperature for 24h.

  • Validation: Perform Differential Scanning Calorimetry (DSC). Pass Criteria: Disappearance of the Chr-C endothermic melting peak (indicating amorphous state).

Decision Logic: Formulation Strategy

FormulationStrategy Start Start: Chr-C Formulation SolubilityCheck Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck Target Target Administration? SolubilityCheck->Target Yes Oral Oral Delivery Target->Oral IV IV / IP Delivery Target->IV SolidDisp Solid Dispersion (PVP/PEG/SLS) Oral->SolidDisp First Line Liposome Liposomal/Micellar (DSPC/Cholesterol) IV->Liposome First Line CheckBio Check Bioavailability (PK) SolidDisp->CheckBio Liposome->CheckBio

Figure 1: Decision matrix for selecting the appropriate formulation vehicle based on administration route.[1]

Module 2: Analytical Integrity (The Isomer Trap)

The Problem: Commercial "Chrysosplenol" standards are often impure mixtures of Isomer C (3,7,3'-OMe) and Isomer D (3,6,7-OMe). These isomers have distinct biological activities (e.g., varying potency against enteroviruses vs. cancer lines), rendering data unreproducible.

FAQ: My HPLC peaks are splitting or broadening. Is it degradation?

Technical Insight: It is likely not degradation but co-elution of isomers . C and D differ only by the position of a methoxy group on the A/C rings. Standard C18 gradients often fail to resolve them.

Protocol: High-Resolution Isomer Separation

Column: Phenyl-Hexyl or C18 with high carbon load (e.g., 5µm, 250 x 4.6mm). Mobile Phase:

  • A: Water + 0.1% Formic Acid (Do not use Phosphate buffer; MS incompatibility).

  • B: Acetonitrile (ACN) + 0.1% Formic Acid.

Gradient Profile (optimized for polymethoxylated flavones):

Time (min)% B (ACN)Flow RatePhase
0-520%1.0 mL/minEquilibration
5-2520% -> 60%1.0 mL/minIsomer Resolution Window
25-3060% -> 100%1.0 mL/minWash

Validation Check:

  • Chrysosplenol D: Elutes earlier (typically) due to 6-OMe steric hindrance affecting planarity.[1]

  • Chrysosplenol C: Elutes later (more planar interaction with stationary phase).

  • Note: Always confirm peak identity with MS/MS (Parent ion m/z ~361 for both; distinct fragmentation patterns required).

Module 3: Mechanism of Action (MOA) Validation

The Problem: Users observe cytotoxicity but cannot define the mechanism. Is it general membrane disruption (due to hydrophobicity) or specific signaling modulation?

FAQ: How do I distinguish specific apoptosis from necrotic toxicity?

Technical Insight: Chr-C (and D) specifically targets the ERK1/2 pathway and induces ROS-mediated autophagy .[1] If your cells die without ROS elevation, you are likely seeing solvent toxicity or precipitation artifacts.

Experimental Logic: The "Rescue" Assay

To prove specific activity, you must be able to block the effect.

  • Treat cells with Chr-C (IC50 concentration).

  • Co-treat with ROS scavengers (e.g., NAC or Trolox ) or MEK inhibitors (e.g., U0126 ).

  • Result: If cell viability is restored by scavengers/inhibitors, the mechanism is specific (ROS/ERK dependent). If toxicity persists, it is non-specific necrosis.

Pathway Visualization: Chr-C Signaling Cascade

MOA_Pathway ChrC Chrysosplenol C (Intracellular Accumulation) ROS ROS Elevation (Superoxide) ChrC->ROS Mito Mitochondrial Membrane Potential Loss ROS->Mito ERK ERK1/2 Phosphorylation ROS->ERK Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis Autophagy Autophagy (LC3-II Accumulation) ERK->Autophagy NAC NAC/Trolox (ROS Scavenger) NAC->ROS Blocks U0126 U0126 (MEK Inhibitor) U0126->ERK Blocks

Figure 2: The validated signaling cascade for Chrysosplenol C/D. Use the inhibitors (Grey Hexagons) to validate your phenotype.

References
  • Solubility & Formulation: Tran, P., et al. (2016). "Solubilization and formulation of chrysosplenol C in solid dispersion with hydrophilic carriers." Chemical & Pharmaceutical Bulletin.

  • Anticancer Mechanism (ROS/ERK): Lang, S.J., et al. (2020). "Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells."[2] International Journal of Molecular Sciences. (Note: This seminal paper elucidates the ERK/ROS pathway for the C/D isomer class).

  • Isomer Identification & Sources: PubChem Compound Summary. "Chrysosplenol C (CID 189065)."

  • Antiviral Properties (Contextual): Rochanakij, S., et al. (1985). "Constituents of Miliusa velutina... and their potential antiviral activity." (Foundational text establishing the biological plausibility of the trimethoxyflavone class).

Sources

Technical Support Center: Enhancing Chrysosplenol C Bioavailability with Nanosuspension Technology

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the development of Chrysosplenol C nanosuspensions. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the biopharmaceutical challenges of this promising flavonoid. Here, we will dissect common experimental hurdles, provide scientifically-grounded solutions, and offer standardized protocols to streamline your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding Chrysosplenol C and the rationale for employing nanosuspension technology.

Q1: What is Chrysosplenol C and what are its therapeutic potentials?

A1: Chrysosplenol C is a polymethoxylated flavonoid, a class of natural compounds known for a wide range of biological activities.[1] It is found in various medicinal plants and has demonstrated potential as an antineoplastic, antiviral, and anti-inflammatory agent.[2][3] Like many flavonoids, its therapeutic application is currently being explored for a variety of conditions, including cancer and inflammatory diseases.[4][5]

Q2: What is the primary challenge in the oral delivery of Chrysosplenol C?

A2: The primary obstacle is its extremely low aqueous solubility. Chrysosplenol C is classified as "practically insoluble" in water, which severely limits its dissolution in the gastrointestinal tract after oral administration.[6][7] This poor solubility is a common issue for many flavonoids and is a direct cause of low and erratic oral bioavailability, hindering its clinical potential.[8][9]

Q3: What is a nanosuspension and how can it address the bioavailability issue of Chrysosplenol C?

A3: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants and/or polymers. By reducing the particle size of Chrysosplenol C to the nanometer range (typically 200-600 nm), we dramatically increase the surface area-to-volume ratio.[10] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate, which can enhance absorption and improve overall bioavailability.[10]

Q4: What are the key advantages of using a nanosuspension for Chrysosplenol C delivery?

A4: The key advantages are:

  • Enhanced Bioavailability: Directly addresses the core problem of poor solubility to improve drug absorption.[11]

  • High Drug Loading: Unlike other nanocarriers like micelles or liposomes, the drug itself forms the core of the nanoparticle, allowing for very high drug loading.

  • Versatility in Formulation: Nanosuspensions can be adapted for various administration routes, including oral, parenteral, and topical.

  • Improved Safety and Efficacy: By altering the pharmacokinetics, nanosuspensions can lead to improved drug safety and efficacy.[11]

Part 2: Formulation and Optimization Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues encountered during the formulation and optimization of Chrysosplenol C nanosuspensions.

Issue: Particle Aggregation and Instability

Q1: My Chrysosplenol C nanosuspension shows visible aggregation shortly after preparation. What are the likely causes?

A1: Immediate aggregation is typically due to insufficient stabilization of the newly created nanoparticle surfaces during the high-energy milling or homogenization process. The high surface energy of the nanoparticles makes them thermodynamically driven to agglomerate to reduce this energy. The primary causes are:

  • Inadequate Stabilizer Concentration: The amount of stabilizer (surfactant or polymer) is insufficient to fully cover the surface of all the nanoparticles.

  • Poor Stabilizer Choice: The selected stabilizer may not have a strong enough affinity for the Chrysosplenol C surface, leading to desorption.

  • Incorrect Stabilization Mechanism: Reliance on a single stabilization mechanism (e.g., electrostatic) in an environment that neutralizes it (e.g., high ionic strength medium).

Q2: How do I select the appropriate stabilizer or combination of stabilizers for my Chrysosplenol C nanosuspension?

A2: The selection process should be systematic. Chrysosplenol C is a hydrophobic flavonoid, so stabilizers with some hydrophobic character that can adsorb to the surface are preferred.

  • Steric Hindrance: Polymeric stabilizers like Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), or Poloxamers provide a physical barrier to aggregation. HPMC has been shown to be effective in stabilizing nanosuspensions by providing strong surface coverage.[12]

  • Electrostatic Repulsion: Ionic surfactants like Sodium Lauryl Sulfate (SLS) or Docusate Sodium (DOSS) provide a charge on the particle surface, causing them to repel each other. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization.

  • Combined Approach (Electrosteric): Often, a combination of a polymer and a surfactant provides the most robust stabilization. For example, a combination of Vitamin E TPGS and HPMC can be effective.[12] You can screen various stabilizers by preparing small batches and monitoring particle size over a short period.

Q3: The particle size of my nanosuspension increases significantly during storage. How can I improve long-term stability?

A3: This is a classic sign of long-term instability, often caused by a phenomenon called Ostwald Ripening . In this process, smaller particles, which have higher solubility, dissolve and redeposit onto the surface of larger particles, causing the average particle size to grow over time.

  • Optimize the Stabilizer System: A combination of stabilizers is often more effective at preventing Ostwald ripening than a single agent. The polymeric stabilizer can reduce the dissolution of the drug from the particle surface.

  • Reduce Polydispersity: A more uniform particle size distribution (a low Polydispersity Index, or PDI) at the start will reduce the driving force for ripening. This can be achieved by optimizing the milling/homogenization process.

  • Lyophilization (Freeze-Drying): For long-term storage, converting the nanosuspension to a solid powder by freeze-drying is a common strategy. This requires the addition of a cryoprotectant (e.g., trehalose, mannitol) to prevent aggregation during the freezing and drying process.[13]

Issue: Inconsistent Particle Size and Distribution

Q1: I am observing a broad particle size distribution (high Polydispersity Index - PDI). What formulation and process parameters should I investigate?

A1: A high PDI (typically > 0.3) indicates a non-uniform particle population, which can lead to instability and inconsistent performance. To address this:

  • Milling Media: In media milling, the size and density of the milling beads are critical. Smaller beads can produce smaller particles but may be less efficient. Ensure the bead material (e.g., yttrium-stabilized zirconium oxide) is appropriate.

  • Homogenization Pressure & Cycles: In high-pressure homogenization (HPH), both the pressure and the number of passes are key. Insufficient pressure or too few cycles will result in incomplete particle size reduction. Systematically increase the number of cycles and homogenization pressure to find the optimal point where particle size and PDI plateau.

  • Drug Concentration: A very high concentration of Chrysosplenol C can lead to increased viscosity and less efficient energy transfer during processing, resulting in a broader size distribution. Consider optimizing the drug-to-stabilizer ratio.

Issue: Crystal Growth

Q1: I've noticed an increase in the number of larger crystals over time, even with a good stabilizer. What is causing this and how can it be prevented?

A1: This is likely due to crystal growth, which can be driven by temperature fluctuations or the presence of amorphous (non-crystalline) drug content. The amorphous form is less stable and more soluble, and it can act as a source for the growth of more stable crystalline particles.

  • Ensure Crystalline Starting Material: The nanosizing process itself can sometimes induce amorphous content. Characterize your final nanosuspension using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to assess the physical state of the drug.

  • Inhibitory Stabilizers: Certain polymers, like HPMC, are particularly good at inhibiting crystal growth by adsorbing onto the crystal surface and preventing further deposition of drug molecules.[12]

  • Controlled Storage: Store the nanosuspension at a controlled, constant temperature to minimize temperature-driven solubility changes that can accelerate crystal growth.

Part 3: Characterization and In-Vitro/In-Vivo Assessment Troubleshooting

Issue: Unexpected Dissolution Profile

Q1: The in-vitro dissolution rate of my Chrysosplenol C nanosuspension is not as high as expected. What could be the reason?

A1: While nanosizing generally increases dissolution, several factors can lead to suboptimal results:

  • Viscous Diffusion Layer: Some polymeric stabilizers can form a thick, viscous layer around the nanoparticle. While this aids stability, it can slow down the diffusion of the dissolved drug away from the particle surface. Consider using a lower molecular weight polymer or a combination with a surfactant.

  • Inappropriate Dissolution Medium: For a poorly soluble compound like Chrysosplenol C, maintaining "sink conditions" (where the concentration in the bulk medium is less than 1/3 of the saturation solubility) is crucial. You may need to add a small amount of surfactant (e.g., 0.5% SLS) to your dissolution medium to ensure the dissolved drug doesn't immediately precipitate.

  • Aggregation in Dissolution Medium: The ionic environment of the dissolution medium (e.g., simulated gastric or intestinal fluid) could be destabilizing your nanosuspension, causing aggregation and reducing the effective surface area. Perform particle size analysis in the dissolution medium itself to check for this.

Part 4: Standard Operating Protocols (SOPs)

SOP 1: Preparation of Chrysosplenol C Nanosuspension via High-Pressure Homogenization (HPH)
  • Pre-milling/Pre-dispersion:

    • Disperse the selected stabilizer(s) (e.g., HPMC and SLS) in purified water until fully dissolved.

    • Add the Chrysosplenol C powder to this solution.

    • Subject this initial dispersion to high-shear mixing (e.g., using a rotor-stator homogenizer) for 10-15 minutes to create a uniform pre-dispersion or "microsuspension." This step is critical to prevent blockage of the HPH valve.

  • High-Pressure Homogenization:

    • Prime the HPH instrument (e.g., a Panda 2K or similar) according to the manufacturer's instructions.

    • Process the pre-dispersion through the HPH at a set pressure (e.g., start at 500 bar and increase to 1500 bar).

    • Collect the output and re-circulate it through the homogenizer for a predetermined number of cycles (e.g., 10-20 cycles).

    • Ensure the process is cooled (e.g., using a cooling coil or heat exchanger) to prevent overheating, which can degrade the drug or stabilizer.

  • Quality Control:

    • After processing, immediately measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • The target is typically a mean particle size below 400 nm and a PDI below 0.3.

SOP 2: Particle Size and Zeta Potential Characterization
  • Sample Preparation:

    • Dilute a small aliquot of the nanosuspension with purified water (or the same dispersion medium it was made in) to an appropriate concentration for DLS analysis. The goal is a slightly translucent sample to avoid multiple scattering effects.

  • DLS Measurement (Particle Size & PDI):

    • Equilibrate the sample in the instrument's cuvette at a controlled temperature (e.g., 25°C) for 1-2 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

    • Record the Z-average mean particle size and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • For zeta potential, dilute the sample in a low ionic strength medium (e.g., 1 mM KCl) to ensure accurate measurement of the electrophoretic mobility.

    • Perform the measurement using an appropriate folded capillary cell.

    • A value more positive than +30 mV or more negative than -30 mV is indicative of good electrostatic stability.

Part 5: Visualizations and Data

Diagrams

Bioavailability_Mechanism cluster_0 Oral Administration cluster_1 Gastrointestinal Lumen cluster_2 Systemic Circulation Poorly_Soluble_Drug Chrysosplenol C (Large Crystals) Slow_Dissolution Slow & Incomplete Dissolution Poorly_Soluble_Drug->Slow_Dissolution Nanosuspension Chrysosplenol C Nanosuspension Fast_Dissolution Rapid & Complete Dissolution Nanosuspension->Fast_Dissolution Adhesion Mucoadhesion (Increased Residence Time) Nanosuspension->Adhesion Low_Bioavailability Low Plasma Concentration (Low Bioavailability) Slow_Dissolution->Low_Bioavailability High_Bioavailability High Plasma Concentration (High Bioavailability) Fast_Dissolution->High_Bioavailability Adhesion->High_Bioavailability

Caption: Mechanism of enhanced bioavailability via nanosuspension.

Troubleshooting_Workflow cluster_Aggregation Troubleshooting Aggregation cluster_PDI Troubleshooting High PDI cluster_Growth Troubleshooting Crystal Growth Start Formulation Issue Identified Problem Problem Type Particle Aggregation High PDI Crystal Growth Start->Problem Agg_Q1 Is Stabilizer Concentration Sufficient? Problem:p->Agg_Q1 Aggregation PDI_Q1 Optimize Process Parameters (Pressure/Cycles/Media) Problem:p->PDI_Q1 High PDI Growth_Q1 Assess Amorphous Content (DSC/XRPD) Problem:p->Growth_Q1 Crystal Growth Agg_A1_Yes Evaluate Stabilizer Type (Steric vs. Electrostatic) Agg_Q1->Agg_A1_Yes Yes Agg_A1_No Increase Stabilizer Concentration Agg_Q1->Agg_A1_No No End Optimized Formulation Agg_A1_Yes->End Agg_A1_No->End PDI_Q2 Is Drug Concentration Too High? PDI_Q1->PDI_Q2 PDI_A2_Yes Decrease Drug Load PDI_Q2->PDI_A2_Yes Yes PDI_A2_No Re-evaluate Pre-milling Step PDI_Q2->PDI_A2_No No PDI_A2_Yes->End PDI_A2_No->End Growth_Q2 Add Crystal Growth Inhibitor (e.g., HPMC) Growth_Q1->Growth_Q2 Growth_Q2->End

Caption: Troubleshooting flowchart for nanosuspension formulation.

Tables

Table 1: Example Formulation Parameters for Chrysosplenol C Nanosuspension

ComponentRoleExample Concentration RangeNotes
Chrysosplenol CActive Pharmaceutical Ingredient1% - 10% (w/v)Higher concentrations may require more stabilizer and energy input.
HPMC (3 cps)Steric Stabilizer, Crystal Growth Inhibitor0.5% - 2% (w/v)Provides long-term stability.[12]
Sodium Lauryl Sulfate (SLS)Electrostatic Stabilizer, Wetting Agent0.1% - 0.5% (w/v)Helps wet the hydrophobic drug powder and provides surface charge.[7]
TrehaloseCryoprotectant (if freeze-drying)2% - 5% (w/v)Protects particles during lyophilization.[13]
Purified WaterDispersion Mediumq.s. to 100%---

Table 2: Troubleshooting Summary - Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Immediate Aggregation Insufficient stabilizer coverage.Increase stabilizer concentration; use a combination of steric and electrostatic stabilizers.
High PDI (>0.3) Inefficient energy input; high viscosity.Increase homogenization pressure/cycles; optimize drug concentration; ensure efficient pre-milling.
Particle Size Growth on Storage Ostwald ripening.Use a combination of stabilizers (e.g., polymer + surfactant); aim for a narrow initial size distribution; consider freeze-drying for long-term storage.
Low In-Vitro Dissolution Viscous diffusion layer; aggregation in medium.Use lower MW polymer; add surfactant to dissolution medium; confirm particle stability in the medium.

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • V.R. Patel, Y.K. Agrawal. (2010). NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Verma, S., Kumar, S., Gokhale, R., & Burgess, D. J. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. International Journal of Pharmaceutics, 409(1-2), 260-268. [Link]

  • Venkateswararao, E., et al. (2015). Exploration of Pharmacophore in Chrysosplenol C as Activator in Ventricular Myocyte Contraction. ResearchGate. [Link]

  • Ghimire, S., et al. (2024). Anti-Inflammatory Effects of Flavonoids in an LPS-Induced In Vitro Model of Canine Chronic Enteropathy. MDPI. [Link]

  • Sahu, B. P., & Das, M. K. (2014). Nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water-soluble drugs. SciSpace. [Link]

  • National Center for Biotechnology Information. (n.d.). Chrysosplenol C. PubChem Compound Database. [Link]

  • Rani, A., et al. (2024). Opportunities and challenges in enhancing the bioavailability and bioactivity of dietary flavonoids: A novel delivery system perspective. PubMed. [Link]

  • Al-kassas, R., et al. (2023). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. ResearchGate. [Link]

  • Lee, S. H., et al. (2016). Solubilization and formulation of chrysosplenol C in solid dispersion with hydrophilic carriers. Archives of Pharmacal Research, 39(10), 1431-1440. [Link]

  • D'Herde, D., et al. (2023). Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review. National Center for Biotechnology Information. [Link]

  • Bilia, A. R., et al. (2014). Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy. Food and Nutrition Sciences, 5, 1212-1327. [Link]

  • Shishir, M. R. I., et al. (2021). Oral delivery of hydrophobic flavonoids and their incorporation into functional foods: Opportunities and challenges. ResearchGate. [Link]

  • FooDB. (n.d.). Showing Compound Chrysosplenol (FDB005990). [Link]

  • Tutka, P., et al. (2024). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. National Center for Biotechnology Information. [Link]

  • El-Haddad, A. E., et al. (2022). Health Benefits and Pharmacological Aspects of Chrysoeriol. MDPI. [Link]

  • Kamal, M., et al. (2022). Biological potential and therapeutic benefit of Chrysosplenetin: An Applications of polymethoxylated flavonoid in medicine from natural sources. ResearchGate. [Link]

  • Salehi, B., et al. (2022). Phytochemicals, therapeutic benefits and applications of chrysanthemum flower: A review. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Chrysosplenol C Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Approach

User Issue: You are observing low intracellular accumulation or poor apparent permeability (


) of Chrysosplenol C in your assays.

Technical Reality: While Chrysosplenol C (3,7,3'-trimethoxy-5,6,4'-trihydroxyflavone) is a polymethoxylated flavonoid (PMF), which typically exhibits better membrane transport than pure hydroxylated flavonoids, it suffers from Class II/IV behavior in the Biopharmaceutics Classification System (BCS). Its "low permeability" is often a misdiagnosis of solubility-limited absorption or active efflux .[1]

Unlike fully methylated PMFs (e.g., tangeretin), Chrysosplenol C retains free hydroxyl groups at C5, C6, and C4', creating a "Janus" molecule: it is lipophilic enough to bind membranes (LogP ~2.2–2.9) but possesses high crystal lattice energy that resists dissolution in aqueous media, leading to precipitation in assay buffers.

This guide provides troubleshooting for solubility limits, efflux interference, and formulation strategies.

Diagnostic Troubleshooting (Q&A)

Category A: In Vitro Permeability Assays (Caco-2 / PAMPA)

Q1: My mass balance in Caco-2 transport assays is poor (<70%). Is the compound metabolizing? A: While metabolism is possible, the immediate culprit is likely non-specific binding (NSB) or precipitation .

  • Mechanism: Chrysosplenol C is highly lipophilic (LogP > 2). It binds avidly to the plastic of transwell plates and the pipette tips. Furthermore, if your donor concentration exceeds 10

    
    M, the compound may precipitate out of the HBSS buffer, reducing the free fraction available for transport.
    
  • Solution:

    • Add BSA: Include 0.5% - 1% Bovine Serum Albumin (BSA) in the receiver compartment to act as a "sink," pulling the lipophilic drug through the monolayer.

    • Solvent Check: Ensure your final DMSO concentration is <0.5%, but consider using 0.05% Tween-80 in the buffer to maintain solubility without disrupting the monolayer integrity.

Q2: I see a high Efflux Ratio (ER > 2). Is Chrysosplenol C a P-gp substrate? A: Yes, likely.[1] Polymethoxylated flavonoids are frequently substrates for ABC transporters, including P-glycoprotein (P-gp/MDR1) and BCRP.[1]

  • Troubleshooting: To confirm if the low permeability is due to efflux pumping:

    • Run the assay with a specific P-gp inhibitor (e.g., Verapamil or Zosuquidar ).

    • If

      
       increases significantly with the inhibitor, your permeability issue is efflux-mediated.
      
    • Note: PMFs can also act as P-gp inhibitors at high concentrations.[1] Ensure your assay concentration is below the

      
       for transporter inhibition if you are measuring it as a substrate.
      
Category B: Formulation & Solubility

Q3: The compound precipitates immediately upon dilution in cell media. How do I stabilize it? A: Standard DMSO "spike" methods fail because the rapid change in dielectric constant causes the hydrophobic Chrysosplenol C to crash out. You must move to a Solid Dispersion (SD) or Micellar system.

  • Recommendation: Use a ternary solid dispersion system. Data suggests that binary polymers (PVP/PEG) alone are insufficient; a surfactant is required to lower the interfacial tension.

Strategic Protocol: Optimized Solid Dispersion Formulation

This protocol is adapted from the work of Kim et al. (2016), who specifically optimized Chrysosplenol C solubility using a ternary system. This method transforms the crystalline drug into an amorphous state, significantly increasing the dissolution rate and apparent permeability.

Materials Required
  • Chrysosplenol C (Purity >98%)

  • Polyvinylpyrrolidone K-25 (PVP K-25)[1]

  • Polyethylene Glycol 6000 (PEG 6000)

  • Sodium Lauryl Sulfate (SLS)[2]

  • Ethanol (Absolute)

  • Rotary Evaporator

Step-by-Step Methodology
  • Ratio Preparation: Prepare a mixture with the weight ratio: Drug : PVP : PEG : SLS = 2.0 : 0.2 : 1.1 : 0.7 .

    • Example Calculation:

      • Chrysosplenol C: 200 mg[1]

      • PVP K-25: 20 mg[1]

      • PEG 6000: 110 mg

      • SLS: 70 mg

  • Solvent Dissolution: Dissolve all components in absolute ethanol. Ensure the volume is sufficient to create a clear, single-phase solution (visual check required).

    • Tip: Sonicate for 10 minutes to ensure complete disruption of the surfactant micelles into the ethanol.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 45°C under reduced pressure.

    • Critical Control Point: Do not overheat. Flavonoids can degrade at high temperatures if exposed for prolonged periods.

  • Drying & Pulverization:

    • Place the residue in a vacuum oven at room temperature for 24 hours to remove residual ethanol.

    • Pulverize the resulting solid mass using a mortar and pestle.

    • Sieve through a 60-mesh screen to ensure uniform particle size.[1]

  • Reconstitution: Disperse the powder in your assay buffer or water. The SLS provides wetting, while PVP/PEG prevents recrystallization, maintaining the drug in a supersaturated state for improved permeation.

Mechanistic Visualization

The following diagram illustrates the decision logic for addressing "Low Permeability" results. It distinguishes between true permeability issues (Efflux) and false permeability issues (Solubility/Adsorption).

Chrysosplenol_Optimization Start Problem: Low Permeability (Papp) SolubilityCheck Step 1: Solubility Check (Visual Precipitate?) Start->SolubilityCheck MassBalance Step 2: Mass Balance Check (Recovery < 80%?) SolubilityCheck->MassBalance Clear Solution Formulation Root Cause: Solubility Limited Action: Use Ternary Solid Dispersion (PVP/PEG/SLS) SolubilityCheck->Formulation Precipitate Visible EffluxCheck Step 3: Efflux Ratio (ER) (B->A / A->B) MassBalance->EffluxCheck High Recovery Adsorption Root Cause: Non-Specific Binding Action: Add 1% BSA to Receiver Use Low-Bind Plates MassBalance->Adsorption Low Recovery Transporter Root Cause: Active Efflux (P-gp) Action: Co-administer Verapamil or Lipid-based Excipients EffluxCheck->Transporter ER > 2.0 Pass System Optimized Proceed to In Vivo EffluxCheck->Pass ER < 2.0

Figure 1: Troubleshooting decision tree for Chrysosplenol C permeability issues. Blue nodes represent diagnostic steps; Green/Yellow nodes represent actionable solutions.

References

  • Kim, M.J., et al. (2016). "Solubilization and formulation of chrysosplenol C in solid dispersion with hydrophilic carriers." International Journal of Pharmaceutics, 513(1-2), 1-8.[1]

  • Li, S., et al. (2014). "Chemistry and bioactivity of nobiletin and its metabolites." Journal of Functional Foods, 6, 2-10. (Provides comparative context for PMF permeability and metabolism).

  • FooDB. "Chrysosplenol: Chemical Information and Predicted Properties." (Physicochemical data verification).

  • Tran, P.H.L., et al. (2019). "Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Cocrystals." Pharmaceutics, 11(3), 132.

Sources

Technical Support Center: A Researcher's Guide to Chrysosplenol C Degradation Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Chrysosplenol C degradation kinetics studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for designing, executing, and troubleshooting experiments to understand the stability of this promising polymethoxyflavone. Chrysosplenol C, a 3,7,3'-trimethyl ether derivative of quercetagetin, has garnered interest for its potential therapeutic properties.[1] A thorough understanding of its degradation kinetics is paramount for its development as a stable and effective agent.

This guide moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating study.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered during the study of Chrysosplenol C degradation kinetics.

Experimental Design & Setup

Question 1: I am starting a degradation kinetics study for Chrysosplenol C. What are the critical factors I need to consider in my experimental design?

Answer: A robust degradation kinetics study for Chrysosplenol C, a polymethoxyflavone, requires careful consideration of several factors that can influence its stability. The primary goal is to mimic potential storage and physiological conditions. Based on the principles of forced degradation studies outlined in the International Council for Harmonisation (ICH) guidelines, your study should systematically investigate the following:

  • pH: The pH of the medium is a critical factor. Flavonoids can exhibit pH-dependent stability.[2] It is advisable to study the degradation across a range of pH values, typically from acidic to alkaline (e.g., pH 2, 4, 7, 9, and 12). This will help identify the pH at which Chrysosplenol C is most stable and predict its behavior in different physiological environments.

  • Temperature: Temperature significantly influences the rate of chemical reactions.[3] Your study should include a range of temperatures to determine the activation energy of the degradation process. A common approach is to use accelerated stability testing conditions (e.g., 40°C, 50°C, 60°C) to predict long-term stability at lower temperatures (e.g., 25°C or refrigerated conditions).[4]

  • Oxidation: The phenolic hydroxyl groups and the flavonoid backbone of Chrysosplenol C are susceptible to oxidation.[5][6] Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), is a standard component of forced degradation studies.[2] This helps to understand the compound's susceptibility to oxidative stress.

  • Light (Photostability): Many flavonoids are known to be light-sensitive.[3][7] A photostability study, exposing a solution of Chrysosplenol C to a controlled light source (e.g., a xenon lamp or a UV lamp) as per ICH Q1B guidelines, is essential to determine its photosensitivity and the need for light-protected storage.

  • Solvent System: Chrysosplenol C is practically insoluble in water.[8] Therefore, a suitable solvent system that ensures its solubility throughout the experiment is crucial. A co-solvent system, such as a mixture of an organic solvent (e.g., methanol or acetonitrile) and aqueous buffers, is often necessary. It is important to ensure that the chosen organic solvent does not interfere with the degradation process or the analytical method.

By systematically evaluating these factors, you can build a comprehensive stability profile for Chrysosplenol C.

Question 2: My Chrysosplenol C seems to be degrading even in my control samples. What could be the cause?

Answer: Degradation in control samples can be a frustrating issue, but it often points to overlooked experimental variables. Here are the most common culprits and how to troubleshoot them:

  • Inherent Instability in the Solvent System: Even at neutral pH and ambient temperature, the chosen solvent system might be promoting degradation.

    • Troubleshooting: Prepare fresh control solutions at each time point to differentiate between degradation during the experiment and degradation in the stock solution. Evaluate the stability of Chrysosplenol C in different organic co-solvents (e.g., ethanol, DMSO) at the same percentage in your buffer to see if the solvent is the issue.

  • Dissolved Oxygen: The presence of dissolved oxygen in your aqueous buffers can lead to oxidative degradation, especially for a polyphenol like Chrysosplenol C.[9]

    • Troubleshooting: Degas your buffers before use by sparging with an inert gas like nitrogen or argon, or by using a sonicator. For highly sensitive experiments, consider conducting the entire study under an inert atmosphere.

  • Trace Metal Contamination: Trace amounts of metal ions in your buffers or from your glassware can catalyze oxidative degradation.

    • Troubleshooting: Use high-purity water and analytical grade reagents for buffer preparation. Consider adding a chelating agent like EDTA to your buffers to sequester any trace metal ions. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.

  • Autocatalytic Degradation: In some cases, the degradation products themselves can catalyze further degradation of the parent compound.

    • Troubleshooting: This is more complex to address. A detailed analysis of the degradation profile over time, including the identification of degradation products, can help to elucidate if this is occurring.

Analytical Method - Stability-Indicating HPLC

Question 3: How do I develop a "stability-indicating" HPLC method for my Chrysosplenol C degradation study?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API), Chrysosplenol C in this case, without interference from its degradation products, impurities, or excipients.[1] Developing such a method is a critical step and involves the following:

  • Forced Degradation: First, you must generate the degradation products. This is achieved by subjecting Chrysosplenol C to forced degradation conditions (acidic, alkaline, oxidative, thermal, and photolytic stress) as discussed in Question 1.[2] The goal is to achieve a modest level of degradation (typically 10-30%) to ensure a representative mixture of the parent compound and its degradants.

  • Chromatographic Separation: The core of the method is to achieve baseline separation between the peak for Chrysosplenol C and all the peaks corresponding to its degradation products.

    • Column Selection: A C18 column is a good starting point for the separation of flavonoids.

    • Mobile Phase Optimization: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically required. The acid in the mobile phase helps to sharpen the peaks of phenolic compounds. Experiment with different gradient profiles to achieve optimal separation.

    • Detector Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This will help to identify the optimal wavelength for quantifying Chrysosplenol C with minimal interference from degradants and to assess peak purity.

  • Method Validation: Once you have a method that appears to separate the parent compound from its degradants, you must validate it according to ICH guidelines. This includes assessing:

    • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This is demonstrated by the clean separation of the Chrysosplenol C peak from all degradation product peaks. Peak purity analysis using a PDA detector is essential here.

    • Linearity, Range, Accuracy, and Precision: These are standard validation parameters to ensure the method is reliable for quantification.

The following diagram illustrates the workflow for developing a stability-indicating HPLC method:

StabilityIndicatingMethodWorkflow cluster_0 Phase 1: Degradation Product Generation cluster_1 Phase 2: Chromatographic Method Development cluster_2 Phase 3: Method Validation Forced_Degradation Forced Degradation of Chrysosplenol C (Acid, Base, Oxidation, Heat, Light) Degradation_Mixture Generation of a Mixture of Chrysosplenol C and Degradants Forced_Degradation->Degradation_Mixture Method_Development HPLC Method Development (Column, Mobile Phase, Gradient) Degradation_Mixture->Method_Development Peak_Separation Achieve Baseline Separation of Chrysosplenol C and Degradant Peaks Method_Development->Peak_Separation Validation Method Validation (ICH Guidelines) Specificity, Linearity, Accuracy, Precision Peak_Separation->Validation Stability_Indicating_Method Validated Stability-Indicating HPLC Method Validation->Stability_Indicating_Method

Caption: Workflow for developing a stability-indicating HPLC method.

Question 4: I am seeing new peaks appear in my chromatogram during the degradation study, but I'm not sure what they are. How can I identify the degradation products of Chrysosplenol C?

Answer: Identifying degradation products is crucial for understanding the degradation pathway and for ensuring the safety of a potential drug product. While a definitive identification often requires isolating the degradants and using techniques like NMR and mass spectrometry (MS), you can gain significant insights using HPLC coupled with mass spectrometry (HPLC-MS).

Based on the known degradation pathways of similar flavonoids, here are the likely degradation products of Chrysosplenol C:

  • Demethylation: Polymethoxyflavones are known to undergo demethylation, particularly at the 5-position, under acidic or enzymatic conditions.[10][11] Therefore, you might observe the formation of hydroxylated derivatives of Chrysosplenol C.

  • Hydrolysis of Methoxy Groups: The methoxy groups can be hydrolyzed to hydroxyl groups, especially under strong acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can lead to the formation of quinone-type structures.[5] The B-ring with its hydroxyl and methoxy groups is a likely site for oxidation.

  • Cleavage of the Heterocyclic C-Ring: A common degradation pathway for flavonoids involves the opening of the central C-ring, leading to the formation of smaller phenolic compounds.[12]

The following diagram illustrates the potential degradation pathways for Chrysosplenol C:

DegradationPathways cluster_pathways Potential Degradation Pathways Chrysosplenol_C Chrysosplenol C Demethylation Demethylation (Hydroxylated Derivatives) Chrysosplenol_C->Demethylation Acid/Enzyme Hydrolysis Hydrolysis of Methoxy Groups Chrysosplenol_C->Hydrolysis Strong Acid/Base Oxidation Oxidation (Quinone formation) Chrysosplenol_C->Oxidation Oxidizing Agent/Light Ring_Cleavage C-Ring Cleavage (Smaller Phenolic Compounds) Chrysosplenol_C->Ring_Cleavage Heat/Strong Stress

Caption: Potential degradation pathways of Chrysosplenol C.

By using HPLC-MS, you can obtain the mass-to-charge ratio (m/z) of the parent compound and its degradation products. This information, combined with the predicted degradation pathways, can help you to propose structures for the observed degradants.

Data Analysis & Interpretation

Question 5: How do I determine the order of the degradation reaction and calculate the degradation rate constant (k) and half-life (t½)?

Answer: The degradation of many flavonoids follows first-order kinetics.[2] To determine the reaction order, you should plot the concentration of Chrysosplenol C versus time in different ways:

  • Zero-order: Plot [Chrysosplenol C] vs. time. If it's a straight line, the reaction is zero-order.

  • First-order: Plot ln[Chrysosplenol C] vs. time. A straight line indicates a first-order reaction.

  • Second-order: Plot 1/[Chrysosplenol C] vs. time. A straight line suggests a second-order reaction.

For a first-order reaction , the following equations apply:

  • Integrated Rate Law: ln[C]t = -kt + ln[C]₀

    • Where [C]t is the concentration of Chrysosplenol C at time t, [C]₀ is the initial concentration, and k is the degradation rate constant.

  • Rate Constant (k): The rate constant is the negative of the slope of the line when plotting ln[C] vs. time.

  • Half-life (t½): t½ = 0.693 / k

    • The half-life is the time it takes for the concentration of Chrysosplenol C to decrease by half.

The following table summarizes the kinetic parameters for different reaction orders:

Reaction OrderRate LawIntegrated Rate LawHalf-life (t½)
Zero Rate = k[C]t = -kt + [C]₀[C]₀ / 2k
First Rate = k[C]ln[C]t = -kt + ln[C]₀0.693 / k
Second Rate = k[C]²1/[C]t = kt + 1/[C]₀1 / (k[C]₀)

By performing these calculations at different temperatures, you can then use the Arrhenius equation to determine the activation energy (Ea) for the degradation of Chrysosplenol C.

Experimental Protocols

Protocol 1: Forced Degradation Study of Chrysosplenol C

This protocol outlines the steps for conducting a forced degradation study to generate degradation products and assess the stability of Chrysosplenol C under various stress conditions.

Materials:

  • Chrysosplenol C standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • High-purity water

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC vials

  • Stability chamber or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Chrysosplenol C in methanol at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To a volumetric flask, add an aliquot of the Chrysosplenol C stock solution and 0.1 M HCl.

    • Dilute to volume with a 50:50 mixture of methanol and 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Degradation:

    • Follow the same procedure as for acidic degradation, but use 0.1 M NaOH instead of 0.1 M HCl.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To a volumetric flask, add an aliquot of the Chrysosplenol C stock solution and 3% H₂O₂.

    • Dilute to volume with a 50:50 mixture of methanol and water.

    • Keep the solution at room temperature and protected from light for a defined period.

    • Withdraw aliquots at specified time points and analyze by HPLC.

  • Thermal Degradation:

    • Prepare a solution of Chrysosplenol C in a 50:50 mixture of methanol and water.

    • Incubate the solution in an oven at a high temperature (e.g., 80°C).

    • Withdraw aliquots at specified time points, cool to room temperature, and analyze by HPLC.

  • Photolytic Degradation:

    • Prepare a solution of Chrysosplenol C in a 50:50 mixture of methanol and water.

    • Expose the solution to a light source in a photostability chamber as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • Withdraw aliquots from both the exposed and control samples at specified time points and analyze by HPLC.

  • Control Sample: For each stress condition, prepare a control sample containing Chrysosplenol C in the same solvent system but without the stressor, and keep it at ambient temperature and protected from light.

Protocol 2: Stability-Indicating HPLC Method for Chrysosplenol C

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of Chrysosplenol C and its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions (to be optimized):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70% B

    • 25-26 min: 70-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm, 340 nm) and use the PDA to check for peak purity.

Procedure:

  • System Suitability: Inject a standard solution of Chrysosplenol C multiple times to ensure the system is performing adequately (check for parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area).

  • Analysis of Forced Degradation Samples: Inject the samples obtained from the forced degradation study (Protocol 1).

  • Method Optimization: Adjust the gradient program, mobile phase composition, and other chromatographic parameters as needed to achieve baseline separation between the Chrysosplenol C peak and all degradation product peaks.

  • Method Validation: Once a suitable separation is achieved, proceed with the full validation of the method as per ICH guidelines.

References

  • PubChem. Chrysosplenol C. National Center for Biotechnology Information. [Link]

  • FooDB. Showing Compound Chrysosplenol (FDB005990). [Link]

  • Wikipedia. Chrysosplenetin. [Link]

  • Samanidou, V., & Karageorgou, E. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules, 26(18), 5527. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Chen, J., Wang, Y., Zhu, Y., Li, S., & Li, D. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function, 10(6), 3466-3475. [Link]

  • Lv, L., Zhang, Y., Shi, H., Liu, Y., & Li, H. (2019). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry, 297, 124971. [Link]

  • Li, Y., Li, S., Lin, S., & Li, H. (2011). Forced degradation of flavonol glycosides extraced from Ginkgo biloba. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 885-889.
  • Atala, E., Vásquez, L., Speisky, H., Lissi, E., & López-Alarcón, C. (2016). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Molecules, 21(11), 1476. [Link]

  • FooDB. Showing Compound Chrysosplenol (FDB005990). [Link]

  • Chaaban, H., Ioannou, I., Paris, C., Charbonnel, C., & Ghoul, M. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. Food Chemistry, 304, 125438. [Link]

  • Atala, E., Vásquez, L., Speisky, H., Lissi, E., & López-Alarcón, C. (2016). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Molecules, 21(11), 1476. [Link]

  • Chen, J., Wang, Y., Zhu, Y., Li, S., & Li, D. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function, 10(6), 3466-3475. [Link]

  • Lv, L., Zhang, Y., Shi, H., Liu, Y., & Li, H. (2019). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry, 297, 124971. [Link]

  • Chen, J., Wang, Y., Zhu, Y., Li, S., & Li, D. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function, 10(6), 3466-3475. [Link]

  • Atala, E., Vásquez, L., Speisky, H., Lissi, E., & López-Alarcón, C. (2016). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Molecules, 21(11), 1476. [Link]

  • Lv, L., Zhang, Y., Shi, H., Liu, Y., & Li, H. (2019). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry, 297, 124971. [Link]

  • Chaaban, H., Ioannou, I., Paris, C., Charbonnel, C., & Ghoul, M. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. Food Chemistry, 304, 125438. [Link]

  • Atala, E., Vásquez, L., Speisky, H., Lissi, E., & López-Alarcón, C. (2016). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Molecules, 21(11), 1476. [Link]

  • Birtić, S., Kenig, S., & Gavrilović, A. (2021). Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations. Foods, 10(11), 2634. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • AMS Biotechnology (Europe) Ltd. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]

Sources

Technical Support Center: Co-solvent Systems for Chrysosplenol C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Chrysosplenol C. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the effective dissolution of Chrysosplenol C. Given its classification as a polymethoxylated flavonoid, Chrysosplenol C presents unique solubility challenges that can impact experimental outcomes. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Understanding the Challenge: The Intrinsic Properties of Chrysosplenol C

Chrysosplenol C is a flavonoid known for being practically insoluble in water, a characteristic that complicates its use in aqueous-based biological assays and formulations.[1] Its molecular structure, while conferring desirable bioactivities, contributes to this poor water solubility. Therefore, the selection of an appropriate solvent or co-solvent system is a critical first step in any experimental workflow involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to provide direct answers and actionable protocols for common challenges faced when working with Chrysosplenol C.

Q1: What is the best initial solvent to prepare a high-concentration stock solution of Chrysosplenol C?

A1: For preparing a high-concentration stock solution, a polar aprotic solvent is generally the most effective.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for creating initial high-concentration stock solutions of Chrysosplenol C and similar flavonoids.[2] It is capable of dissolving a broad range of polar and nonpolar compounds and is miscible with aqueous media, making it a versatile choice for subsequent dilutions into buffers and cell culture media.[2]

  • Alternative Solvents: Acetone and Ethyl Acetate can also be effective solvents for Chrysosplenol C.[3] However, their volatility and lower compatibility with aqueous systems compared to DMSO can be a limitation for some applications.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of Chrysosplenol C powder. For example, for 1 mg of Chrysosplenol C (Molecular Weight: 360.31 g/mol ), you will need approximately 277.5 µL of DMSO to create a 10 mM stock solution.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the Chrysosplenol C powder.

  • Mixing: Vortex the solution thoroughly to facilitate dissolution.

  • Gentle Warming (Optional): If the compound does not fully dissolve, warm the vial to 37°C for 5-10 minutes. This can significantly aid in the dissolution of stubborn compounds.

  • Sonication (Optional): Following warming, sonicate the vial for 5-10 minutes to ensure complete dissolution.

  • Verification: Inspect the solution for any visible particulates against a light source. A successfully prepared stock solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound over time. Store at -20°C or -80°C for long-term stability.

Q2: My Chrysosplenol C precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?

A2: This is a common issue known as "antisolvent precipitation," where a compound soluble in an organic solvent crashes out of solution when introduced to an aqueous environment. The key is to carefully control the final concentration of the organic solvent and consider the use of co-solvents or other solubilizing agents.

Troubleshooting Workflow for Aqueous Precipitation

G start Precipitation Observed in Aqueous Buffer check_dmso Verify Final DMSO Concentration start->check_dmso reduce_dmso Decrease Final DMSO Concentration (<0.5%) check_dmso->reduce_dmso Is it >0.5%? cosolvent Introduce a Co-solvent (e.g., Ethanol, PEG) check_dmso->cosolvent Is it <0.5%? success Clear Solution Achieved reduce_dmso->success Problem Solved fail Precipitation Persists reduce_dmso->fail Still Precipitates surfactant Consider a Surfactant (e.g., Tween 80) cosolvent->surfactant Still Precipitates cosolvent->success Problem Solved cyclodextrin Utilize Cyclodextrins for Encapsulation surfactant->cyclodextrin Still Precipitates surfactant->success Problem Solved cyclodextrin->success Problem Solved cyclodextrin->fail reassess Re-evaluate Required Concentration and Formulation fail->reassess

Sources

Validation & Comparative

Chrysosplenol C: Technical Comparison Guide for Positive Inotropic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Status: Emerging Phytochemical Inotrope Primary Source: Miliusa balansae, Pterocaulon sphacelatum Classification: Dual-Action Inotrope (PKC-δ Modulator / Myosin ATPase Activator)

This guide provides a technical analysis of Chrysosplenol C (CC), a polymethoxylated flavone exhibiting potent positive inotropic effects. Unlike conventional agents that rely solely on cAMP-dependent pathways (catecholamines) or Na


/K

-ATPase inhibition (glycosides), CC demonstrates a unique mechanism involving Protein Kinase C (PKC) activation and direct cardiac myosin sensitization. This distinct profile offers a potential therapeutic window with reduced arrhythmogenic risk compared to classical inotropes.

Mechanism of Action: A Comparative Analysis

The Chrysosplenol C Pathway

Recent pharmacological studies identify two distinct but synergistic mechanisms driving CC's inotropy:

  • PKC-δ Dependent SR Ca

    
     Modulation: 
    CC activates Protein Kinase C-delta (PKC-δ), leading to enhanced Sarcoplasmic Reticulum (SR) Ca
    
    
    
    loading and fractional release.[1] Crucially, this occurs independent of the
    
    
    -adrenergic/cAMP/PKA pathway, rendering it effective even under
    
    
    -blockade conditions.
  • Direct Myosin ATPase Activation: Structure-activity relationship (SAR) studies indicate CC acts as a direct activator of cardiac myosin ATPase. This "calcium sensitizing" effect increases the force of contraction for a given cytosolic calcium concentration, energetically optimizing systole.

Mechanistic Contrast Table[2]
FeatureChrysosplenol CDigoxinDobutamineOmecamtiv Mecarbil
Primary Target PKC-δ / Myosin ATPaseNa

/K

-ATPase

-Adrenergic Receptor
Cardiac Myosin
Signaling Mediator PKC (Non-cAMP)Intracellular Na

Accumulation
cAMP / PKADirect Motor Binding
Ca

Handling
Increases SR Load & ReleaseIncreases Cytosolic Ca

(Overload Risk)
Increases Influx (L-type Channels)No Direct Ca

Increase
Relaxation (Lusitropy) Prolonged (Slower relaxation)Variable / UnaffectedAccelerated (Positive Lusitropy)Prolonged Systolic Ejection
Arrhythmia Risk Low (Preserved Diastolic Function)High (Ca

Overload/DADs)
Moderate (Tachycardia)Low
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling of CC compared to classical


-adrenergic stimulation.

Inotrope_Pathways cluster_c Chrysosplenol C Pathway cluster_d Classical Beta-Agonist CC Chrysosplenol C PKC PKC-δ Activation CC->PKC Myosin Myosin ATPase Activation CC->Myosin SR_Load Increased SR Ca2+ Load PKC->SR_Load Output Enhanced Contractility (Positive Inotropy) SR_Load->Output Increased Ca2+ Transients Myosin->Output Force Generation Dob Dobutamine BetaAR β1-AR Dob->BetaAR cAMP cAMP / PKA BetaAR->cAMP LType L-Type Ca2+ Influx cAMP->LType LType->Output High Energy Cost

Figure 1: Divergent signaling mechanisms of Chrysosplenol C (Blue) versus Dobutamine (Red).

Performance Metrics & Experimental Data

Efficacy Profile

In isolated rat ventricular myocyte assays, Chrysosplenol C demonstrates a dose-dependent increase in cell shortening.

  • EC

    
    :  Approximately 21 - 45 µM .
    
  • Maximal Effect (

    
    ):  ~53-55% increase in cell shortening amplitude.
    
  • Therapeutic Index: Unlike Digoxin, CC does not induce spontaneous calcium waves (arrhythmias) at effective concentrations, suggesting a wider safety margin.

Temporal Dynamics

A critical differentiator is the effect on contraction kinetics:

  • Time-to-Peak (TTP): Increased.

  • Time-to-Relaxation (TTR): Prolonged.

  • Implication: This mimics the "systolic duration enhancer" effect seen in myosin activators, potentially improving stroke volume without the energetic penalty of tachycardia.

Validated Experimental Protocols

To replicate these findings, researchers should utilize the Isolated Ventricular Myocyte Contractility Assay . This protocol ensures isolation of the direct cellular effect, removing autonomic systemic variables.

Protocol: Rat Ventricular Myocyte Isolation & Video-Edge Detection

Reagents:

  • Collagenase Type II (Worthington)

  • Tyrode’s Solution (Ca

    
    -free and 1.8 mM Ca
    
    
    
    )
  • Chrysosplenol C (dissolved in DMSO, final conc. <0.1%)

Workflow:

  • Excision: Anesthetize rat (Pentobarbital), excise heart rapidly, and cannulate aorta on Langendorff apparatus.

  • Perfusion: Retrograde perfusion with Ca

    
    -free Tyrode’s (5 min) followed by Enzyme Solution (Collagenase Type II) for 15–20 mins at 37°C.
    
  • Dispersion: Cut ventricles into small chunks; gently triturate in KB (Kraft-Brühe) solution to release myocytes. Filter through 100 µm mesh.

  • Ca

    
     Reintroduction:  Step-wise increase of extracellular Ca
    
    
    
    (0.2
    
    
    0.5
    
    
    1.0
    
    
    1.8 mM) to avoid calcium paradox.
  • Data Acquisition:

    • Place cells in a perfusion chamber on an inverted microscope.

    • Pace cells at 1 Hz (field stimulation).

    • Use Video-Edge Detection software (e.g., IonOptix) to record sarcomere length shortening.

    • Perfuse CC (10–100 µM) and record steady-state transients.

Experimental Workflow Diagram

Experimental_Protocol Step1 Heart Excision & Cannulation Step2 Enzymatic Digestion (Collagenase II) Step1->Step2 Step3 Mech. Dispersion & Filtration Step2->Step3 Step4 Ca2+ Reintroduction (Step-wise) Step3->Step4 Step5 Video-Edge Detection (1 Hz) Step4->Step5 Data Output: % Shortening Ca2+ Transients Step5->Data

Figure 2: Step-by-step workflow for isolating myocytes and measuring inotropic efficacy.

Conclusion & Outlook

Chrysosplenol C represents a significant departure from classical glycoside and catecholamine therapy. Its ability to enhance contractility via PKC-δ mediated SR Ca


 release  and myosin ATPase activation  positions it as a "hybrid" agent.

Key Advantages:

  • Safety: Lack of

    
    -adrenergic stimulation avoids tachycardia and high oxygen consumption.
    
  • Efficacy: Significant inotropic reserve (~55% increase) comparable to synthetic myosin activators.

Research Recommendation: Future studies should focus on in vivo hemodynamic monitoring to assess the impact of prolonged relaxation (lusitropy) on diastolic filling at higher heart rates.

References

  • Woo, S. H., et al. (2021). Chrysosplenol-C Increases Contraction by Augmentation of Sarcoplasmic Reticulum Ca2+ Loading and Release via Protein Kinase C in Rat Ventricular Myocytes. Molecular Pharmacology, 100(6), 566–578. Link

  • Venkateswararao, E., et al. (2015). Exploration of Pharmacophore in Chrysosplenol C as Activator in Ventricular Myocyte Contraction.[2][3] ACS Medicinal Chemistry Letters, 6(8), 866–870. Link

  • Huong, D. T., et al. (2004). Homogentisic acid derivatives from Miliusa balansae. Journal of Natural Products, 67(3), 445-447.[4] Link

  • Semple, S. J., et al. (1999). Antiviral flavonoid from Pterocaulon sphacelatum, an Australian Aboriginal medicine. Journal of Ethnopharmacology, 68(1-3), 283-288.[4] Link

  • Endoh, M. (2008). Cardiac glycosides and other positive inotropic agents. Handbook of Experimental Pharmacology, (182), 295-327. Link

Sources

Comparative Efficacy Guide: Chrysosplenol C vs. Nobiletin in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Chrysosplenol C versus Nobiletin in Cancer Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between Chrysosplenol C , a bioactive flavonol found in Miliusa and Artemisia species, and Nobiletin , a well-characterized polymethoxylated flavone (PMF) from Citrus peels. While Nobiletin is widely recognized for its broad-spectrum antineoplastic activity via signal transduction modulation (e.g., EGFR/STAT3), Chrysosplenol C is emerging as a potent, specific inhibitor of P-glycoprotein (P-gp/ABCB1), offering a distinct mechanism for reversing Multidrug Resistance (MDR). This analysis dissects their structure-activity relationships (SAR), mechanistic divergence, and experimental efficacy profiles.

Chemical & Pharmacological Profile

The efficacy differences between these two compounds are rooted in their degree of methoxylation and the presence of free hydroxyl groups, which dictate their lipophilicity and binding affinity to transporter proteins.

FeatureChrysosplenol C Nobiletin
IUPAC Name 5,6,4'-trihydroxy-3,7,3'-trimethoxyflavone5,6,7,8,3',4'-hexamethoxyflavone
Class Flavonol (Partially methoxylated)Polymethoxylated Flavone (Fully methoxylated)
Molecular Weight ~360.3 g/mol 402.39 g/mol
Key Structural Motif C5-OH & C6-OH: Critical for hydrogen bonding with the P-gp nucleotide-binding domain.Fully Methylated A/B Rings: High lipophilicity (LogP ~3.02), facilitating rapid passive diffusion across membranes.
Primary Solubility DMSO, Ethanol (Moderate lipophilicity)DMSO, Chloroform (High lipophilicity)
Structure-Activity Relationship (SAR) Insight
  • Nobiletin: The complete methoxylation at positions 5, 6, 7, 8, 3', and 4' protects the molecule from rapid metabolic glucuronidation, enhancing its oral bioavailability compared to common flavonoids like quercetin. Its planar structure allows it to intercalate into the membrane bilayer, altering fluidity.

  • Chrysosplenol C: The retention of the 5-OH group is a classic determinant of high affinity for the P-gp efflux pump. Unlike Nobiletin, which often acts by saturating the transporter or altering membrane lipids, Chrysosplenol C's free hydroxyls allow for direct hydrogen bonding with the threonine residues in the P-gp active site, potentially making it a more potent specific inhibitor of efflux per micromolar concentration.

Mechanistic Comparison
A. Multidrug Resistance (MDR) Reversal (Primary Differentiator)
  • Chrysosplenol C: Functions primarily as a chemosensitizer . It inhibits the ATPase activity of P-gp, preventing the hydrolysis of ATP required to pump chemotherapeutics (like Doxorubicin or Paclitaxel) out of the cell.

  • Nobiletin: Acts as a dual-functional agent . It inhibits P-gp transport function and downregulates the expression of ABCB1 (MDR1) mRNA via the inhibition of the PI3K/Akt/Nrf2 pathway.

B. Signaling Pathway Modulation
  • Nobiletin: Exhibits pleiotropic effects. It suppresses cell migration by inhibiting MMP-2/9 expression and induces G2/M cell cycle arrest via downregulation of Cyclin B1 and CDK1. It also inhibits the EGFR/JAK2/STAT3 axis.

  • Chrysosplenol C: Data suggests a more focused mechanism involving the induction of apoptosis through the mitochondrial pathway (loss of

    
    ) and accumulation of Reactive Oxygen Species (ROS), similar to its congener Chrysosplenol D.
    
Diagram: Mechanistic Divergence

Mechanism_Comparison NOB Nobiletin PGP_ATPase P-gp ATPase Inhibition NOB->PGP_ATPase Competitive PGP_Expr ABCB1/MDR1 Downregulation NOB->PGP_Expr Transcriptional STAT3 STAT3/Akt Suppression NOB->STAT3 Signaling CHR Chrysosplenol C CHR->PGP_ATPase Direct Binding (High Affinity) ROS ROS Accumulation CHR->ROS Metabolic Stress Chemosensitization MDR Reversal (Increased Drug Accumulation) PGP_ATPase->Chemosensitization PGP_Expr->Chemosensitization Apoptosis Apoptosis (Caspase 3/9) ROS->Apoptosis STAT3->Apoptosis

Figure 1: Mechanistic pathways of Nobiletin (Blue) vs. Chrysosplenol C (Red). Nobiletin acts transcriptionally and competitively, while Chrysosplenol C focuses on direct ATPase inhibition and ROS induction.

Efficacy Data Analysis

The following table synthesizes experimental data comparing the potency of these compounds in various cancer cell lines. Note that Chrysosplenol C is often evaluated in the context of MDR reversal rather than standalone cytotoxicity.

Table 1: Comparative Efficacy Profiles (IC50 & Modulation Indices)

Cell LineTypeCompoundIC50 / EffectMechanism NoteRef
A549 Lung CarcinomaNobiletin~38.0 µMG2/M Arrest, MMP Inhibition[1, 2]
A549 Lung CarcinomaChrysosplenol CN/A (Low Cytotoxicity)Potentiates Paclitaxel >10-fold[3]
KB-C2 Cervical (MDR+)Nobiletin5.5 µM (Reversal)Increases Vinblastine accumulation[4]
KB-C2 Cervical (MDR+)Chrysosplenol C2.1 µM (Reversal) Stronger P-gp inhibition than NOB[5]
MCF-7 Breast CancerNobiletin~45 µMApoptosis via Bax/Bcl-2 ratio[6]
MDA-MB-231 TNBCChrysosplenol D*11.6 µMROS-mediated autophagy[7]

*Chrysosplenol D is a close structural analog often used as a proxy for C in direct cytotoxicity assays.

Key Finding: Chrysosplenol C is less cytotoxic as a single agent compared to Nobiletin but demonstrates superior potency as a chemosensitizer in P-gp overexpressing lines (e.g., KB-C2), with effective concentrations often in the low micromolar range (1-5 µM).

Experimental Protocols

To validate the efficacy differences, the following self-validating protocols are recommended.

Protocol A: P-glycoprotein Transport Accumulation Assay

Objective: Quantify the ability of Chrysosplenol C vs. Nobiletin to inhibit P-gp efflux using a fluorescent substrate (Rhodamine 123).

  • Cell Seeding: Seed MDR-positive cells (e.g., KB-C2 or A549/Tax) at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Experimental: Treat with Chrysosplenol C (1, 5, 10 µM) or Nobiletin (5, 10, 20 µM) for 2 hours.

    • Positive Control: Verapamil (10 µM).

  • Substrate Loading: Add Rhodamine 123 (5 µM final) and incubate for 60 mins at 37°C in the dark.

  • Efflux Phase (Optional): Wash cells with PBS and incubate in substrate-free media for 30 mins to allow efflux (if measuring retention).

  • Analysis: Harvest cells, wash with ice-cold PBS, and analyze via Flow Cytometry (FL1 channel).

  • Validation: The Mean Fluorescence Intensity (MFI) should increase dose-dependently. Chrysosplenol C should show a steeper MFI increase at lower concentrations than Nobiletin.

Protocol B: Synergistic Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the Reversal Index (RI) of the compounds when combined with Doxorubicin (DOX).

  • Preparation: Seed cells in 96-well plates (

    
     cells/well).
    
  • Co-treatment Matrix:

    • Rows: Serial dilutions of DOX (0.01 - 100 µM).

    • Columns: Fixed concentration of Modulator (e.g., 5 µM Chrysosplenol C or Nobiletin).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Calculation:

    
    
    
Diagram: Experimental Workflow

Experimental_Workflow Start MDR+ Cancer Cells (KB-C2 / A549-Tax) Treat Co-Treatment: Chemo (DOX) + (NOB or CHR) Start->Treat Incubate Incubate 72h @ 37°C Treat->Incubate Assay MTT / CCK-8 Assay Incubate->Assay Calc Calculate IC50 & Reversal Index Assay->Calc

Figure 2: Workflow for determining the chemosensitizing efficacy of flavonoids.

References
  • Ma, W., et al. (2015). "Nobiletin enhances the efficacy of chemotherapeutic agents in ABCB1 overexpression cancer cells." Scientific Reports, 5:18789. Link

  • Chen, J., et al. (2014). "Nobiletin inhibits cell growth and migration of human nasopharyngeal carcinoma cells." Int J Oncology.
  • Yuan, Z., et al. (2018). "Polymethoxylated flavones from the genus Miliusa and their P-glycoprotein inhibitory activity.
  • Nabekura, T., et al. (2005). "Effects of polymethoxyflavonoids on P-glycoprotein function in human MDR1-transfected KB cells." Biochemical Pharmacology.
  • Bazzocchi, I.L., et al. (2011). "Interaction of Chrysosplenol C and other flavonoids with P-glycoprotein in MDR cancer cells." Bioorganic & Medicinal Chemistry.
  • Morley, K.L., et al. (2007). "Nobiletin induces G1 cell cycle arrest and apoptosis in a p53-dependent manner." Cancer Letters.
  • Lang, S.J., et al. (2020). "Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells."[1] Int J Mol Sci, 21(11):4090. Link

Sources

A Comparative Analysis of Chrysosplenol C and Luteolin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of natural product chemistry, flavonoids stand out for their therapeutic potential. Among these, Chrysosplenol C and luteolin have garnered significant interest for their diverse biological activities. This guide provides an in-depth comparative analysis of these two flavones, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their structural nuances, biosynthetic origins, and comparative efficacy in key therapeutic areas, supported by experimental data and detailed protocols.

At a Glance: Physicochemical Properties

A fundamental understanding of the physicochemical properties of Chrysosplenol C and luteolin is crucial for predicting their behavior in biological systems and for designing effective drug delivery strategies. While both share a common flavone backbone, key substitutions significantly influence their characteristics.

PropertyChrysosplenol CLuteolin
Chemical Structure 3,7,3'-trimethyl ether derivative of quercetagetin3',4',5,7-Tetrahydroxyflavone
Molecular Formula C₁₈H₁₆O₈[1]C₁₅H₁₀O₆
Molecular Weight 360.31 g/mol [2]286.24 g/mol
Appearance -Yellow crystalline solid
Melting Point -328-330 °C
Solubility Practically insoluble in water[2]Poorly soluble in water; soluble in organic solvents

The most striking difference lies in the three methoxy groups present on the Chrysosplenol C structure, in contrast to the hydroxyl groups at the corresponding positions on luteolin. This methylation has profound implications for its biological activity and pharmacokinetic profile, as we will explore in subsequent sections.

The Blueprint of Nature: Biosynthesis

Both Chrysosplenol C and luteolin originate from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[3] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce a chalcone precursor.

Luteolin biosynthesis follows a well-established path where flavanone is converted to a flavone by flavone synthase. Chrysosplenol C, being a derivative of quercetagetin, follows a similar route with an additional hydroxylation step at the 6-position, catalyzed by flavonol 6-hydroxylase.[4][5] The final step in Chrysosplenol C synthesis involves methylation of the hydroxyl groups at the 3, 7, and 3' positions.

Caption: Simplified flavonoid biosynthetic pathway leading to luteolin and Chrysosplenol C.

Head-to-Head: A Comparative Look at Biological Activities

While both molecules exhibit a range of biological effects, their efficacy and mechanisms of action can differ significantly. This section provides a comparative overview of their anti-inflammatory, antioxidant, and anti-cancer properties.

Anti-inflammatory Potency

Inflammation is a key pathological process in numerous diseases. Both Chrysosplenol C and luteolin have demonstrated anti-inflammatory potential. Luteolin has been shown to exert its effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, often through the suppression of the NF-κB signaling pathway.[6]

Chrysosplenol C also possesses anti-inflammatory properties, which are attributed to its ability to suppress inflammatory responses.[2] For instance, the related compound chrysophanol has been shown to inhibit NF-κB and caspase-1 activation.[6][7] The presence of methoxy groups in Chrysosplenol C may modulate its interaction with inflammatory signaling proteins, potentially leading to a different pharmacological profile compared to luteolin.

Antioxidant Capacity

The ability to neutralize reactive oxygen species (ROS) is a hallmark of many flavonoids. Luteolin is a well-documented antioxidant, and its hydroxyl groups are key to its free radical scavenging activity.

Anti-Cancer Efficacy

The potential of flavonoids as anti-cancer agents is an area of intense research. Luteolin has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[8]

Chrysosplenol C is also described as an antineoplastic agent.[1] A closely related compound, Chrysosplenol D, has shown cytotoxic effects against several cancer cell lines, with IC50 values of 11.6 µM for MDA-MB-231 (triple-negative breast cancer) and being particularly effective against the A549 non-small-cell lung carcinoma cell line.[9] The methylation of flavonoids can sometimes enhance their anti-cancer activity and bioavailability.[10][11]

Here is a summary of the reported cytotoxic activities of Chrysosplenol D against various cancer cell lines:

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer11.6
A549Non-Small-Cell Lung CarcinomaMost sensitive
PC-3Androgen-Independent Prostate CarcinomaMost resistant
MIA PaCa-2Pancreatic Cancer36

From Bench to Bedside: Pharmacokinetics and Bioavailability

A critical hurdle for many flavonoids in clinical development is their poor bioavailability. Luteolin, for instance, is known for its low oral bioavailability due to extensive first-pass metabolism.[12]

The methylation of flavonoids, as seen in Chrysosplenol C, can significantly alter their pharmacokinetic profile. Methylation can increase metabolic stability and membrane permeability, potentially leading to improved bioavailability compared to their hydroxylated counterparts.[13] These methylated forms are primarily excreted through the kidneys.[14]

Essential Methodologies: Experimental Protocols

To aid researchers in the comparative evaluation of these compounds, we provide detailed protocols for key in vitro assays.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method for determining the free radical scavenging capacity of a compound.[15]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured spectrophotometrically.[16]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol.[17] Keep this solution in the dark.

    • Prepare stock solutions of Chrysosplenol C, luteolin, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of the test compounds and the positive control.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each dilution of the test compounds, positive control, and blank (solvent only) to separate wells.

    • Add 200 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.

MTT Assay (Cell Viability and Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]

  • Compound Treatment:

    • Treat the cells with various concentrations of Chrysosplenol C and luteolin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well.[18]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[19]

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

ELISA for Inflammatory Cytokines (e.g., TNF-α and IL-6)

The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.[20]

Principle: This sandwich ELISA involves capturing the cytokine of interest between two specific antibodies. A primary antibody is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the concentration of the cytokine.[20]

Caption: General workflow for a sandwich ELISA to measure cytokine levels.

Step-by-Step Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) and incubate overnight.[21]

  • Blocking:

    • Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).[21]

  • Sample Incubation:

    • Add standards of known cytokine concentrations and your experimental samples (e.g., cell culture supernatants) to the wells and incubate.[21]

  • Detection Antibody Incubation:

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate to allow binding.[20]

  • Enzyme Conjugate Incubation:

    • Wash the plate and add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) that will bind to the biotinylated detection antibody.[20]

  • Substrate Addition and Measurement:

    • Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.[20]

    • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[20]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Use the standard curve to determine the concentration of the cytokine in your samples.

Concluding Remarks and Future Directions

This guide has provided a comprehensive comparative analysis of Chrysosplenol C and luteolin, highlighting their structural, biosynthetic, and pharmacological differences. Luteolin stands as a well-characterized flavonoid with potent antioxidant and anti-inflammatory properties, though its therapeutic application is hampered by low bioavailability. Chrysosplenol C, with its methylated structure, presents an intriguing profile that may offer advantages in terms of metabolic stability and bioavailability.

Future research should focus on direct comparative studies of these two compounds in various disease models to elucidate their relative efficacy and mechanisms of action. Furthermore, exploring drug delivery strategies, such as nanoformulations, for both compounds could be pivotal in overcoming their pharmacokinetic challenges and unlocking their full therapeutic potential. The insights and protocols provided herein are intended to serve as a valuable resource for the scientific community in advancing the development of these promising natural products into next-generation therapeutics.

References

  • Chrysosplenol C | C18H16O8 | CID 189065. PubChem. [Link]

  • Showing Compound Chrysosplenol (FDB005990). FooDB. [Link]

  • Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo. PubMed Central. [Link]

  • Chemistry Research Journal, 2018, 3(5):81-93. [Link]

  • Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo. PubMed. [Link]

  • Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells. PubMed Central. [Link]

  • The proposed biosynthesis pathway of Que in Tagetes sp CHS: chalcone... ResearchGate. [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PubMed Central. [Link]

  • Synthetic Biology towards Improved Flavonoid Pharmacokinetics. PubMed Central. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Flavonoids Casticin and Chrysosplenol D from Artemisia annua L. Inhibit Inflammation in vitro and in vivo. ResearchGate. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Evaluation of Anticancer Activity of 76 Plant Species Collected in Andalusia (Spain) against Lung Cancer Cells. MDPI. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Synthetic Biology towards Flavonoid Pharmacokinetics. Encyclopedia.pub. [Link]

  • List of antioxidants with IC 50 concentrations obtained from various reported studies. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia. MDPI. [Link]

  • human interleukin-6 elisa. BioVendor. [Link]

  • In Silico Prediction of Selected Bioactive Compounds Present in Alpinia elegans (C.Presl) K.Schum Seed Oil as P-Glycoprotein Inhibitors. Asian Pacific Journal of Cancer Prevention. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PubMed Central. [Link]

  • Pharmacokinetics and metabolism of dietary flavonoids in humans. ResearchGate. [Link]

  • Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis. MDPI. [Link]

  • Structure, bioactivity, and synthesis of methylated flavonoids. PubMed. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Antioxidant Assays. ResearchGate. [Link]

  • Studies on in silico and in vitro Anticancer Activity of Selected Plant Extract Phytocompounds against HeLa and HCT116 Cell Line. Journal of Pharmaceutical Research International. [Link]

  • Chemical composition, in vitro assessment of antioxidant properties and cytotoxicity activity of ethanolic and aqueous extracts. JPPRes. [Link]

  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI. [Link]

  • Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy. PubMed Central. [Link]

  • DPPH Antioxidant Assay Kit. Dojindo Molecular Technologies. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... ResearchGate. [Link]

  • Concise Synthesis of Quercetagetin (3,3ʹ,4ʹ,5,6,7-Hexahydroxyflavone) with Antioxidant and Antibacterial Activities. ResearchGate. [Link]

  • Free Radical Scavenging Potential and HPTLC profile of Mimosa pudica. ResearchGate. [Link]

  • BIOSYNTHESIS OF QUERCETIN IN BUCKWHEAT: PART I. Canadian Science Publishing. [Link]

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Head-to-head comparison of Chrysosplenol C and casticin

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Methylation Switch

In the landscape of polymethoxylated flavonoids, Chrysosplenol C and Casticin represent a classic case of Structure-Activity Relationship (SAR) divergence. While both share the quercetagetin backbone, a subtle "methylation switch" at the C-6 and C-4' positions dictates their distinct pharmacological destinies.

  • Casticin (The Oncological Specialist): Highly methylated (tetramethoxy). Its lipophilicity allows it to penetrate solid tumors effectively, targeting tubulin dynamics and multiple oncogenic signaling pathways (PI3K/Akt, STAT3). It is a potent G2/M phase arrester.

  • Chrysosplenol C (The Viral & Cardiac Specialist): Less methylated (trimethoxy) with specific free hydroxyls. It exhibits a unique dual-profile: potent inhibition of picornavirus capsid uncoating (Rhinovirus) and selective activation of cardiac myosin ATPase (positive inotropy), a mechanism distinct from standard beta-adrenergic agonists.

This guide dissects their chemical, biological, and experimental differences to aid in candidate selection.

Chemical & Physical Identity

The core difference lies in the substitution pattern on the flavone scaffold. Casticin is the 3,6,7,4'-tetramethyl ether of quercetagetin, whereas Chrysosplenol C retains hydroxyl groups at critical binding interfaces.

FeatureChrysosplenol CCasticin (Vitexicarpin)
IUPAC Name 3,7,3'-trimethoxy-4',5,6-trihydroxyflavone5,3'-dihydroxy-3,6,7,4'-tetramethoxyflavone
Formula C₁₈H₁₆O₈C₁₉H₁₈O₈
MW 360.32 g/mol 374.34 g/mol
Methylation Trimethoxy (Positions: 3, 7, 3')Tetramethoxy (Positions: 3, 6, 7, 4')
Key Hydroxyls C-6, C-4', C-5 (High H-bond donor capacity)C-5, C-3' (More lipophilic)
Solubility Moderate (DMSO, Ethanol); lower logPHigh (DMSO, Chloroform); higher logP
Primary Source Miliusa balansae, Chrysosplenium spp.[1]Vitex agnus-castus, Artemisia annua
Structural Impact on Bioactivity[2]
  • Casticin: The 4'-OMe group blocks metabolic conjugation at the B-ring, enhancing metabolic stability and bioavailability compared to 4'-OH flavonoids. The 6-OMe increases lipophilicity, facilitating cellular entry to target microtubules.

  • Chrysosplenol C: The 4'-OH and 6-OH are critical for hydrogen bonding within the viral capsid pocket (VP1) of rhinoviruses and the myosin ATPase active site.

Mechanism of Action (MOA) Comparative Analysis

Casticin: The Multi-Target Anticancer Agent

Casticin acts as a "molecular shotgun," hitting multiple survival pathways in cancer cells.

  • Tubulin Polymerization Inhibition: Binds to the colchicine site of tubulin, preventing microtubule assembly and causing G2/M cell cycle arrest .

  • Signaling Blockade: Potently inhibits PI3K/Akt/mTOR and STAT3 phosphorylation.

  • Epigenetic Modulation: Recent data suggests downregulation of DNMT1 (DNA methyltransferase), reactivating tumor suppressor genes.

Chrysosplenol C: The Antiviral & Inotropic Agent

Chrysosplenol C displays a "lock-and-key" specificity for two distinct non-oncological targets.

  • Antiviral (Picornaviruses): It binds to the hydrophobic pocket of the viral capsid protein VP1 . This binding stabilizes the capsid, preventing the conformational change required for viral RNA uncoating and entry.

  • Cardiotonic (Inotrope): It acts as a Myosin ATPase Activator . Unlike digoxin (Na+/K+ pump) or dobutamine (beta-receptors), Chrysosplenol C directly accelerates the cross-bridge cycling of myosin, increasing contractility without significant heart rate increase.

Quantitative Performance Data

Anticancer Efficacy (IC50 Values)

Casticin demonstrates superior potency across a broader range of cancer cell lines.[2][3]

Cell LineTissue OriginCasticin IC50 (µM)Chrysosplenol C IC50 (µM)Interpretation
HL-60 Leukemia0.29 (24h)> 10Casticin is highly potent in hematological malignancies.
MCF-7 Breast (ER+)~6.0 - 8.5 ~20 - 45Casticin shows better efficacy in solid tumors.
A549 Lung (NSCLC)~11.0 - 15.0 Not DeterminedCasticin is the preferred scaffold for lung cancer studies.
HeLa Cervical~5.0 ~15.0Chrysosplenol C shows moderate cytotoxicity but lacks Casticin's potency.
Specialized Efficacy (Antiviral & Cardiac)

Chrysosplenol C outperforms Casticin in non-oncological niches.

Target / AssayChrysosplenol C ActivityCasticin Activity
Rhinovirus (HRV) IC50: 0.75 µM (Potent)Inactive / Low Activity
Cardiac Myosin ATPase EC50: 21 - 45 µM (Activator)No Effect Reported
Inotropic Effect +55% Contraction (at 20 µM)No Effect Reported

Visualizing the Pathways

The following diagram illustrates the divergent signaling and mechanistic pathways of both compounds.

G cluster_0 Primary Therapeutic Focus Casticin Casticin (Tetramethoxy) Tubulin Tubulin (Colchicine Site) Casticin->Tubulin Inhibits PI3K PI3K/Akt Pathway Casticin->PI3K Inhibits STAT3 STAT3 Signaling Casticin->STAT3 Inhibits ChrysoC Chrysosplenol C (Trimethoxy) VP1 Viral Capsid VP1 Pocket ChrysoC->VP1 Binds/Stabilizes Myosin Cardiac Myosin ATPase ChrysoC->Myosin Activates G2M G2/M Arrest Tubulin->G2M Apoptosis Apoptosis (Caspase 3/9) PI3K->Apoptosis STAT3->Apoptosis G2M->Apoptosis Uncoating Block Viral Uncoating VP1->Uncoating Inotropy Positive Inotropy (Contraction) Myosin->Inotropy

Figure 1: Mechanistic divergence. Casticin (Red) targets oncological pathways leading to apoptosis, while Chrysosplenol C (Blue) targets viral capsids and cardiac myosin proteins.

Experimental Protocols

To validate the specific activity of these compounds, use the following distinct protocols.

Protocol A: Casticin - Cell Cycle Arrest Assay (Oncology)

Validates the G2/M arrest mechanism characteristic of Casticin.

  • Cell Seeding: Seed MCF-7 or HL-60 cells (2 x 10⁵ cells/well) in 6-well plates. Incubate for 24h.

  • Treatment: Treat with Casticin (0.5, 1, 5, 10 µM) and a vehicle control (DMSO < 0.1%). Include Paclitaxel (100 nM) as a positive control.[4]

  • Incubation: Incubate for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A). Incubate for 30 min at 37°C in the dark.

  • Analysis: Analyze using Flow Cytometry (excitation 488 nm, emission ~600 nm).

  • Expected Result: Casticin treatment should show a dose-dependent accumulation of cells in the G2/M peak , distinct from the G1 arrest seen with other flavonoids like quercetin.

Protocol B: Chrysosplenol C - Antiviral CPE Inhibition Assay

Validates capsid-binding activity against Picornaviruses (e.g., HRV).

  • Preparation: Seed HeLa cells in 96-well plates to reach 90% confluence.

  • Infection: Infect cells with Human Rhinovirus (HRV-2 or HRV-14) at an MOI of 0.1.

  • Treatment: Immediately after infection, add Chrysosplenol C (serial dilutions: 0.1 to 10 µM).

    • Differentiation Step: To test "Time of Addition," add compound at -1h, 0h, and +4h. Chrysosplenol C is most effective at 0h (entry/uncoating stage).

  • Incubation: Incubate at 33°C (optimal for HRV) for 48-72h until CPE (Cytopathic Effect) is observed in control wells.

  • Quantification: Stain with Crystal Violet (0.5%) or use MTT reagent to measure cell viability.

  • Calculation: Calculate IC50 based on the protection of cells from viral-induced death.

  • Expected Result: Chrysosplenol C should preserve cell viability with an IC50 < 1 µM, specifically if added at the time of infection.

References

  • Mechanism of Action of Casticin in Cancer: Title: An Overview of the Potential Antineoplastic Effects of Casticin.[5] Source: Molecules (MDPI). URL:[Link]

  • Chrysosplenol C as a Cardiac Inotrope: Title: Chrysosplenol C increases contraction in rat ventricular myocytes.[1] Source: Journal of Cardiovascular Pharmacology (PubMed). URL:[Link]1]

  • Antiviral Activity of Chrysosplenol C: Title: Antiviral activity of natural occurring flavonoids in vitro.[6] Source: Antiviral Research / J-Stage. URL:[Link]

  • Comparative Cytotoxicity (Chrysosplenol D/Casticin Context): Title: Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells.[4][7] Source: International Journal of Molecular Sciences. URL:[Link]

  • Chemical Structure Validation: Title: Chrysosplenol C - PubChem Compound Summary. Source: National Center for Biotechnology Information. URL:[Link]

Sources

A Comparative Guide to Validating the Anti-inflammatory Mechanism of Chrysosplenol D

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technically-focused comparison of Chrysosplenol D, a flavonoid with known anti-inflammatory properties, against the well-established corticosteroid, Dexamethasone. We will delve into the experimental workflows and data that underpin the validation of its anti-inflammatory effects, with a focus on its modulation of the NF-κB and MAPK signaling pathways.

Introduction: The Therapeutic Potential of Chrysosplenol D

Chrysosplenol D is a flavonoid that has demonstrated notable anti-inflammatory and antioxidant activities.[1] Preliminary studies suggest that its therapeutic potential lies in its ability to mitigate inflammatory responses, primarily through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Validating this mechanism requires a systematic approach, comparing its efficacy with a standard-of-care anti-inflammatory agent like Dexamethasone. This guide outlines the essential in-vitro and in-vivo methodologies to achieve this, providing a framework for robust scientific investigation.

Experimental Design: A Multi-faceted Approach to Validation

A comprehensive validation strategy for Chrysosplenol D's anti-inflammatory mechanism involves a combination of in-vitro and in-vivo models. The murine macrophage cell line, RAW 264.7, serves as an excellent in-vitro model for studying inflammation as it mimics the inflammatory response of primary macrophages.[2] For in-vivo validation, a lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a well-established and reproducible method that mimics the early stages of sepsis.[3][4]

Positive Control: Dexamethasone

Dexamethasone, a potent synthetic glucocorticoid, is an ideal positive control due to its well-characterized anti-inflammatory and immunosuppressive effects.[5] It functions by suppressing the migration of neutrophils and decreasing lymphocyte colony proliferation. By comparing the effects of Chrysosplenol D to Dexamethasone, we can benchmark its potency and elucidate its specific mechanistic nuances.

In-Vitro Validation: Dissecting the Molecular Mechanism in Macrophages

The following protocols detail the step-by-step methodologies for investigating the anti-inflammatory effects of Chrysosplenol D in LPS-stimulated RAW 264.7 macrophages.

Protocol 1: Cell Culture and LPS Stimulation
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[6]

  • Pre-treatment: Pre-treat the cells with varying concentrations of Chrysosplenol D or Dexamethasone for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours to induce an inflammatory response.[7]

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample and incubate for 10-15 minutes at room temperature.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
  • Sample Collection: Collect the cell culture supernatant as described above.

  • ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant, following the manufacturer's instructions for the specific ELISA kits.[8][9]

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

Protocol 5: Gene Expression Analysis of Inflammatory Mediators (qPCR)
  • RNA Extraction: Extract total RNA from the treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) to determine the relative gene expression levels.

Comparative Data Analysis: Chrysosplenol D vs. Dexamethasone

The following tables summarize hypothetical data comparing the inhibitory effects of Chrysosplenol D and Dexamethasone on various inflammatory markers in LPS-stimulated RAW 264.7 cells.

Table 1: Inhibition of Nitric Oxide and Pro-inflammatory Cytokine Production

CompoundIC50 for NO Inhibition (µM)IC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)IC50 for IL-1β Inhibition (µM)
Chrysosplenol D15.210.812.518.7
Dexamethasone0.10.050.020.3

Table 2: Effect on NF-κB and MAPK Signaling Pathway Activation

Treatmentp-p65/p65 Ratiop-IκBα/IκBα Ratiop-ERK/ERK Ratiop-JNK/JNK Ratiop-p38/p38 Ratio
Control1.01.01.01.01.0
LPS (1 µg/mL)5.24.83.54.13.8
Chrysosplenol D (20 µM) + LPS2.11.91.51.81.6
Dexamethasone (1 µM) + LPS1.51.22.83.51.4

Table 3: Relative Gene Expression of iNOS and COX-2

TreatmentiNOS mRNA (fold change)COX-2 mRNA (fold change)
Control1.01.0
LPS (1 µg/mL)25.618.2
Chrysosplenol D (20 µM) + LPS8.36.1
Dexamethasone (1 µM) + LPS3.52.4

Visualizing the Mechanism: Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed anti-inflammatory mechanism of Chrysosplenol D.

G cluster_0 LPS-Induced Inflammatory Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (ERK, JNK, p38) TAK1->MAPKs IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB NF-κB (p50/p65) Nucleus Nucleus NFκB->Nucleus translocates MAPKs->Nucleus activate transcription factors Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammation

Caption: LPS-induced inflammatory signaling pathway in macrophages.

G cluster_1 Inhibitory Action of Chrysosplenol D ChrysosplenolD Chrysosplenol D TAK1 TAK1 ChrysosplenolD->TAK1 inhibits IKK IKK Complex ChrysosplenolD->IKK inhibits IκBα_degradation IκBα Degradation ChrysosplenolD->IκBα_degradation prevents NFκB_translocation NF-κB Nuclear Translocation ChrysosplenolD->NFκB_translocation prevents MAPKs_phosphorylation MAPK Phosphorylation ChrysosplenolD->MAPKs_phosphorylation inhibits ChrysosplenolD->MAPKs_phosphorylation prevents Inflammation Inflammatory Response IκBα_degradation->Inflammation leads to NFκB_translocation->Inflammation leads to MAPKs_phosphorylation->Inflammation leads to

Caption: Proposed mechanism of Chrysosplenol D's anti-inflammatory action.

In-Vivo Validation: Confirming the Mechanism in a Systemic Model

To translate the in-vitro findings to a whole-organism context, an LPS-induced systemic inflammation model in mice is employed.

Protocol 6: LPS-Induced Systemic Inflammation in Mice
  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Treatment: Administer Chrysosplenol D (e.g., 10, 20, 50 mg/kg) or Dexamethasone (e.g., 5 mg/kg) intraperitoneally (i.p.) one hour before the LPS challenge.

  • Inflammation Induction: Inject mice with LPS (e.g., 10 mg/kg, i.p.) to induce systemic inflammation.[10]

  • Sample Collection: At a designated time point post-LPS injection (e.g., 6 hours), collect blood via cardiac puncture and harvest tissues (e.g., lungs, liver) for further analysis.

  • Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA.

  • Histopathology: Perform histological analysis of tissue sections (e.g., H&E staining) to assess inflammatory cell infiltration and tissue damage.

Conclusion: A Robust Framework for Mechanistic Validation

This guide provides a comprehensive framework for validating the anti-inflammatory mechanism of Chrysosplenol D. By employing a combination of in-vitro and in-vivo models and making direct comparisons with a well-established anti-inflammatory agent, researchers can generate robust and reliable data. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists and drug development professionals seeking to rigorously characterize the therapeutic potential of novel anti-inflammatory compounds. The evidence suggests that Chrysosplenol D exerts its anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory mediators. Further investigation using these methodologies will be crucial in fully elucidating its therapeutic promise.

References

  • RAW 264.7, a murine macrophage cell line has been frequently used for the screening of anti-inflammatory drugs. The extract and its sub-fractions showed the inhibition of NO production in cells, indicating that presence of antioxidant molecules would be responsible for the inhibitory action. Available at: [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Available at: [Link]

  • Chrysosplenol D (CD) is a flavonoid isolated from the stems and leaves of C. morifolium Ramat. It has been shown that CD has antioxidant, anti-inflammatory, and antitumor effects. Available at: [Link]

  • Dexamethasone inhibits LPS-induced TNF-α secretion in activated macrophages. (A) The concentration of secreted TNF-α was determined in the medium of RAW264. 7 cell culture after the indicated treatments at the time point highlighted with red arrow. The graph represents the mean ± s.e.m. (n = 3 independent experiments). Available at: [Link]

  • Immune Regulation of RAW264.7 Cells In Vitro by Flavonoids from Astragalus complanatus via Activating the NF-κB Signalling Pathway. Available at: [Link]

  • Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice. Available at: [Link]

  • Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages. Available at: [Link]

  • Inhibition of p65 Nuclear Translocation by Baicalein. Available at: [Link]

  • 3-DS inhibits LPS-induced nuclear translocation of NF-κB p65 and degradation of IκB-α in RAW264.7 macrophages. Available at: [Link]

  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. Available at: [Link]

  • Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae). Available at: [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Available at: [Link]

  • IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways. Available at: [Link]

  • Dexamethasone induces aberrant macrophage immune function and apoptosis. Available at: [Link]

  • What is the best LPS-dose to induce chronic systemic inflammation to mice. Available at: [Link]

  • Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells. Available at: [Link]

  • Nitric oxide (NO) released by RAW 264.7 macrophages after pre-treatment with C. ilicifolia hydroethanolic extract (A) and quercetin (B). Available at: [Link]

  • LPS Model of Systemic Inflammation. Available at: [Link]

  • Why NF-KB p65 translocation into the nuclei of RAW264.7 occured even when untreated?. Available at: [Link]

  • Anti-Inflammatory Effects of Marine-Derived Resorcylic Acid Lactone Derivatives in Ulcerative Colitis via the MAPK/ERK Pathway. Available at: [Link]

  • Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages. Available at: [Link]

  • The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways. Available at: [Link]

  • Dexamethasone Inhibits High Glucose–, TNF-α–, and IL-1β–Induced Secretion of Inflammatory and Angiogenic Mediators from Retinal Microvascular Pericytes. Available at: [Link]

  • Anti-IL-6 mAb inhibited TNFα and OPG expression in CIA. DBA/1 LacJ mice were dosed with anti-IL-6 antibody (5 mg/mouse) or irrelevant control antibody in the CIA model for 10 weeks. Available at: [Link]

  • In vivo Acute Inflammatory Models. Available at: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Chrysosplenol C

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of scientific inquiry extends beyond the final data point. The responsible management of laboratory reagents, including their disposal, is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Chrysosplenol C, a naturally occurring trimethoxyflavone utilized in various research applications.[1] Our approach is grounded in the core principles of laboratory safety, regulatory compliance, and scientific best practices, empowering you to manage your laboratory waste with confidence and precision.

The First Principle: Hazard Identification and Verification

Before any disposal protocol is initiated, the paramount step is to definitively ascertain the hazard classification of the chemical . This is a non-negotiable aspect of your laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[2][3]

Chrysosplenol C is a flavonoid, a class of natural compounds generally characterized by low toxicity. While a specific Safety Data Sheet (SDS) for Chrysosplenol C is not universally available, an SDS for the closely related compound, Chrysosplenol D, classifies it as a non-hazardous substance or mixture. While this provides a strong indication of a low-hazard profile for Chrysosplenol C, it is imperative to always refer to the SDS provided by your specific supplier for the definitive classification. The SDS is the authoritative document that will detail any potential hazards and provide specific disposal recommendations.

Table 1: Chemical and Physical Properties of Chrysosplenol C

PropertyValueSource
Molecular FormulaC₁₈H₁₆O₈PubChem[1]
Molecular Weight360.31 g/mol TargetMol[4]
AppearanceSolid (powder)Inferred from storage information
Water SolubilityPredicted: 0.07 g/LFooDB[5]

The low aqueous solubility of Chrysosplenol C is a key physical characteristic influencing its disposal pathway.

Disposal Workflow for Non-Hazardous Solid Waste

Assuming verification from the supplier's SDS confirms that Chrysosplenol C is non-hazardous, the following workflow outlines the proper disposal procedure. This protocol is designed to prevent accidental exposure and ensure compliance with general laboratory waste guidelines.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_procedure Disposal Procedure cluster_final_disposition Final Disposition confirm_sds 1. Confirm Non-Hazardous Status (Review Supplier SDS) ppe 2. Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) confirm_sds->ppe prepare_container 3. Prepare a Labeled, Sealable Container ('Non-Hazardous Solid Waste') ppe->prepare_container transfer_waste 4. Transfer Chrysosplenol C Waste (Solid form only, no solvents) prepare_container->transfer_waste seal_container 5. Securely Seal the Container transfer_waste->seal_container lab_personnel_transfer 6. Laboratory Personnel Transfer to Dumpster seal_container->lab_personnel_transfer record_keeping 7. Document Disposal (As per lab protocol) lab_personnel_transfer->record_keeping

Caption: Disposal workflow for non-hazardous Chrysosplenol C.

Step-by-Step Disposal Protocol

This protocol details the practical application of the disposal workflow.

Part 1: Pre-Disposal Preparations
  • SDS Confirmation (The Self-Validating Check): Before proceeding, locate the Safety Data Sheet (SDS) that accompanied your purchase of Chrysosplenol C. Review Section 13: Disposal Considerations and Section 2: Hazards Identification. This step is crucial; should the SDS indicate any hazard, the disposal method must be re-evaluated, and the material treated as hazardous chemical waste.

  • Personal Protective Equipment (PPE): Even when handling non-hazardous materials, adherence to standard laboratory PPE protocols is essential to minimize any potential for contact. At a minimum, this includes:

    • A properly fitted lab coat.

    • Nitrile gloves.

    • Safety glasses or goggles.

Part 2: Waste Consolidation
  • Container Selection and Labeling:

    • Select a durable, sealable container for the collection of solid Chrysosplenol C waste. This can be a screw-cap plastic jar or a securely sealable bag.

    • Clearly label the container as "Non-Hazardous Solid Waste" and specify the contents (e.g., "Chrysosplenol C"). Proper labeling is a cornerstone of a safe laboratory environment and is emphasized in OSHA's Hazard Communication Standard.[4]

  • Waste Transfer:

    • Carefully transfer the solid Chrysosplenol C waste into the designated container. This includes any residual powder from weighing boats or contaminated filter paper.

    • Causality: It is critical to ensure that the waste is in a solid, dry form. Do not add solvents or liquids to the non-hazardous solid waste container. Mixing different waste types can create unforeseen hazards and complicates the disposal process.

  • Container Sealing:

    • Once the waste is collected, securely seal the container to prevent any accidental spillage or release of dust.

Part 3: Final Disposition
  • Transfer to Municipal Waste:

    • According to guidelines for the disposal of non-hazardous laboratory chemicals, securely packaged and clearly labeled non-hazardous solids can be disposed of in the regular trash.[6]

    • Operational Integrity: To avoid confusion or concern from custodial staff, it is best practice for laboratory personnel to directly transfer the sealed waste container to the designated municipal waste dumpster.[6] This ensures a clear chain of custody and confirms that the material has been assessed by trained personnel.

  • Documentation:

    • Record the disposal of the Chrysosplenol C in your laboratory notebook or the relevant chemical inventory system, as per your institution's Chemical Hygiene Plan. This maintains an accurate record of your chemical lifecycle management.

Disposal of Contaminated Materials and Empty Containers

  • Grossly Contaminated Items: Items such as gloves or weigh boats with significant amounts of Chrysosplenol C powder should be placed in the non-hazardous solid waste container.

  • Empty Stock Containers: An empty stock container of a non-hazardous chemical can typically be disposed of in the regular trash after defacing the label. Ensure the container is fully empty.

When to Deviate: Handling Chrysosplenol C in Solution

If Chrysosplenol C has been dissolved in a solvent, the disposal procedure is dictated by the hazards of the solvent , not the solute.

Table 2: Disposal Guidelines for Chrysosplenol C in Common Solvents

SolventHazard ClassDisposal Protocol
Ethanol/MethanolFlammable LiquidCollect in a designated "Flammable" or "Alcohol" liquid waste container for hazardous waste pickup.
DMSOCombustible LiquidCollect in a designated "Non-halogenated Organic" liquid waste container for hazardous waste pickup.
Halogenated Solvents (e.g., Dichloromethane)Halogenated OrganicCollect in a designated "Halogenated Organic" liquid waste container for hazardous waste pickup. Never mix with non-halogenated waste.

This segregation of solvent waste is a critical safety measure to prevent dangerous chemical reactions and is a standard requirement for hazardous waste management under the EPA's Resource Conservation and Recovery Act (RCRA).

Foundational Pillars of Safe Disposal

The procedures outlined above are built upon a logical framework that ensures safety and compliance.

SafetyPillars cluster_pillars Core Safety Principles cluster_outcomes Desired Outcomes sds_review SDS Review (Hazard Confirmation) safety Personnel Safety sds_review->safety compliance Regulatory Compliance sds_review->compliance ppe_use Consistent PPE Usage (Personal Protection) ppe_use->safety proper_labeling Clear Labeling (Hazard Communication) proper_labeling->safety proper_labeling->compliance waste_segregation Waste Segregation (Preventing Reactions) waste_segregation->safety environment Environmental Protection waste_segregation->environment

Caption: The relationship between core safety principles and desired outcomes in chemical disposal.

By adhering to this guide, you not only ensure the safe disposal of Chrysosplenol C but also reinforce a culture of safety and responsibility within your laboratory. This commitment to meticulous chemical handling from acquisition to disposal is the hallmark of a proficient and trustworthy scientific professional.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 189065, Chrysosplenol C. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (n.d.). Disposal of Non-hazardous Laboratory Waste Chemicals as Trash.
  • University of Minnesota Organic Chemistry. (2013, June 6). Handling Lab Waste [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • FooDB. (2010, April 8). Showing Compound Chrysosplenol (FDB005990). Retrieved from [Link]

  • California Department of Toxic Substances Control. Defining Hazardous Waste. Retrieved from [Link]

  • University of California, Riverside, Environmental Health & Safety. Chemical Hygiene Plan. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services.Chemical Hygiene Plan. Retrieved from a relevant institutional safety plan.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5280699, Chrysosplenol D. Retrieved from [Link]

  • TargetMol.Chrysosplenol C. Retrieved from a commercial supplier's product page.
  • MedChemExpress.Chrysosplenol D-SDS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.